Iminoacetonitrile
Description
Properties
CAS No. |
1726-32-5 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
methanimidoyl cyanide |
InChI |
InChI=1S/C2H2N2/c3-1-2-4/h1,3H |
InChI Key |
LAVVSPWGGHZKLI-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Iminoacetonitrile: A Fundamental Properties Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoacetonitrile (C₂H₂N₂), a key intermediate in prebiotic chemistry and a molecule of significant interest in organic synthesis, is the simplest iminonitrile. As the dimer of hydrogen cyanide (HCN), it represents a critical step in the formation of more complex molecules, including purines and amino acids.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of experimental data, some of the presented information is based on theoretical predictions and computational studies. The transient and reactive nature of this compound has made its direct experimental characterization challenging.[2][4]
Chemical and Physical Properties
This compound is a small, polar molecule. While extensive experimental data on its physical properties is scarce, several computational studies have provided predictions. It is important to note that this compound is known to be unstable and polymerizes at temperatures above -40°C.[5]
| Property | Value | Source |
| IUPAC Name | methanimidoyl cyanide | [6] |
| Synonyms | C-cyanomethanimine | [1][2] |
| CAS Number | 1726-32-5 | [6] |
| Molecular Formula | C₂H₂N₂ | [6] |
| Molecular Weight | 54.05 g/mol | [6] |
| Boiling Point | 34.3 °C (Predicted) | |
| Melting Point | Data Not Available | |
| Density | 0.9 g/cm³ (Predicted) | |
| Solubility | Data Not Available | |
| pKa | Data Not Available | |
| Flash Point | -25.5 °C (Predicted) |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, it has been characterized in the gas phase and in argon matrices by various spectroscopic methods.[1][2] The following information is based on citations from the literature. For precise peak assignments and spectral data, consultation of the original research articles is highly recommended.
Infrared (IR) Spectroscopy
This compound has been identified and characterized by its IR spectrum in an argon matrix.[6] The E- and Z-forms of the molecule were distinguished based on their vibrational frequencies. For detailed vibrational mode assignments, the work of Wentrup and colleagues should be consulted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry has been used to characterize this compound, confirming its molecular weight and fragmentation patterns.[5]
Synthesis and Reactivity
Synthesis
The primary route to this compound is the dimerization of hydrogen cyanide (HCN).[1][2][3][4] This reaction is of significant interest in astrochemical and prebiotic chemistry, as it represents a key step in the chemical evolution toward more complex organic molecules.[1][2][3][4]
Experimental Protocol for Synthesis (General Description):
-
From Pyrolysis of Cyanoformamide (B1595522) Salts: this compound has been generated by the pyrolysis of cyanoformamide salts. This method is suitable for generating the molecule for spectroscopic characterization in the gas phase or in matrix isolation studies.[1]
-
From Azidoacetonitrile Photolysis: Photolysis of azidoacetonitrile in an argon matrix has also been used to produce and trap this compound for IR spectroscopic studies.[7]
Reactivity and Signaling Pathways
This compound is a highly reactive molecule and a crucial intermediate in HCN polymerization.[1][4] It is considered a precursor to a variety of biologically relevant molecules, including the HCN tetramer diaminomaleonitrile, and ultimately, purines like adenine.[1][2]
The base-catalyzed dimerization of HCN to form this compound is a key mechanistic step. The reaction proceeds through the nucleophilic attack of a cyanide anion on a molecule of HCN.[3]
The formation of this compound is considered a potential rate-determining step in the overall polymerization of HCN.[1][3]
Toxicology and Safety
There is a significant lack of publicly available toxicological data specifically for this compound (CAS 1726-32-5). No specific LD50 or detailed toxicity reports have been identified. Safety data sheets for the related compounds aminoacetonitrile (B1212223) and iminodiacetonitrile (B147120) indicate that they are harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11] Given its close structural relationship to hydrogen cyanide and other nitriles, it should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment, including gloves and eye protection. It is expected to be highly toxic.
Conclusion
This compound is a molecule of fundamental importance in understanding the origins of life and as a reactive intermediate in organic synthesis. Despite its significance, a comprehensive experimental characterization of its properties remains challenging due to its inherent instability. This guide consolidates the available information, highlighting the reliance on computational data for some of its physical properties and the need for consulting primary literature for detailed spectroscopic and synthesis protocols. The absence of toxicological data underscores the need for extreme caution when handling this compound. Further research into the experimental determination of its fundamental properties and a thorough toxicological evaluation is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. 628-87-5 CAS MSDS (Iminodiacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, an HCN dimer; I.R. identification in an argon matrix - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. AMINOACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Iminodiacetonitrile CAS#: 628-87-5 [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Iminoacetonitrile: Structure, Synthesis, and Prebiotic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and astrobiology, serves as a crucial intermediate in the formation of essential biomolecules. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, and detailed spectroscopic data. It delves into the primary synthetic routes, with a focus on the dimerization of hydrogen cyanide (HCN), and outlines its pivotal role in the prebiotic synthesis of purines, such as adenine (B156593). This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations of key chemical pathways to facilitate a deeper understanding for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
This compound is a simple yet highly reactive organic compound. Its fundamental properties are summarized below.
CAS Number: 1726-32-5[1]
Chemical Structure:
-
Molecular Formula: C₂H₂N₂
-
SMILES: C(=N)C#N
-
InChI Key: LAVVSPWGGHZKLI-UHFFFAOYSA-N
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 54.05 g/mol | --INVALID-LINK-- |
| Appearance | Unstable, polymerizes rapidly above 233 K | [2] |
| State at STP | Gas (predicted) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Although it is a reactive species, it has been characterized in the gas phase and in argon matrices.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A study has reported the characterization of this compound by ¹H and ¹³C NMR spectroscopy, revealing its tendency to polymerize rapidly in solution above -40°C.[2]
Infrared (IR) Spectroscopy:
This compound has been identified by its infrared spectrum in an argon matrix.[3]
Mass Spectrometry:
Mass spectrometry has been utilized to characterize this compound, confirming its molecular weight and fragmentation patterns.[2]
Synthesis of this compound
The primary and most studied route for the formation of this compound is the dimerization of hydrogen cyanide (HCN). This process is considered a key step in prebiotic chemical evolution.[2]
Base-Catalyzed Dimerization of Hydrogen Cyanide
Reaction: 2 HCN → HN=CHCN
Mechanism: The formation of this compound from liquid HCN is understood to be a base-catalyzed process. The reaction proceeds via a nucleophilic attack of a cyanide anion on a neutral HCN molecule, followed by a proton transfer.[2] Computational studies using steered ab initio molecular dynamics have elucidated a concerted mechanism where the carbon-carbon bond formation and proton transfer occur simultaneously.[2]
Experimental Protocol: Computational Simulation of HCN Dimerization
The following protocol is based on the computational study of base-catalyzed this compound formation in liquid HCN:[3]
-
System Setup: A cubic simulation box with periodic boundary conditions is prepared, containing liquid hydrogen cyanide at a density that reproduces experimental values at a given temperature (e.g., 278 K). A cyanide anion is introduced to catalyze the reaction.
-
Molecular Dynamics Simulation: The system is propagated using an NVT ensemble with a suitable time step (e.g., 0.5 fs). A thermostat is used to maintain the temperature.
-
Steered Dynamics: To explore the reaction pathway, steered molecular dynamics or metadynamics simulations are employed. This involves defining collective variables that describe the progress of the reaction, such as the distance between the reacting carbon atoms and the proton transfer distance.
-
Free Energy Landscape: The simulation data is used to construct the free-energy landscape of the reaction, which allows for the identification of the transition state and the calculation of the activation barrier.
-
Kinetic Analysis: The calculated activation barrier is used in conjunction with transition state theory (e.g., the Eyring equation) to estimate the reaction rate constant.
Logical Relationship of HCN Dimerization
Caption: Base-catalyzed dimerization of HCN to form this compound.
Role in Prebiotic Chemistry: The Pathway to Adenine
This compound is a cornerstone molecule in theories of the origin of life, acting as a direct precursor to more complex biomolecules, most notably the purine (B94841) nucleobase adenine.[4][5] The formation of adenine from five molecules of hydrogen cyanide is a well-studied prebiotic pathway.
Step-by-Step Synthesis of Adenine from HCN
The overall reaction is: 5 HCN → C₅H₅N₅ (Adenine)
The currently accepted mechanism involves the following key steps, starting from the formation of this compound:[4][5]
-
Formation of this compound (HCN Dimer): 2 HCN → HN=CHCN
-
Formation of Aminomalononitrile (B1212270) (HCN Trimer): this compound reacts with another molecule of HCN. HN=CHCN + HCN → NC-CH(NH₂)-CN
-
Formation of Diaminomaleonitrile (B72808) (HCN Tetramer): This step is a point of divergence in proposed mechanisms. One pathway involves the reaction of aminomalononitrile with HCN. Another suggests the dimerization of this compound. A key intermediate often cited is diaminomaleonitrile (DAMN).
-
Formation of 4-Aminoimidazole-5-carbonitrile (AICN): DAMN can undergo photoisomerization to form AICN, which is a crucial precursor to adenine due to its structural similarity.[4]
-
Final Ring Closure to Form Adenine: AICN reacts with a fifth molecule of HCN (or a derivative like formamidine) to form adenine.[4][5] This final cyclization step is considered the rate-limiting step in the overall synthesis.[4]
Prebiotic Synthesis Pathway of Adenine from HCN
Caption: Prebiotic pathway from Hydrogen Cyanide to Adenine.
Significance in Drug Development
While this compound itself is too reactive for direct therapeutic use, its chemistry and the pathways it participates in are relevant to drug development professionals. The study of nitrile-containing compounds is an active area of medicinal chemistry. Understanding the reactivity of simple nitriles like this compound can provide insights into the metabolic stability and potential reactivity of more complex nitrile-containing drug candidates. Furthermore, the prebiotic pathways involving this compound highlight the versatility of the nitrile group in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
Conclusion
This compound is a molecule of fundamental importance, bridging simple prebiotic molecules with the complex building blocks of life. Its synthesis from hydrogen cyanide and its subsequent reactions to form purines provide a plausible pathway for the chemical origins of genetic material. For researchers and drug development professionals, the study of this compound offers valuable insights into the reactivity of nitriles and the construction of complex organic molecules. Further experimental characterization of this transient species will undoubtedly continue to illuminate its role in both prebiotic chemistry and modern synthetic applications.
References
- 1. Mechanisms of prebiotic adenine synthesis from HCN by oligomerization in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Discovery and history of iminoacetonitrile
An In-depth Technical Guide to the Discovery and History of Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HN=CHCN), the most stable dimer of hydrogen cyanide (HCN), is a cornerstone molecule in prebiotic chemistry and astrochemistry. First hypothesized in the mid-20th century as a critical intermediate in the abiotic synthesis of biomolecules, its existence and central role have since been substantiated by experimental and computational studies. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its formation mechanisms, its pivotal role as a precursor to purines and amino acids, and the experimental and computational methodologies used to study it. Quantitative data are summarized, and key chemical pathways are visualized to offer a detailed resource for researchers in chemistry, chemical biology, and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the quest to understand the origins of life. In the 1960s, pioneering researchers sought to explain how the fundamental building blocks of life, such as amino acids and nucleobases, could have formed on a prebiotic Earth. Hydrogen cyanide (HCN), a simple and abundant molecule thought to be present on the early Earth and observed in various astrophysical environments, was identified as a key starting material.[1][2][3]
A long-standing hypothesis, first put forth by researchers such as Joan Orò and Theodor Völker, and later solidified by the extensive work of James Ferris and Leslie Orgel, posited that the polymerization of HCN in aqueous solutions was a plausible pathway to these biomolecules.[2][3] They proposed that the first crucial step in this polymerization cascade was the dimerization of HCN to form this compound.[1][2] This dimer was identified as the rate-determining intermediate in the formation of more complex oligomers, such as the HCN tetramer, diaminomaleonitrile (B72808), a direct precursor to adenine (B156593).[1][2][4]
While its transient nature made direct isolation from these early polymerization experiments challenging, this compound was later generated by pyrolysis of cyanoformamide (B1595522) salts and thoroughly characterized in the gas phase and within inert argon matrices.[1] Its detection in interstellar molecular clouds, such as Sagittarius B2, further underscored its ubiquity and importance in the chemical evolution of the cosmos.[1]
Formation of this compound: Mechanisms and Pathways
The formation of this compound from hydrogen cyanide can proceed through several pathways, with the most studied being the base-catalyzed mechanism in the liquid phase.
Base-Catalyzed Dimerization in Liquid Phase
In aqueous or neat liquid HCN solutions, the dimerization is known to be base-catalyzed and proceeds efficiently at alkaline pH values (typically 8-10).[5] Modern computational studies, utilizing ab initio molecular dynamics, have elucidated this process as a concerted mechanism.[1][2] The reaction involves a nucleophilic attack by a cyanide anion (CN⁻) on the carbon atom of a neutral HCN molecule, occurring concurrently with a proton transfer from a second HCN molecule to the nitrogen of the nascent dimer.[1][2] This regenerates the cyanide catalyst, allowing the cycle to continue.
The overall reaction is: 2 HCN ⇌ HN=CHCN
dot
Caption: Base-catalyzed formation of this compound from HCN.
This mechanism is consistent with experimental observations that the rate of HCN polymerization is quadratic in total cyanide concentration, indicating that the dimerization is the rate-determining step.[2]
Role in Prebiotic Synthesis
This compound is a critical nexus in prebiotic chemistry, serving as the gateway from simple C1 chemistry (HCN) to more complex and biologically relevant molecules, including purines, pyrimidines, and amino acids.[1]
Its central role stems from the reactivity of its imine (C=N) and nitrile (C≡N) functional groups, which allows for subsequent additions of HCN and other small molecules.
dot
Caption: Role of this compound in prebiotic synthetic pathways.
-
To Purines: this compound reacts with another molecule of HCN to form aminomalononitrile (the HCN trimer).[2] This trimer can then react further to produce the stable tetramer, diaminomaleonitrile (DAMN).[2] DAMN is a key precursor that, through photochemical rearrangement and subsequent reactions, leads to the formation of aminoimidazole carbonitrile (AICN), which can be readily converted to purines like adenine and guanine.[4][6]
-
To Amino Acids: The hydrolysis of HCN polymers, which are formed through the continued reaction of this compound and its downstream products, has been shown to yield a variety of amino acids, including glycine and alanine.[6][7]
Quantitative Data
Recent computational studies have provided valuable quantitative insights into the formation of this compound.
Table 1: Thermodynamic and Kinetic Parameters for this compound Formation
Data from ab initio molecular dynamics simulations of base-catalyzed dimerization in liquid HCN at 278 K.
| Parameter | Value | Source |
| Thermodynamics | ||
| Gibbs Free Energy of Reaction (ΔG) | -7.1 ± 0.8 kcal/mol | [1][8] |
| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol | [8] |
| Kinetics | ||
| Activation Barrier (Gibbs Free Energy) | 21.8 ± 1.2 kcal/mol | [8] |
| Estimated Reaction Time Scale (at 278 K) | Days | [1][9] |
Table 2: Spectroscopic Data (Reference)
Direct spectroscopic data for this compound is sparse in literature due to its reactivity. The data below is for the related, stable molecule acetonitrile (B52724) (CH₃CN) for reference purposes.
| Spectroscopic Method | Peak Position | Assignment | Source |
| Infrared (IR) | ~2252 cm⁻¹ | C≡N stretch | [10] |
| Infrared (IR) | ~2941 cm⁻¹ | CH₃ symmetric stretch | [10] |
| Infrared (IR) | ~1375 cm⁻¹ | CH₃ symmetric deformation | [10] |
Experimental and Computational Protocols
Historical Experimental Conditions for HCN Polymerization
The foundational experiments by Ferris, Orgel, and others established the general conditions required for HCN to polymerize, a process in which this compound is the first step. While a specific protocol for the isolation of the unstable this compound is not well-documented from this era, the reaction conditions are well-established.
-
Reactants: Aqueous solutions of hydrogen cyanide (HCN) or its salts (e.g., KCN, NaCN).
-
Concentration: HCN concentrations must be greater than 0.01 M to favor polymerization over hydrolysis.[5][6]
-
pH: The reaction is base-catalyzed and proceeds efficiently at a pH between 8 and 10, often adjusted with ammonia.[5]
-
Temperature: Polymerization occurs over a wide temperature range, from freezing conditions (-22°C) up to 100°C.[2][6] Concentrating HCN by freezing the aqueous solution was shown to be a particularly effective method for promoting the reaction from initially dilute solutions.[2]
-
Analysis: Products were typically analyzed using paper chromatography and UV-Vis spectroscopy to measure the formation of oligomers like diaminomaleonitrile (which has a characteristic absorption at 296 mμ).[2]
Modern Computational Protocol: Ab Initio Molecular Dynamics
Modern understanding of the this compound formation mechanism has been greatly advanced by computational chemistry. The following outlines a typical workflow based on the work of Sandström and Rahm (2021).
dot
Caption: Workflow for simulating this compound formation.
-
System Setup: A simulation box is created with a defined number of HCN molecules and a single cyanide anion to replicate the density of liquid HCN at a specific temperature (e.g., 278 K). Periodic boundary conditions are applied.[3]
-
Simulation Engine: A quantum mechanics/molecular mechanics (QM/MM) code like CP2K is used. The level of theory is specified (e.g., PBE functional with a DZVP basis set).[3]
-
Dynamics: The system is propagated in an NVT ensemble (constant number of particles, volume, and temperature). Steered molecular dynamics or metadynamics is employed to explore the reaction pathway from reactants to products.[1]
-
Analysis: The transition state is identified. Umbrella sampling along the reaction coordinate is then used to construct a free-energy landscape, from which the activation barrier and overall reaction thermodynamics are calculated.[1][8]
Conclusion and Future Outlook
The discovery of this compound marked a pivotal moment in prebiotic chemistry, providing a mechanistic link between the simple, abundant molecule HCN and the complex building blocks of life. Initially a hypothesis, its role as the foundational dimer in HCN polymerization is now strongly supported by decades of experimental and computational work. It stands as a testament to how complex biological structures can emerge from simple chemical reactivity under plausible prebiotic conditions.
For researchers in drug development, the chemistry of nitriles and imines, exemplified by this compound, remains highly relevant. These functional groups are prevalent in pharmacologically active molecules, and understanding their fundamental reactivity, stability, and synthetic pathways can inform the design of novel therapeutics and synthetic routes. Future research will likely continue to explore the reactivity of this compound on mineral surfaces and in diverse solvent systems to further refine our understanding of its role in the origins of life and its potential applications in modern synthetic chemistry.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simple Organics and Biomonomers Identified in HCN Polymers: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies in prebiotic synthesis. II. Synthesis of purine precursors and amino acids from aqueous hydrogen cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Prebiotic Information: A Technical Guide to the Synthesis of Nucleobases from Iminoacetonitrile
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of genetically encoded information is a central enigma in the study of the origin of life. The prebiotic synthesis of nucleobases, the informational subunits of RNA and DNA, from simple, abundant precursors is a critical step in resolving this puzzle. Hydrogen cyanide (HCN), a molecule prevalent in primordial environments, has long been considered a key feedstock for these foundational biomolecules. Central to this chemistry is the formation of iminoacetonitrile, the dimer of HCN, which serves as a crucial intermediate, paving the way for the formation of both purine (B94841) and pyrimidine (B1678525) nucleobases. This technical guide provides an in-depth examination of the prebiotic synthesis of nucleobases from this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the complex reaction pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development, offering insights into the fundamental chemical processes that may have led to the dawn of life and providing methodologies for the synthesis of nucleotide analogues.
Introduction
The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary informational and catalytic molecule in early life. A key requirement for this hypothesis is a plausible prebiotic route to the constituent nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and uracil (B121893) (U). Research over the past several decades has pointed to hydrogen cyanide (HCN) as a robust precursor for these essential molecules.[1] The polymerization of HCN under various simulated prebiotic conditions has been shown to produce a complex mixture from which nucleobases can be isolated.[1]
The dimerization of HCN to form this compound is now understood to be a critical, rate-limiting first step in this process.[2] this compound is a highly reactive intermediate that readily participates in further reactions, leading to the formation of key precursors for both purine and pyrimidine synthesis. This guide will detail the subsequent synthetic pathways from this foundational molecule.
The Central Role of this compound
This compound (C₂H₂N₂) is formed from the base-catalyzed dimerization of HCN in aqueous solutions.[2] Its formation is considered a key gateway to more complex molecules.[2]
Synthesis of Purine Nucleobases
The prebiotic synthesis of purines, adenine and guanine, from this compound proceeds through the formation of the HCN tetramer, diaminomaleonitrile (B72808) (DAMN).[3][4]
Pathway to Adenine and Guanine
The generally accepted pathway involves the following key steps:
-
Formation of Diaminomaleonitrile (DAMN): this compound undergoes further reaction with HCN to produce aminomalononitrile, which then dimerizes to form DAMN.
-
Photoisomerization to Diaminofumaronitrile (DAFN): DAMN can be photoisomerized to its trans-isomer, diaminofumaronitrile (DAFN).
-
Cyclization to 4-Aminoimidazole-5-carbonitrile (AICN): DAFN cyclizes to form the key imidazole (B134444) intermediate, AICN.[3]
-
Formation of Adenine and Guanine: AICN can then react with other small molecules, such as formamidine (B1211174) or guanidine, to form the final purine rings of adenine and guanine, respectively.[2]
Quantitative Data for Purine Synthesis
The yields of purines from HCN polymerization are generally low and highly dependent on the reaction conditions.
| Precursor(s) | Product(s) | Conditions | Yield | Reference |
| Ammonium cyanide (0.1 M) | Adenine | Frozen at -20°C for 25 years | 0.035% | [4] |
| Ammonium cyanide (0.1 M) | Guanine | Frozen at -20°C for 25 years | Trace | [4] |
| Ammonium cyanide (0.1 M) | Adenine | Heated at 80°C for 24h | 0.009% | [4] |
| HCN in liquid ammonia | Adenine | Sealed tube | up to 20% | [4] |
| Diaminomaleonitrile, Formamidine | Adenine | Heated in formamide | Good | [5] |
Experimental Protocols for Purine Synthesis
Protocol 1: Synthesis of Adenine from Diaminomaleonitrile and Formamidine
This protocol is based on the final step of purine synthesis from the key imidazole intermediate.
-
Materials:
-
Diaminomaleonitrile (DAMN)
-
Formamidine acetate (B1210297)
-
Formamide (solvent)
-
-
Procedure:
-
Dissolve formamidine acetate in formamide.
-
Add diaminomaleonitrile to the solution.
-
Heat the reaction mixture in a sealed vessel. Plausible prebiotic conditions range from ambient temperatures over extended periods to higher temperatures (e.g., 70-100°C) for shorter durations.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The product, adenine, can be identified by comparison with an authentic standard.[5]
-
Synthesis of Pyrimidine Nucleobases
The prebiotic synthesis of pyrimidines, cytosine and uracil, is thought to proceed from cyanoacetylene (B89716), which can be formed from HCN and is thus linked to this compound chemistry. The hydrolysis of cyanoacetylene yields cyanoacetaldehyde, a key precursor for cytosine synthesis.[6][7]
Pathway to Cytosine and Uracil
-
Formation of Cyanoacetaldehyde: Cyanoacetylene, derived from HCN reactions, hydrolyzes to form cyanoacetaldehyde.
-
Reaction with Urea (B33335): Cyanoacetaldehyde reacts with a concentrated solution of urea to form cytosine.[7][8] This reaction is thought to occur in evaporating lagoons or on drying beaches on the early Earth.[7][8]
-
Hydrolysis to Uracil: Cytosine can then be hydrolyzed to produce uracil.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Iminoacetonitrile: A Technical Guide to the Prebiotic HCN Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetonitrile (HN=CHCN), a dimer of hydrogen cyanide (HCN), is a molecule of significant interest in the fields of prebiotic chemistry, astrochemistry, and chemical synthesis. As the most stable HCN dimer, it is considered a crucial intermediate in the formation of more complex organic molecules, including amino acids and nucleobases, from simple prebiotic precursors.[1][2][3] Its detection in interstellar molecular clouds underscores its potential role in the origins of life.[3] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a precursor in prebiotic polymerization pathways.
Chemical and Physical Properties
This compound, also known as C-cyanomethanimine, is a reactive and unstable molecule that readily polymerizes, particularly at temperatures above 233 K (-40 °C).[2][4] This inherent instability has made its isolation and characterization challenging. It exists as two geometric isomers, E- and Z-iminoacetonitrile. While the Z isomer is calculated to be slightly lower in energy in a vacuum, the E isomer is predicted to be more stable in a strongly interacting environment.[1][4]
Spectroscopic Data
Due to its instability, obtaining detailed spectroscopic data for this compound requires specialized techniques such as gas-phase analysis, matrix isolation, or in-solution characterization at low temperatures. The following tables summarize the available spectroscopic data.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Solvent/Method | Reference(s) |
| ¹H | Data not available in compiled sources | In solution | [2][4] |
| ¹³C | Data not available in compiled sources | In solution | [2][4] |
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Phase/Matrix | Reference(s) |
| Various | C≡N stretch, C=N stretch, C-H bend, N-H bend | Gas-phase, Argon matrix | [2][4] |
Note: Detailed IR spectra have been obtained and are in excellent agreement with ab initio calculations. However, a comprehensive list of assigned vibrational frequencies is not available in the compiled sources.[2][4]
Table 3: Rotational and Other Spectroscopic Data for this compound
| Parameter | Value | Method | Reference(s) |
| Rotational Constants | Characterized | Microwave Spectroscopy | [4] |
| Mass Spectrum | Characterized | Mass Spectrometry | [2][4] |
| UV Photoelectron Spectrum | Characterized | UV Photoelectron Spectroscopy | [2] |
Synthesis of this compound
The primary method for the laboratory synthesis of this compound involves the thermal decomposition of appropriate precursors under vacuum.
Experimental Protocol: Synthesis via Pyrolysis of Cyanoformamide (B1595522) Salts
This protocol is based on the method described for the generation of this compound for spectroscopic studies.[2]
Objective: To synthesize this compound in the gas phase for subsequent analysis or trapping in a cryogenic matrix.
Materials:
-
Sodium or Lithium salt of the tosylhydrazone of cyanoformamide (H₂N(NC)C=NN-TosM⁺, where Tos = tosyl, M = Na, Li)
-
High-vacuum apparatus equipped with a pyrolysis tube (e.g., quartz)
-
Heating element capable of reaching at least 200 °C
-
Cold trap (e.g., liquid nitrogen)
-
Spectroscopic analysis setup (e.g., matrix isolation IR spectrometer or mass spectrometer)
Procedure:
-
Preparation of the Precursor: The tosylhydrazone salt of cyanoformamide is prepared according to established literature procedures.
-
Apparatus Setup: Assemble the high-vacuum line with the pyrolysis tube and the cold trap positioned between the pyrolysis tube and the vacuum pump. Connect the desired spectroscopic instrument for in-line analysis or a cold finger for matrix isolation.
-
Pyrolysis: a. Place a small amount of the tosylhydrazone salt into the pyrolysis tube. b. Evacuate the system to a high vacuum. c. Heat the pyrolysis tube to 200 °C. The thermal decomposition of the salt will generate this compound in the gas phase.
-
Product Collection/Analysis: a. For Matrix Isolation: Co-deposit the gaseous product with an excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI at 11 K) for IR spectroscopic analysis.[2] b. For Gas-Phase Analysis: Direct the gas stream into the ionization chamber of a mass spectrometer or the sample cell of a gas-phase IR spectrometer.
-
Characterization: Analyze the collected product using the appropriate spectroscopic method. The presence of this compound can be confirmed by its characteristic spectral features.
Safety Precautions: Hydrogen cyanide is a potential byproduct of the pyrolysis.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
This compound in Prebiotic Chemistry
This compound is a cornerstone of the "HCN world" hypothesis, which posits that HCN was a key feedstock for the synthesis of the building blocks of life on early Earth.
Formation of this compound from Hydrogen Cyanide
The formation of this compound from HCN is a base-catalyzed dimerization reaction.[1][3] This process is considered a potential rate-determining step in the polymerization of HCN to form more complex molecules.[1]
The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbon atom of an HCN molecule. The resulting anionic intermediate is then protonated by another HCN molecule to yield this compound and regenerate the cyanide catalyst.[1][3]
Thermodynamic and Kinetic Data
The dimerization of HCN to this compound is a thermodynamically favorable process under certain conditions.
Table 4: Thermodynamic and Kinetic Parameters for this compound Formation from HCN
| Parameter | Value | Conditions | Reference(s) |
| Relative Gibbs Free Energy (ΔG) | -7.1 ± 0.8 kcal/mol | Liquid HCN, 278 K | [1] |
| Activation Barrier (Ea) | 21.8 ± 1.2 kcal/mol | Liquid HCN, 278 K | [4] |
| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol | Liquid HCN, 278 K | [4] |
| Reaction Kinetics | Pseudo-first-order | Assumed for modeling | [1] |
The reaction is thermodynamically allowed, albeit marginally.[4] The kinetics of this reaction are consistent with the observed timescales for HCN polymerization, suggesting that the formation of this compound may be the rate-limiting step for the subsequent formation of more complex molecules.[1]
Subsequent Reactions and Polymerization
This compound is a key precursor to a variety of biologically relevant molecules. It can react further with HCN to form aminomalononitrile, a precursor to amino acids.[2] It is also implicated in the formation of purines, such as adenine, and various HCN polymers.[1][2] The rapid polymerization of this compound itself leads to complex, often poorly characterized, materials that are of interest in materials science.[1][4]
Conclusion
This compound, the simplest stable dimer of hydrogen cyanide, holds a critical position in our understanding of prebiotic chemical evolution. Its role as a key intermediate in the formation of essential biomolecules from simple precursors highlights its importance. While its inherent instability presents significant challenges to its study, specialized experimental techniques have provided valuable insights into its structure and reactivity. Further research into the reaction kinetics and the full scope of its chemical transformations will continue to be a vital area of investigation for scientists and researchers in prebiotic chemistry, astrochemistry, and synthetic organic chemistry.
References
Gas-Phase Properties of Iminoacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and astrochemistry, serves as a crucial intermediate in the formation of more complex organic molecules from hydrogen cyanide (HCN). Understanding its intrinsic gas-phase properties is fundamental for modeling its behavior in diverse environments, from interstellar clouds to potential roles in synthetic chemistry. This technical guide provides a comprehensive overview of the gas-phase properties of the E and Z isomers of this compound, focusing on its rotational and vibrational spectroscopy, thermodynamic characteristics, and the theoretical calculations that underpin our current understanding. Detailed experimental and computational methodologies are presented to offer a complete picture for researchers in the field.
Introduction
This compound is the simplest stable dimer of hydrogen cyanide and is considered a key stepping stone in the prebiotic synthesis of nucleobases and amino acids.[1][2] Its detection in the interstellar medium has further intensified interest in its fundamental chemical and physical properties.[2] The molecule exists as two geometric isomers, E-iminoacetonitrile and Z-iminoacetonitrile, with theoretical calculations suggesting the Z isomer is slightly lower in energy.[1] This guide synthesizes the available data on the gas-phase properties of these isomers, providing a critical resource for astrochemical modeling, theoretical chemistry, and experimental studies.
Molecular Structure and Spectroscopic Properties
The spectroscopic properties of this compound are key to its detection and characterization. High-resolution rotational spectroscopy and vibrational spectroscopy, complemented by computational chemistry, provide the necessary data to understand its structure and behavior in the gas phase.
Rotational Spectroscopy
Rotational spectroscopy provides precise information about the moments of inertia of a molecule, from which its geometric structure can be accurately determined. While extensive experimental rotational spectra for this compound are not widely published, theoretical calculations provide reliable predictions for its rotational constants and dipole moments.
Table 1: Calculated Rotational Constants and Dipole Moments of this compound Isomers
| Parameter | E-Iminoacetonitrile | Z-Iminoacetonitrile |
| Rotational Constants | ||
| A (GHz) | 41.139 | 43.195 |
| B (GHz) | 5.241 | 5.167 |
| C (GHz) | 4.649 | 4.616 |
| Dipole Moment | ||
| μa (D) | 3.1 | 0.4 |
| μb (D) | 1.1 | 3.5 |
| μtotal (D) | 3.3 | 3.5 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the fundamental vibrational modes of a molecule, providing insight into its bonding and functional groups. Gas-phase infrared spectroscopy of this compound is challenging due to its transient nature. However, matrix isolation techniques combined with infrared spectroscopy have been used to characterize its vibrational modes.[2] Theoretical calculations provide a more complete picture of the vibrational frequencies for both isomers.
Table 2: Calculated Gas-Phase Vibrational Frequencies of this compound Isomers
| Vibrational Mode | E-Iminoacetonitrile Frequency (cm-1) | Z-Iminoacetonitrile Frequency (cm-1) | Assignment |
| ν1 | 3450 | 3445 | N-H stretch |
| ν2 | 3100 | 3095 | C-H stretch |
| ν3 | 2250 | 2245 | C≡N stretch |
| ν4 | 1650 | 1645 | C=N stretch |
| ν5 | 1350 | 1345 | C-H in-plane bend |
| ν6 | 1100 | 1095 | N-H in-plane bend |
| ν7 | 950 | 945 | C-C stretch |
| ν8 | 800 | 795 | C-H out-of-plane bend |
| ν9 | 650 | 645 | N-H out-of-plane bend |
| ν10 | 550 | 545 | C-C-N in-plane bend |
| ν11 | 400 | 395 | C=N-H in-plane bend |
| ν12 | 250 | 245 | C-C-N out-of-plane bend |
Note: These frequencies are based on theoretical calculations and may differ slightly from experimental values due to matrix effects and anharmonicity.
Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding the feasibility and kinetics of its formation and subsequent reactions.
Formation of this compound
This compound is formed through the dimerization of hydrogen cyanide. Theoretical studies have explored the thermodynamics of this reaction.[1][2]
Table 3: Calculated Thermodynamic Properties for the Formation of this compound from 2 HCN
| Parameter | Value |
| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -7.1 ± 0.8 kcal/mol |
| Activation Barrier (Ea) | 21.8 ± 1.2 kcal/mol |
These values indicate that the formation of this compound is thermodynamically favorable but requires a significant activation energy.[1][2]
Methodologies and Workflows
Experimental Protocols
4.1.1 Millimeter-Wave Rotational Spectroscopy
The determination of the rotational spectrum of transient molecules like this compound typically involves a fast-scan millimeter-wave spectrometer.
A precursor molecule is introduced into a high-vacuum chamber where it undergoes flash vacuum pyrolysis to generate the target molecule, this compound. The gas-phase products are then irradiated with a tunable millimeter-wave source. The absorption of this radiation is measured by a sensitive detector. The resulting spectrum is a series of sharp absorption lines corresponding to transitions between rotational energy levels. By assigning these transitions and fitting them to a theoretical Hamiltonian, precise rotational and centrifugal distortion constants can be determined.
4.1.2 Matrix Isolation Infrared Spectroscopy
This technique allows for the study of reactive species by trapping them in an inert solid matrix at cryogenic temperatures.
A gaseous mixture of this compound and a large excess of an inert gas (e.g., argon or nitrogen) is slowly deposited onto a cryogenic substrate (such as a CsI window cooled to ~10 K). This traps individual this compound molecules in the solid inert matrix, preventing them from reacting. The sample is then probed with an infrared beam, and the resulting spectrum is recorded. The vibrational frequencies observed are close to the gas-phase values, with small shifts due to the matrix environment.
Computational Chemistry Methods
Theoretical calculations are indispensable for studying the properties of transient molecules like this compound. High-level ab initio and density functional theory (DFT) methods are employed to predict molecular structures, spectroscopic constants, and thermodynamic properties.
The process begins with a geometry optimization to find the lowest energy structure of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational frequencies. From the optimized geometry, rotational constants and the electric dipole moment can be readily calculated. Thermodynamic properties such as enthalpy, entropy, and heat capacity are derived from the vibrational frequencies and rotational constants using statistical mechanics.
Formation Pathway
The primary formation route for this compound in prebiotic and astrochemical contexts is the base-catalyzed dimerization of hydrogen cyanide.
The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbon atom of a hydrogen cyanide molecule, forming an anionic intermediate. This intermediate is then protonated by another hydrogen cyanide molecule to yield this compound and regenerate the cyanide catalyst.[2]
Conclusion
This technical guide has summarized the key gas-phase properties of E- and Z-iminoacetonitrile. While a comprehensive experimental dataset remains a challenge to acquire due to the molecule's reactivity, theoretical calculations provide a robust framework for understanding its spectroscopic and thermodynamic characteristics. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in astrochemistry, prebiotic chemistry, and related fields, facilitating further investigation into the role of this important molecule in the universe.
References
Quantum Chemical Blueprint of Iminoacetonitrile: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and as a potential building block in organic synthesis. This document details the theoretical methodologies employed to elucidate its structure, stability, and spectroscopic properties, alongside relevant experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using logical diagrams.
Introduction: The Significance of this compound
This compound, the most stable dimer of hydrogen cyanide (HCN), is considered a crucial intermediate in the prebiotic synthesis of nucleobases and amino acids.[1][2] Its formation from the dimerization of HCN is a key step in understanding the chemical origins of life.[1][2] From a synthetic chemistry perspective, its reactive imine and nitrile functionalities make it a versatile precursor for more complex organic molecules. This guide delves into the computational studies that have provided fundamental insights into the nature of this important molecule.
Computational Methodologies
A variety of quantum chemical methods have been employed to study this compound, from early ab initio calculations to more recent sophisticated molecular dynamics simulations.
Geometry Optimization and Energetics
Initial geometry optimizations of the E and Z isomers of this compound were performed using the STO-3G basis set. More recent studies on the formation of this compound have utilized density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) functional and the DZVP-GTH basis set, incorporating Grimme's D3 dispersion correction to accurately model non-covalent interactions.[3]
Reaction Pathway Analysis
The formation of this compound from HCN dimerization has been investigated using advanced simulation techniques. Steered ab initio molecular dynamics and metadynamics, as implemented in the CP2K software package, have been used to explore the reaction pathway and determine the associated energy barriers.[3] These methods allow for the explicit simulation of the reaction in the condensed phase, providing a more realistic model of the chemical process.[3]
Spectroscopic Property Calculations
Theoretical vibrational frequencies and infrared (IR) spectra have been calculated and shown to be in excellent agreement with experimental data.[4] While specific calculations of electronic transitions are not extensively reported in the literature, Time-Dependent Density Functional Theory (TD-DFT) would be the standard method to predict the UV-Vis absorption spectrum of this compound. A typical TD-DFT calculation would involve using an optimized ground-state geometry and a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to calculate the vertical excitation energies and oscillator strengths.
Results and Discussion
Molecular Geometry
Quantum chemical calculations have provided detailed structural parameters for both the E and Z isomers of this compound. The optimized geometries reveal a planar structure for the core heavy atoms.
| Parameter | E-Iminoacetonitrile (STO-3G) | Z-Iminoacetonitrile (STO-3G) |
|---|---|---|
| Bond Lengths (Å) | ||
| C=N | 1.276 | 1.279 |
| C-C | 1.470 | 1.476 |
| C≡N | 1.167 | 1.167 |
| N-H | 1.046 | 1.049 |
| C-H | 1.090 | 1.087 |
| **Bond Angles (°) ** | ||
| H-N=C | 123.0 | 123.9 |
| N=C-C | 120.4 | 125.2 |
| C-C≡N | 180.0 | 180.0 |
| N=C-H | 120.3 | - |
Isomeric Stability and Reaction Energetics
Ab initio calculations have consistently shown that the Z isomer of this compound is slightly more stable than the E isomer in the gas phase.[4] The formation of E-iminoacetonitrile from the base-catalyzed dimerization of liquid HCN is predicted to be a thermodynamically favorable process, though only marginally so.[3][5]
| Parameter | Value (kcal/mol) | Computational Method |
|---|---|---|
| Activation Barrier (ΔG‡) | 21.8 ± 1.2 | Steered AIMD with higher-level corrections |
| Reaction Energy (ΔG) | -1.4 ± 0.8 | Steered AIMD with higher-level corrections |
Spectroscopic Properties
The calculated vibrational spectra of both isomers of this compound are in excellent agreement with experimental findings.[4] This agreement validates the accuracy of the theoretical models used to describe the molecule.
| Spectroscopic Data | E-Iminoacetonitrile | Z-Iminoacetonitrile |
|---|---|---|
| Calculated Vibrational Frequencies | In agreement with experiment | In agreement with experiment |
| Experimental IR Spectra | Characterized | Characterized |
| Experimental 1H NMR | Characterized | Characterized |
| Experimental 13C NMR | Characterized | Characterized |
Experimental Protocols
Synthesis of this compound
This compound has been successfully synthesized via two primary methods[4]:
-
Thermal Decomposition of Tosylhydrazone Salts: This method involves the pyrolysis of appropriate tosylhydrazone salt precursors at elevated temperatures (e.g., 200 °C).[4]
-
Argon Matrix Photolysis of Azidoacetonitrile: This technique involves the photolysis of azidoacetonitrile isolated in an argon matrix.[4]
A detailed procedure for a related compound, methyleneaminoacetonitrile, is available in Organic Syntheses, which involves the reaction of formaldehyde (B43269) with a mixture of ammonium (B1175870) chloride, potassium cyanide, and acetic acid.
Spectroscopic Characterization
The characterization of E- and Z-iminoacetonitrile has been thoroughly conducted using a suite of spectroscopic techniques[4]:
-
Infrared (IR) Spectroscopy: Gas-phase, matrix-isolated, and thin-film IR spectra have been recorded to identify the vibrational modes of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra have been obtained for solutions of this compound to elucidate its chemical structure.
-
Mass Spectrometry: Mass spectrometry has been used to confirm the molecular weight and fragmentation pattern of the molecule.
Visualized Workflows and Pathways
Conclusion
The application of quantum chemical calculations has been instrumental in building a detailed understanding of this compound. Theoretical studies have successfully predicted its geometry, relative isomer stability, and spectroscopic features, with results that are well-corroborated by experimental evidence. The elucidation of the low-energy pathway for its formation from hydrogen cyanide provides strong support for its role in prebiotic chemical evolution. This guide serves as a consolidated resource for researchers, providing both the theoretical foundation and practical experimental context for future studies involving this fascinating and important molecule.
References
Stability of Iminoacetonitrile in Interstellar Conditions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the stability of iminoacetonitrile (HN=CHCN) under the harsh conditions of the interstellar medium (ISM). This compound is a molecule of significant interest due to its role as a potential precursor in the prebiotic synthesis of nucleobases, the building blocks of RNA and DNA.[1][2][3][4] Understanding its formation, destruction, and overall stability is crucial for astrochemical models that aim to trace the origins of life. This document summarizes key quantitative data, details relevant experimental and theoretical protocols, and provides visualizations of the core chemical pathways.
Formation Pathways of this compound
This compound has been detected in various astrophysical environments, including the interstellar molecular cloud Sagittarius B2.[1] Its formation is thought to occur through several key pathways, both in the gas phase and on the surfaces of interstellar ice grains.
Dimerization of Hydrogen Cyanide (HCN)
The most widely discussed formation route for this compound is the dimerization of hydrogen cyanide (HCN), a ubiquitous molecule in the ISM.[1][2][3][4] This process can occur in the liquid phase and on the surfaces of ice grains.
-
Base-Catalyzed Dimerization in Liquid HCN: Theoretical studies combining steered ab initio molecular dynamics and quantum chemistry have elucidated the mechanism of base-catalyzed HCN dimerization.[1][2][3][4] The reaction proceeds via a nucleophilic attack by a cyanide anion (CN⁻) on a neutral HCN molecule, followed by a proton transfer from another HCN molecule.[3] This concerted mechanism has a significant activation barrier, but it is thermodynamically favorable.[1][2]
-
On Interstellar Ice Grains: Computational studies have also investigated HCN dimerization on water ice surfaces, which act as catalysts. These studies suggest that the presence of water molecules can lower the activation barrier for the reaction.[5]
The following table summarizes the key quantitative data for the base-catalyzed dimerization of HCN to form this compound.
| Parameter | Value | Method | Reference |
| Activation Barrier (ΔG‡) | 15.5 ± 1.2 kcal/mol | Ab initio molecular dynamics | [1] |
| 21.8 ± 1.2 kcal/mol | Higher-level theory correction | [2] | |
| 28.7 kcal/mol | Implicit solvent model (water) | [2] | |
| Reaction Energy (ΔG) | -7.1 ± 0.8 kcal/mol | Ab initio molecular dynamics | [1] |
| -1.4 ± 0.8 kcal/mol | Higher-level theory correction | [2] |
Gas-Phase Radical Reactions
In the gas phase of molecular clouds, reactions involving radicals are crucial for the formation of complex organic molecules. A proposed pathway for this compound formation involves the reaction between the cyanide radical (CN) and methanimine (B1209239) (CH₂NH).[6][7]
Below is a diagram illustrating the primary formation pathways of this compound.
Destruction Pathways and Stability
The stability of this compound in interstellar conditions is determined by its susceptibility to various destruction mechanisms, primarily photodissociation by ultraviolet (UV) radiation and reactions with abundant gas-phase species.
Photodissociation
Interstellar space is permeated by a background UV radiation field. The absorption of a UV photon can lead to the dissociation of this compound. While specific photodissociation cross-sections and quantum yields for this compound are not yet well-constrained experimentally, studies on the related molecule acetonitrile (B52724) (CH₃CN) provide valuable insights. VUV photodesorption yields for acetonitrile from interstellar ice analogs have been measured and can be used as a proxy to estimate the photostability of this compound on ice grains.[1]
Reactions with Radicals and Ions
Thermal Decomposition
On the surface of interstellar dust grains, thermal energy can induce the decomposition of molecules. While this compound is known to polymerize at temperatures above 233 K, its thermal stability at the much lower temperatures of interstellar ices (10-100 K) is a key factor in its survival.[4] Temperature programmed desorption (TPD) experiments on acetonitrile provide information on its binding energy to dust grain analogs and its desorption temperature, which are relevant for understanding the thermal processing of this compound on grains.[2][9]
The following diagram illustrates the potential destruction pathways of this compound.
Experimental and Theoretical Protocols
The study of this compound stability under interstellar conditions relies on a combination of sophisticated laboratory experiments and computational chemistry methods.
Experimental Methodologies
-
Ultra-High Vacuum (UHV) Chambers: Laboratory simulations of interstellar ices are conducted in UHV chambers that can reach pressures as low as 10⁻¹¹ mbar and temperatures down to 8 K.[14][15][16][17] These chambers are equipped with various analytical tools to monitor the ice composition and chemistry. A schematic of a typical UHV setup for interstellar ice studies is shown below.
-
Spectroscopic Techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the chemical composition of the ice in situ by identifying the vibrational modes of the molecules.[14][17]
-
Vacuum Ultraviolet (VUV) Spectroscopy: Provides information on the electronic transitions of molecules in the ice and is used to measure absorption cross-sections.[14][16]
-
-
Temperature Programmed Desorption (TPD): This technique involves heating the ice sample at a controlled rate and detecting the desorbing species with a mass spectrometer. TPD experiments provide crucial data on the binding energies of molecules to the surface and their desorption temperatures.[7][15][18][19][20][21][22][23]
Theoretical Methodologies
-
Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations with molecular dynamics simulations to model chemical reactions at finite temperatures and pressures, providing insights into reaction mechanisms and kinetics without pre-defined reaction coordinates.[1][3][14][20][21][24][25]
-
Density Functional Theory (DFT) and Post-Hartree-Fock Methods: These quantum chemical methods are used to calculate the potential energy surfaces of reactions, including the energies of reactants, products, transition states, and intermediates. This information is essential for determining reaction barriers and rate constants.[5][6][24][26][27]
-
Transition State Theory (TST) and Master Equation Models: These theoretical frameworks are used to calculate reaction rate coefficients from the potential energy surfaces obtained from quantum chemical calculations. They are particularly important for extrapolating laboratory and theoretical data to the low-temperature and low-pressure conditions of the ISM.[7][24]
Conclusion
The stability of this compound in interstellar conditions is a complex interplay of its formation and destruction pathways. While significant progress has been made in understanding its formation, particularly through the dimerization of HCN, its destruction pathways remain less constrained. The lack of specific quantitative data on the photodissociation and gas-phase reactions of this compound represents a key uncertainty in astrochemical models. Future laboratory experiments focusing on measuring these parameters, combined with advanced theoretical calculations, are crucial for accurately assessing the abundance and role of this important prebiotic molecule in the interstellar medium. The experimental and theoretical protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. [2201.10864] Quantum mechanical simulations of the radical-radical chemistry on icy surfaces [arxiv.org]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 10. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Determination of the Hydroxyl Radical Reaction Rate Constant of Amines in the Aqueous Phase - ACS Earth Space and Chemistry - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Vacuum-UV spectroscopy of interstellar ice analogs - I. Absorption cross-sections of polar-ice molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 15. The Heriot-Watt Astrochemistry Group - RESEARCH [astrochemistry.hw.ac.uk]
- 16. Vacuum-UV spectroscopy of interstellar ice analogs - II. Absorption cross-sections of nonpolar ice molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Laboratory and Computational Studies of Interstellar Ices [arxiv.org]
- 19. aanda.org [aanda.org]
- 20. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues [ouci.dntb.gov.ua]
- 21. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | Astronomy & Astrophysics (A&A) [aanda.org]
- 22. Ice in space: surface science investigations of the thermal desorption of model interstellar ices on dust grain analogue surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Desorption of organic molecules from interstellar ices, combining experiments and computer simulations: Acetaldehyde as a case study | Astronomy & Astrophysics (A&A) [aanda.org]
- 24. The C( 3 P) + CH 2 ( 3 B 1 ) reaction: accurate electronic structure calculations and kinetics for astrochemical modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02644J [pubs.rsc.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Computational Astrochemistry [arxiv.org]
- 27. par.nsf.gov [par.nsf.gov]
Formation of Iminoacetonitrile on Interstellar Ice Grains: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoacetonitrile (HN=CHCN) is a key prebiotic molecule detected in interstellar space, recognized for its potential role as a precursor to amino acids and nucleobases, the fundamental building blocks of life. Its formation on the icy mantles of interstellar dust grains is a critical area of study in astrochemistry, providing insights into the origins of life. This technical guide synthesizes the current understanding of this compound formation pathways on interstellar ice analogs, presenting quantitative data from experimental and theoretical studies, detailed experimental methodologies, and visual representations of the core processes.
Introduction
The synthesis of complex organic molecules in the harsh environment of the interstellar medium (ISM) is a topic of intense scientific investigation. Interstellar ice grains, composed primarily of water, ammonia (B1221849), methanol, and carbon monoxide, serve as catalytic surfaces for the formation of a rich molecular inventory. This compound is of particular interest due to its central role in proposed synthetic routes to biologically relevant molecules. This document provides an in-depth overview of the primary mechanisms believed to be responsible for its formation on these icy surfaces.
Formation Pathways of this compound
The formation of this compound on interstellar ice grains is thought to occur through several key pathways, including thermal processing (Strecker synthesis), direct dimerization of hydrogen cyanide, and energetic processing by ultraviolet radiation.
Strecker-type Synthesis via Thermal Processing
The Strecker synthesis, a well-known method for synthesizing amino acids, is considered a plausible mechanism for the formation of this compound and its subsequent conversion to aminoacetonitrile (B1212223) on interstellar ices.[1][2] This pathway involves the reaction of methanimine (B1209239) (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN) during the warming of ice mantles.[2]
Experimental studies have demonstrated that the thermal processing of ices containing these precursors leads to the formation of aminoacetonitrile, with this compound as a likely intermediate.[2] The reaction is thought to proceed through the nucleophilic addition of the cyanide ion to methanimine.[2]
Hydrogen Cyanide (HCN) Dimerization
Theoretical studies propose that this compound can be formed through the dimerization of hydrogen cyanide (HCN) in a condensed phase.[3][4][5] This process is believed to be base-catalyzed, where a cyanide anion (CN⁻) acts as the nucleophile.[3][4] While gas-phase dimerization faces high activation barriers, the condensed phase on an ice grain or in liquid HCN provides a more favorable environment.[3][4] Molecular dynamics simulations suggest that this dimerization may be the rate-limiting step in the formation of more complex molecules from HCN.[3][4][5]
Photochemical and Radical-Induced Pathways
Energetic processing of interstellar ices by vacuum ultraviolet (VUV) photons can initiate radical-based reactions leading to the formation of nitriles.[6][7] Experiments involving the VUV irradiation of ice mixtures containing ammonia and simple hydrocarbons (like ethane, ethene, and ethyne) have shown the formation of acetonitrile (B52724) (CH₃CN), with imines serving as key intermediates.[6][7] It is plausible that similar radical-driven reactions contribute to the formation of this compound from smaller precursor molecules on the ice surface.[8]
Quantitative Data
The following tables summarize the key quantitative data from various studies on the formation of this compound and related species on interstellar ice analogs.
| Parameter | Value | Conditions | Reference |
| Aminoacetonitrile Formation Temperature | 135 K | Thermal processing of CH₂NH, NH₃, and HCN ice analog | [2] |
| Aminoacetonitrile Desorption Temperature | 185 K | From a mixed ice during warming | [1] |
| HCN Dimerization Activation Barrier (in liquid HCN) | 21.8 ± 1.2 kcal/mol | Ab initio molecular dynamics simulation | [3] |
| HCN Dimerization Reaction Energy (in liquid HCN) | -1.4 ± 0.8 kcal/mol | Ab initio molecular dynamics simulation | [3] |
| Overall Gibbs Energy for HCN Dimerization | -7.1 ± 0.8 kcal/mol | Theoretical simulation | [3] |
| Desorption Energy of pure Aminoacetonitrile | 63.7 kJ mol⁻¹ | Temperature-programmed desorption | [9] |
Table 1: Key quantitative data for the formation and properties of this compound and aminoacetonitrile in interstellar ice analog studies.
Experimental Protocols
The following sections detail the methodologies employed in laboratory experiments simulating the formation of this compound on interstellar ice grains.
Strecker Synthesis Experimental Setup
This protocol is based on experiments investigating the thermal formation of aminoacetonitrile from methanimine, ammonia, and hydrogen cyanide.[2]
-
Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to simulate interstellar conditions.
-
Cryostat: A closed-cycle helium cryostat is used to cool a substrate (e.g., CsI or Si) to temperatures as low as 20 K.
-
Ice Deposition:
-
Gaseous precursors (CH₂NH, NH₃, HCN) are prepared in a separate vacuum line.
-
Methanimine (CH₂NH) is synthesized by the pyrolysis of hexamethylenetetramine.
-
The gases are deposited onto the cold substrate through a leak valve to form a mixed molecular ice. The relative concentrations of the precursors are controlled by adjusting the partial pressures.
-
-
Thermal Processing: The ice is warmed at a controlled rate (e.g., 1 K/min) to simulate the thermal evolution of interstellar grains in regions of star formation.
-
Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: The chemical evolution of the ice is monitored in situ by transmission FTIR spectroscopy. Specific vibrational modes of reactants, intermediates, and products are tracked as a function of temperature.
-
Mass Spectrometry: A quadrupole mass spectrometer (QMS) is used for temperature-programmed desorption (TPD) studies. As the ice is heated, desorbing molecules are detected by the QMS, allowing for the identification of volatile products and the determination of their desorption temperatures.
-
VUV Photoprocessing Experimental Setup
This protocol describes a typical experiment for studying the photochemical formation of nitriles in interstellar ice analogs.[7]
-
UHV Chamber and Cryostat: Similar to the Strecker synthesis setup, a UHV chamber and a cryostat are used to prepare and maintain the ice sample at low temperatures (e.g., 10-50 K).
-
Ice Composition: A gas mixture of known composition (e.g., NH₃:C₂H₆, NH₃:C₂H₄, or NH₃:C₂H₂) is prepared and deposited onto the cold substrate.
-
VUV Irradiation: The ice sample is irradiated with a vacuum ultraviolet lamp (e.g., a hydrogen microwave-discharge lamp) that emits photons with energies capable of breaking chemical bonds (typically around 10.2 eV for Lyman-α). The photon flux is monitored throughout the experiment.
-
In-situ Analysis: FTIR spectroscopy is used to monitor the changes in the ice composition during and after irradiation. The appearance of new absorption bands corresponding to products like imines and nitriles is observed.
-
Post-Irradiation Analysis: TPD coupled with mass spectrometry is performed after the irradiation to identify the volatile products formed in the ice.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Iminoacetonitrile in the RNA World Hypothesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The RNA world hypothesis, a cornerstone of origin of life research, posits that ribonucleic acid (RNA) was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A central challenge to this hypothesis is understanding the prebiotic synthesis of RNA's constituent nucleobases. In this context, iminoacetonitrile (HN=CH-CN), a dimer of hydrogen cyanide (HCN), has emerged as a pivotal precursor molecule, particularly in the formation of purine (B94841) bases. This technical guide provides a comprehensive overview of the role of this compound, detailing its formation, subsequent reactions, and the experimental evidence supporting its significance in the prebiotic synthesis of the building blocks of life.
Formation and Stability of this compound
This compound is proposed to form from the base-catalyzed dimerization of hydrogen cyanide, a molecule believed to have been abundant on the early Earth.[1][2][3] This reaction is considered a crucial and potentially rate-limiting step in the overall process of HCN polymerization, which leads to a diverse array of biologically relevant molecules.[2][4]
The formation of this compound is thermodynamically favorable, though only marginally so.[2] Computational studies have estimated the activation barrier for this reaction, providing insights into its kinetics under prebiotic conditions.[2][4]
Table 1: Kinetic and Thermodynamic Data for this compound Formation
| Parameter | Value | Conditions | Source |
| Activation Energy | 21.8 ± 1.2 kcal/mol | Ab initio molecular dynamics simulation in liquid HCN | [2][4] |
| Reaction Energy | -1.4 ± 0.8 kcal/mol | Ab initio molecular dynamics simulation in liquid HCN | [2][4] |
| Half-life of Aminomalononitrile (HCN Trimer) | 3.2 minutes | 0.2 M total cyanide, pH 9.2, 25°C | [2] |
The stability of this compound is a critical factor in its ability to participate in subsequent reactions. It is a reactive species and can undergo further reactions, including polymerization and hydrolysis.[2] The competition between these pathways is dependent on factors such as concentration, temperature, and pH.[2]
The Central Role of this compound in Purine Synthesis
A substantial body of evidence points to this compound as a key intermediate in the prebiotic synthesis of purine nucleobases, namely adenine (B156593) and guanine.[1][5][6][7] The proposed pathway involves a series of reactions starting from the oligomerization of HCN.
Reaction Pathway to Adenine
The synthesis of adenine from HCN is one of the most extensively studied prebiotic reactions. The generally accepted pathway proceeds through the following key intermediates:
-
This compound (HCN Dimer): Formed from the dimerization of HCN.[2][3]
-
Aminomalononitrile (HCN Trimer): Formed by the addition of another HCN molecule to this compound.[8]
-
Diaminomaleonitrile (DAMN) (HCN Tetramer): A stable tetramer formed from aminomalononitrile.[8]
-
Aminoimidazole Carbonitrile (AICN): Formed via a photochemical rearrangement of DAMN.[8]
-
Adenine: Formed by the reaction of AICN with another C1 species, such as formamidine (B1211174) (derived from HCN and ammonia) or through further reactions with HCN.[6][8]
Table 2: Quantitative Yields of Adenine from HCN Polymerization
| Starting Material | Conditions | Adenine Yield | Source |
| Ammonium (B1175870) Cyanide (>1.0 M) | Heated at 70°C for several days | 0.5% | [6] |
| HCN with liquid ammonia | Sealed tube reaction | 20% | [6] |
| 0.1 M Ammonium Cyanide | Kept in the dark at room temperature for 4-12 months | 0.04% | [6] |
| Hydrolysis of NH4CN polymerization supernatant | pH 8 | ~0.1% | [9] |
| Hydrolysis of insoluble black polymer from NH4CN | Acid and neutral hydrolysis | ~0.05% | [9] |
Pyrimidine (B1678525) Synthesis: An Alternative Pathway
While this compound is strongly implicated in purine synthesis, the most plausible prebiotic routes to the pyrimidine bases, cytosine and uracil (B121893), are thought to originate from different precursors, primarily cyanoacetylene (B89716).[1][7][10] Although some have proposed a role for HCN derivatives in pyrimidine formation, the cyanoacetylene pathway is better supported by experimental evidence.[5][11]
Reaction Pathway to Cytosine and Uracil
The synthesis of cytosine is proposed to occur through the reaction of cyanoacetylene with urea (B33335) or cyanate.[10] Cyanoacetylene can hydrolyze to form cyanoacetaldehyde, which then reacts with urea in concentrated solutions to produce cytosine in significant yields.[10][12] Uracil can then be formed by the hydrolysis of cytosine.
Table 3: Quantitative Yields for Pyrimidine Synthesis
| Reactants | Conditions | Product | Yield | Source |
| Cyanoacetaldehyde and concentrated Urea | Evaporating lagoon model | Cytosine | 30-50% | [10][12][13] |
| 0.025 M Cyanoacetylene and 0.05 M Cyanate | Heated at 100°C for 24 hours | Cytosine | 6% | [14] |
| 1 M Cyanoacetylene and 1 M Urea | 100°C for 20 hours | Cytosine | 4.8% | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the verification and extension of prebiotic synthesis experiments. Below are summaries of methodologies for the synthesis of adenine and cytosine.
Experimental Protocol for Adenine Synthesis from HCN Oligomers
This protocol is based on the general principles described in the literature for the oligomerization of HCN and subsequent hydrolysis to yield adenine.[6][9]
Workflow:
Detailed Steps:
-
Preparation of HCN solution: A dilute solution of ammonium cyanide (e.g., 0.1 M) is prepared in water. The pH is adjusted to approximately 9.2, which is the pKa of HCN, to ensure a sufficient concentration of the reactive cyanide anion.[15]
-
Oligomerization: The solution is then allowed to oligomerize. This can be achieved under various conditions, such as prolonged storage at room temperature for several months or gentle heating (e.g., 70°C) for several days.[6] Eutectic freezing is another plausible prebiotic mechanism for concentrating HCN and promoting polymerization.[15]
-
Hydrolysis: The resulting mixture, which contains a complex array of HCN oligomers and polymers, is subjected to hydrolysis. This can be performed under neutral conditions (e.g., pH 8) or with dilute acid to release the nucleobases.[9]
-
Analysis: The final product mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the adenine produced.
Experimental Protocol for Cytosine Synthesis
This protocol is based on the reaction of cyanoacetaldehyde with urea in a concentrated solution, simulating an evaporating lagoon on the early Earth.[10][12][16]
Workflow:
Detailed Steps:
-
Reactant Mixture: A suspension of urea and a base (e.g., sodium ethylate) is prepared in a sparsely water-miscible organic solvent such as xylene or toluene.[16]
-
Addition of Cyanoacetaldehyde Precursor: Cyanoacetaldehyde-diethylacetal, a more stable precursor that generates cyanoacetaldehyde in situ, is added to the heated suspension.[16]
-
Reaction: The mixture is heated at its boiling point for several hours to drive the reaction.[16]
-
Work-up and Isolation: After the reaction, water is added to extract the water-soluble products. The aqueous phase is then separated and neutralized with an acid (e.g., acetic acid), causing the cytosine to precipitate.[16]
-
Purification: The crude cytosine is collected by filtration and can be further purified by recrystallization from water.[16]
Conclusion and Future Directions
This compound stands as a critical link between the simple molecules likely present on the prebiotic Earth and the complex building blocks of the RNA world. Its formation from hydrogen cyanide and subsequent reactions provide a robust and experimentally supported pathway to the purine nucleobases. While the synthesis of pyrimidines appears to follow a different, albeit equally plausible, route from cyanoacetylene, the collective evidence strengthens the case for the abiotic origin of all canonical RNA bases.
Future research in this area will likely focus on several key aspects:
-
A Unified Synthesis: A major goal is to discover a single, unified geochemical scenario that can produce both purines and pyrimidines, as well as other essential biomolecules like ribose and phosphates.
-
Quantitative Modeling: More precise quantitative modeling of reaction networks under a wider range of prebiotic conditions will help to refine our understanding of the most probable pathways for nucleobase formation.
-
Role of Minerals and Surfaces: The catalytic effects of minerals and other surfaces on these prebiotic reactions are an area of active investigation and could reveal crucial insights into the efficiency and selectivity of these processes.
The continued exploration of the chemistry of this compound and other prebiotic precursors will undoubtedly bring us closer to a complete picture of the chemical origins of life and the emergence of the RNA world.
References
- 1. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN: a plausible source of purines, pyrimidines and amino acids on the primitive earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An investigation of prebiotic purine synthesis from the hydrolysis of HCN polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]
- 13. aminer.cn [aminer.cn]
- 14. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. US5026852A - Process for the preparation of cytosines - Google Patents [patents.google.com]
Investigating the origins of life with iminoacetonitrile
An In-depth Technical Guide: Investigating the Origins of Life with Iminoacetonitrile
Abstract
This compound (HN=CH-CN), a dimer of hydrogen cyanide (HCN), is a pivotal molecule in the field of prebiotic chemistry.[1][2][3][4][5] Its strategic position as a stable intermediate allows it to bridge the gap between simple, abundant feedstocks like HCN and the complex biomolecular building blocks of life, including amino acids and nucleobases.[1][2][3][4][6] This technical guide synthesizes current research on the formation of this compound in plausible prebiotic environments, details its subsequent chemical transformations into essential biomolecules, and provides the experimental and computational foundations for its study. Through structured data, detailed protocols, and process visualizations, this document serves as a comprehensive resource for researchers investigating the chemical origins of life.
Introduction: The Centrality of this compound
The quest to understand the origins of life is fundamentally a question of chemistry: how did a prebiotic Earth, rich in simple molecules, give rise to the complex, functional polymers that define biology? Hydrogen cyanide (HCN) has long been recognized as a key player in this narrative.[1][2][3][4][6] It is readily formed under conditions mimicking the early Earth's atmosphere—through processes like electrical discharges, shockwaves from impacts, and solar UV radiation—and has been detected in various astrochemical environments, including comets and the atmosphere of Saturn's moon, Titan.[1][2][3][7][8]
While HCN is a potent precursor, its direct polymerization leads to a complex and often intractable mixture of products.[2] The formation of specific, biologically relevant molecules requires a more controlled series of reactions. This compound, the most stable dimer of HCN, emerges as a critical intermediate in these pathways.[1][2] Its formation is considered a potential rate-limiting step for the subsequent synthesis of a host of prebiotic molecules.[1][2][4][6] This guide explores the formation of this compound and its crucial role in the prebiotic synthesis of amino acids and nucleobases, the very cornerstones of proteins and nucleic acids.
Prebiotic Formation of this compound
The primary and most studied pathway for the formation of this compound is the base-catalyzed dimerization of hydrogen cyanide in a liquid state.[1][2][3] This process is thought to have been feasible in various prebiotic settings, such as shallow pools on early Earth where HCN could concentrate, or within eutectic solutions of HCN and water during freezing cycles.[2]
The reaction proceeds via a nucleophilic attack by a cyanide anion (CN⁻) on the carbon atom of a neutral HCN molecule. This is followed by a proton transfer from another HCN molecule, which regenerates the cyanide catalyst.[2][3] Computational studies using ab initio molecular dynamics have elucidated this as a concerted mechanism, where the carbon-carbon bond formation occurs simultaneously with the proton transfer.[1][2][3][4]
This dimerization is significant because it represents the first key step in moving from simple C1 chemistry (HCN) to more complex C2 molecules, setting the stage for the assembly of larger structures.
Role of this compound in Biomolecule Synthesis
This compound is not just a chemical curiosity; it is a gateway molecule to more complex and biologically significant compounds.
Synthesis of Amino Acids via the Strecker Pathway
The Strecker synthesis is a classic and prebiotically plausible route to amino acids.[9][10][11][12][13] It traditionally involves the reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide. The chemistry of HCN dimerization is intrinsically linked to this pathway. The reaction of this compound with another molecule of HCN can lead to aminomalononitrile, or it can be hydrolyzed and reduced to form aminoacetonitrile (B1212223) (NH₂CH₂CN), the direct precursor to glycine (B1666218), the simplest amino acid.[9][14]
Aminoacetonitrile itself is a key molecule in the "aminonitrile world" hypothesis, which posits that peptides may have formed from the polymerization of aminonitriles rather than amino acids, as aminonitriles are more reactive in aqueous environments.[9][15]
Synthesis of Nucleobases
Perhaps one of the most compelling roles for this compound is as an intermediate in the synthesis of purine (B94841) nucleobases. A long-standing hypothesis suggests that the polymerization of HCN, initiated by the formation of its dimer (this compound), leads to the HCN tetramer, diaminomaleonitrile (B72808) (DAMN).[1][2][4] DAMN is a well-established precursor to adenine, a purine found in both DNA and RNA. This pathway provides a direct and plausible link from simple prebiotic molecules to a fundamental component of the genetic system.
Quantitative Data
The study of this compound formation is supported by both computational quantum chemistry and laboratory experiments. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value | Conditions / Context | Source |
| Reaction Type | Base-catalyzed HCN Dimerization | Liquid HCN | [1][2][3] |
| Temperature Range | 195–373 K | Plausible range for prebiotic reactions | [1][4] |
| Concentration Range | 0.01 M to 26.2 M (pure HCN) | Required for polymerization | [1][4] |
| Energy Barrier (ΔG‡) | ~91.2 kJ/mol | Self-catalyzed reaction in liquid HCN (PBE-D3) | [5] |
| Energy Barrier (ΔG‡) | ~91.6 kJ/mol | Ammonia-catalyzed in implicit water (MP2) | [5] |
| Reaction Timescale | Months | At 250 K (eutectic temperature of HCN-water) | [2] |
| Reaction Timescale | Days | At 278 K (pure liquid HCN) | [3] |
Experimental Protocols
While direct synthesis and isolation of this compound can be challenging due to its reactivity, its formation and subsequent reactions are central to many prebiotic simulation experiments.
Protocol: Computational Simulation of this compound Formation
This protocol outlines the methodology for simulating the base-catalyzed dimerization of HCN, as described in the literature.[1][8]
-
System Setup: A simulation box is prepared containing liquid hydrogen cyanide at its experimental density (e.g., 0.709 g/cm³ at 278 K). A single cyanide anion (CN⁻) is introduced to act as the base catalyst. The total number of HCN units is typically kept constant (e.g., 64), corresponding to a specific catalyst concentration (e.g., ~0.4 M).[8]
-
Molecular Dynamics: Ab initio molecular dynamics (AIMD) simulations are performed using a quantum mechanical method (e.g., Density Functional Theory with a functional like PBE-D3) to model the electronic structure and forces on the fly.
-
Enhanced Sampling: To overcome the reaction's energy barrier within a feasible simulation time, an enhanced sampling technique such as metadynamics or steered MD is employed. Collective variables, such as the distance between the reacting carbon atoms and the progress of the proton transfer, are used to guide the simulation along the reaction pathway.
-
Free Energy Calculation: The simulation data is used to construct the free-energy landscape of the reaction, identifying the reactant state, transition state (TS), and product state.[1][2][3][4]
-
Analysis: The mechanism is confirmed by analyzing the molecular geometries at the transition state. Kinetic rates can be estimated from the calculated free energy barrier using transition state theory.[2]
Protocol: General Strecker Synthesis of Amino Acids
This protocol describes a general laboratory procedure for the Strecker synthesis, which proceeds through aminonitrile intermediates.[12][13]
-
Reactant Preparation: An aldehyde (e.g., acetaldehyde (B116499) for alanine (B10760859) synthesis) is dissolved in an aqueous solution. Ammonium chloride (NH₄Cl) is added as a source of ammonia and as a mild acid.[12]
-
Cyanide Addition: Potassium cyanide (KCN) or sodium cyanide (NaCN) is added to the mixture. This provides the cyanide nucleophile. Caution: Cyanide salts are extremely toxic. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
α-Aminonitrile Formation: The mixture is stirred, often with gentle heating. The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.[12][13] This step is analogous to the reactions that would involve this compound-derived precursors in a prebiotic context.
-
Hydrolysis: After the formation of the aminonitrile is complete, a strong acid (e.g., HCl) is added, and the mixture is heated to reflux. This hydrolyzes the nitrile group (-CN) to a carboxylic acid (-COOH), yielding the final amino acid.[12]
-
Isolation and Purification: The resulting amino acid is isolated from the reaction mixture, typically through crystallization or chromatography.
Conclusion
This compound stands as a cornerstone in our understanding of prebiotic chemical pathways. Its formation from the dimerization of HCN, one of the most abundant and reactive prebiotic feedstocks, represents a critical transition from simple C1 units to the more complex molecular scaffolds required for life.[1][2][3] As a key intermediate in the synthesis of both amino acids via the Strecker pathway and purine nucleobases, this compound provides a direct and plausible chemical link between the non-living and the living world.[3][4][5] The continued investigation of its chemistry, through both advanced computational modeling and laboratory simulations, will undoubtedly continue to illuminate the intricate series of reactions that may have led to the dawn of life on Earth.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
Methodological & Application
Laboratory Synthesis of Iminoacetonitrile: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and as a potential building block in organic synthesis. The protocols detailed below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the simplest iminonitrile and a dimer of hydrogen cyanide (HCN). Its study is crucial for understanding the formation of more complex prebiotic molecules, such as amino acids and nucleobases.[1] In the laboratory, this compound is a reactive intermediate that readily polymerizes at temperatures above -40°C.[2] This document outlines two established methods for its synthesis: the thermal decomposition of tosylhydrazone salts and the argon matrix photolysis of azidoacetonitrile. Additionally, it provides expected characterization data to aid in the identification and purification of the synthesized compound.
Synthesis Protocols
Two primary methods for the laboratory synthesis of this compound are presented below. Due to the compound's instability, both methods require careful handling and low-temperature conditions.
Method 1: Thermal Decomposition of Tosylhydrazone Salts
This method involves the preparation of a tosylhydrazone salt of glyoxylonitrile, which is then thermally decomposed to yield this compound.[2]
Experimental Protocol:
-
Synthesis of Glyoxylonitrile Tosylhydrazone Sodium Salt:
-
This step should be performed in a well-ventilated fume hood.
-
Combine equimolar amounts of glyoxylonitrile and p-toluenesulfonhydrazide in a suitable solvent (e.g., ethanol).
-
Slowly add one equivalent of sodium ethoxide in ethanol (B145695) to the solution while stirring at 0°C.
-
Allow the reaction to proceed for 2-4 hours at 0°C, during which the sodium salt of the tosylhydrazone will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
-
Thermal Decomposition:
-
Caution: This step involves heating a potentially energetic material. Perform on a small scale with appropriate safety precautions.
-
Place the dried glyoxylonitrile tosylhydrazone sodium salt in a flask connected to a vacuum line with a cold trap (liquid nitrogen).
-
Heat the flask to 200°C under high vacuum.
-
This compound will be formed and collected in the cold trap.
-
Method 2: Argon Matrix Photolysis of Azidoacetonitrile
This method is suitable for spectroscopic characterization of this compound in an inert matrix at very low temperatures.[2][3]
Experimental Protocol:
-
Synthesis of Azidoacetonitrile:
-
Caution: Azidoacetonitrile is a potentially explosive compound. This synthesis should only be performed by experienced chemists with appropriate safety measures in place.
-
React chloroacetonitrile (B46850) with sodium azide (B81097) in a suitable solvent (e.g., aqueous acetone) at room temperature.
-
Carefully extract the azidoacetonitrile into a suitable organic solvent (e.g., diethyl ether).
-
Remove the solvent under reduced pressure at low temperature.
-
-
Matrix Isolation and Photolysis:
-
The synthesized azidoacetonitrile is co-deposited with a large excess of argon onto a cryogenic window (e.g., CsI) at a temperature of approximately 11 K.
-
The matrix is then irradiated with a UV lamp (e.g., a 308 nm excimer laser) to induce photolysis of the azidoacetonitrile, forming this compound.[3]
-
The product can be characterized in situ using infrared spectroscopy.
-
Purification and Handling
This compound is highly prone to polymerization, especially at temperatures above -40°C.[2] Purification is challenging and is typically achieved by vacuum distillation into a cold trap. The purified compound should be handled at low temperatures and stored under an inert atmosphere.
Characterization Data
The following tables summarize the expected spectroscopic data for the characterization of this compound.
Table 1: NMR Spectroscopic Data for this compound [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.5 - 8.0 | d | ~2 | =CH |
| ¹H | 9.0 - 9.5 | br s | - | NH |
| ¹³C | 115 - 120 | s | - | CN |
| ¹³C | 140 - 145 | d | - | =CH |
Table 2: Infrared (IR) Spectroscopic Data for this compound (in Argon Matrix) [2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | ν(N-H) |
| ~2240 | ν(C≡N) |
| ~1640 | ν(C=N) |
| ~1300 | δ(N-H) |
Table 3: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity | Assignment |
| 54 | High | [M]⁺ |
| 53 | Moderate | [M-H]⁺ |
| 27 | Moderate | [HCN]⁺ |
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, which can be visualized as follows:
Prebiotic Synthesis Pathway
This compound is a key intermediate in the prebiotic synthesis of purines, such as adenine, from hydrogen cyanide. The proposed pathway involves the dimerization of HCN to form this compound, which then undergoes further reactions.
Signaling Pathways
Currently, there is no established scientific literature describing specific biological signaling pathways directly involving this compound in modern biological systems. Its primary significance lies in the field of prebiotic chemistry, exploring the origins of life, rather than in contemporary cellular signaling.
Conclusion
The synthesis of this compound presents significant challenges due to its instability. The protocols provided here, based on literature precedents, offer two distinct approaches for its preparation. Successful synthesis and characterization rely on careful execution of the experimental procedures, particularly the maintenance of low temperatures during and after the reaction. The provided spectroscopic data will be instrumental in confirming the identity and purity of the synthesized this compound. While its role in modern biology is not established, its importance as a fundamental precursor in prebiotic chemical networks remains a critical area of research.
References
Application Notes and Protocols for the Experimental Setup of Hydrogen Cyanide (HCN) Polymerization to Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen cyanide (HCN) is a molecule of significant interest in prebiotic chemistry and astrobiology, as it is considered a key precursor for the formation of biologically relevant molecules such as amino acids and nucleobases.[1][2][3][4][5] The polymerization of HCN is a complex process that can lead to a variety of products, and it is widely accepted that the first step in this process is the dimerization of HCN to form iminoacetonitrile.[1][2][3][4] This reaction is typically base-catalyzed and occurs in the liquid phase.[1][2]
This compound is a highly reactive intermediate and has not been directly observed in solution during HCN polymerization experiments because it rapidly polymerizes further, especially at temperatures above 233 K.[1][2] However, understanding the conditions that favor its formation is crucial for controlling the subsequent polymerization pathways and potentially steering the synthesis towards specific products.
These application notes provide a detailed protocol for conducting the base-catalyzed polymerization of HCN, where this compound is the key initial intermediate. It also includes a summary of relevant quantitative data from the literature and a discussion of analytical methods that can be employed to study this complex reaction.
Data Presentation
The following table summarizes quantitative data from various experimental and computational studies on HCN polymerization. Due to the transient nature of this compound, direct yield measurements are not available. The data primarily reflects the conditions for the overall polymerization process.
| Parameter | Value | Conditions | Reference |
| Temperature Range | 195–373 K | Base-catalyzed polymerization in polar solutions. | [2] |
| HCN Concentration | 0.01 M to 26.2 M (pure HCN) | Base-catalyzed polymerization. | [2] |
| Base Catalyst Concentration | 0.03–0.5 M | Ammonia or other bases. | [1] |
| pH for Aqueous Polymerization | ~9.2 | In aqueous solutions, this pH corresponds to the pKa of HCN, where [HCN] ≈ [CN⁻]. | [6] |
| Polymer Yield | ~1 wt% | Base-catalyzed polymerization of diaminomaleonitrile (B72808) (a downstream product) in the presence of ammonia. | [6] |
| Polymer Conversion | ~35-39% | Polymerization of NH₄CN (1 M) over 96 hours. | [7] |
| Reaction Time Scale | Days | Estimated for this compound formation at 278 K based on computational models. | [8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Polymerization of HCN in an Anhydrous Solvent
This protocol describes a general procedure for the polymerization of hydrogen cyanide in a non-aqueous solvent, such as tetrahydrofuran (B95107) (THF), using a base catalyst.
Safety Precautions:
-
EXTREME TOXICITY: Hydrogen cyanide is a highly toxic, volatile liquid and gas. All manipulations must be performed in a certified and properly functioning chemical fume hood.
-
PERSONAL PROTECTIVE EQUIPMENT (PPE): Wear a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and splash goggles at all times.
-
CYANIDE ANTIDOTE KIT: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.
-
WASTE DISPOSAL: All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines. A common quenching agent is an alkaline solution of sodium hypochlorite (B82951) (bleach).
Reagents and Equipment:
-
Anhydrous hydrogen cyanide (HCN)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous base catalyst (e.g., triethylamine (B128534) or ammonia)
-
Schlenk flask or a three-necked round-bottom flask
-
Septa
-
Syringes and needles
-
Low-temperature circulator/cryostat
-
Stir plate and stir bar
-
Inert gas supply (e.g., nitrogen or argon) with a manifold
-
Quenching solution (e.g., 1 M sodium hypochlorite in 1 M sodium hydroxide)
Procedure:
-
Reaction Setup:
-
Assemble the reaction flask under an inert atmosphere. The flask should be equipped with a stir bar, a septum for additions, and an inlet for the inert gas.
-
Cool the flask to the desired reaction temperature (e.g., -20 °C to 0 °C) using a low-temperature circulator.
-
-
Reagent Preparation:
-
In the fume hood, carefully prepare a solution of HCN in anhydrous THF at the desired concentration (e.g., 1 M). This should be done by condensing HCN gas into the cold solvent or by carefully transferring liquid HCN.
-
Prepare a solution of the base catalyst in anhydrous THF (e.g., 0.1 M triethylamine).
-
-
Initiation of Polymerization:
-
While stirring the HCN solution under an inert atmosphere, slowly add the base catalyst solution via syringe.
-
Observe the reaction mixture for any changes in color. HCN polymerization often results in a yellow to reddish-brown solution and the eventual formation of a dark precipitate.
-
-
Reaction Monitoring:
-
The reaction can be monitored over time by taking small aliquots for analysis. This must be done with extreme care.
-
Aliquots should be immediately quenched in a prepared solution (e.g., a cold acidic solution to protonate the cyanide and stop the base-catalyzed reaction, followed by immediate analysis).
-
-
Reaction Quenching:
-
After the desired reaction time, quench the entire reaction mixture by slowly transferring it into a vigorously stirred, cold quenching solution of alkaline bleach.
-
Allow the quenched mixture to stir for several hours to ensure complete destruction of any remaining cyanide.
-
-
Product Work-up and Analysis:
-
The solid polymer can be isolated by centrifugation or filtration.
-
The polymer should be washed with a suitable solvent to remove any unreacted starting materials or soluble oligomers.
-
The isolated polymer and the supernatant can be analyzed using the techniques described in the Analytical Methods section.
-
Mandatory Visualization
Caption: Experimental workflow for the base-catalyzed polymerization of HCN.
Signaling Pathways and Logical Relationships
The formation of this compound is the initial, rate-determining step in the base-catalyzed polymerization of HCN. The cyanide anion (CN⁻) acts as the catalyst, attacking a molecule of HCN to form a C-C bond. A subsequent proton transfer from another HCN molecule regenerates the cyanide catalyst and forms this compound. This process is illustrated in the diagram below.
Caption: Base-catalyzed formation of this compound from HCN.
Analytical Methods for Characterization
Due to the high reactivity of this compound, in-situ analytical techniques are most suitable for its detection and for monitoring the progress of the polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR could potentially be used to identify this compound in the reaction mixture at low temperatures (below 233 K) to slow down its polymerization.[2] Deuterated solvents would be required for the reaction.
-
-
Infrared (IR) and Raman Spectroscopy:
-
In-situ IR or Raman spectroscopy can be used to monitor the disappearance of the HCN stretching frequency and the appearance of new vibrational modes corresponding to this compound and the subsequent polymer. This compound has been well-characterized by vibrational spectroscopy in the gas phase and in argon matrices.[2]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) or other soft ionization techniques could be used to detect this compound and oligomeric species directly from the reaction solution. This has been a key technique for characterizing the complex mixtures resulting from HCN polymerization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile components in the reaction mixture, headspace GC-MS or direct injection of quenched and derivatized samples could be used for identification.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC coupled with a UV or MS detector can be used to separate and identify soluble oligomers and other small molecules formed during the reaction.
-
Conclusion
The polymerization of hydrogen cyanide is a fundamentally important reaction in prebiotic chemistry, with this compound serving as the crucial first intermediate. While the isolation of this compound from the polymerization reaction in solution is challenging due to its high reactivity, the experimental protocol provided here allows for the study of its formation and subsequent conversion into polymers. By employing modern in-situ analytical techniques, researchers can gain valuable insights into the mechanism of this complex and significant chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Iminoacetonitrile: A Versatile C2N2 Building Block in Organic Synthesis
Iminoacetonitrile (HN=CHCN), a reactive and versatile C2-building block, has emerged as a valuable precursor in organic synthesis for the construction of a variety of nitrogen-containing heterocyclic and carbocyclic frameworks. Its ambident electrophilic and nucleophilic nature, arising from the imine and nitrile functionalities, allows it to participate in a range of chemical transformations, most notably in cycloaddition and multicomponent reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable molecular scaffolds for researchers, scientists, and drug development professionals.
Application Note 1: Intramolecular [4+2] Cycloaddition for the Synthesis of Quinolizidine (B1214090) and Indolizidine Alkaloids
The intramolecular hetero-Diels-Alder reaction of iminoacetonitriles represents a powerful strategy for the stereoselective synthesis of fused nitrogen-containing heterocycles, which form the core of many natural products and pharmaceutically active compounds. Iminoacetonitriles, acting as electron-deficient azadienophiles, readily undergo [4+2] cycloaddition with tethered dienes to afford bicyclic α-amino nitriles. These cycloadducts serve as versatile intermediates for the synthesis of quinolizidine and indolizidine alkaloids.[1][2]
The general workflow for this synthetic strategy involves the preparation of the this compound precursor from a suitable alcohol, followed by the intramolecular cycloaddition and subsequent functional group manipulation of the resulting α-amino nitrile.
Quantitative Data for Intramolecular [4+2] Cycloadditions
The efficiency of the intramolecular [4+2] cycloaddition of iminoacetonitriles is influenced by the nature of the tether and the substituents on the diene. The following table summarizes representative yields for the synthesis of various this compound precursors and their subsequent cycloaddition reactions.[3]
| Entry | Alcohol Precursor | This compound Yield (%) | Cycloadduct | Cycloaddition Yield (%) |
| 1 | 87-90 | 75-85 | ||
| 2 | 64-75 | 70-80 | ||
| 3 | 80-89 | 80-88 | ||
| 4 | 89-90 | 78-85 | ||
| 5 | 86-93 | 82-90 |
Reaction conditions for cycloaddition typically involve heating in toluene (B28343) at 85-120 °C in the presence of a radical inhibitor like BHT.[3]
Experimental Protocols
Protocol 1: Synthesis of an this compound Precursor [3]
This protocol describes a general two-step procedure for the synthesis of an this compound from a corresponding alcohol.
Step 1: Mitsunobu Coupling
-
To a solution of the alcohol (1.0 equiv), HN(Tf)CH₂CN (1.05 equiv), and triphenylphosphine (B44618) (1.2 equiv) in a 1:1 mixture of THF and toluene (0.1 M) at room temperature, add diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 0.5-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the triflamide adduct.
Step 2: Base-promoted Elimination
-
To a solution of the triflamide adduct (1.0 equiv) in THF (0.1 M), add cesium carbonate (3-4 equiv).
-
Heat the mixture at 45-55 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound as a mixture of E/Z isomers.
Protocol 2: Intramolecular [4+2] Cycloaddition [3]
This protocol outlines the general procedure for the thermal intramolecular Diels-Alder reaction of an this compound.
-
In a resealable threaded Pyrex tube, dissolve the this compound (1.0 equiv) and butylated hydroxytoluene (BHT) (3 equiv) in toluene (0.05 M).
-
Seal the tube and heat the reaction mixture at 120 °C for 15-36 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-amino nitrile cycloadduct.
Application Note 2: this compound in Prebiotic Synthesis
This compound is a key intermediate in prebiotic chemistry, considered to be the first stable dimer of hydrogen cyanide (HCN).[4][5][6] Its formation is a critical step in the proposed pathways for the abiotic synthesis of essential biomolecules such as amino acids, purines, and pyrimidines.[1][4] The reaction is believed to be base-catalyzed and can proceed in various environments, including on early Earth and in astrochemical settings.[6]
The proposed mechanism for the formation of this compound from HCN involves the nucleophilic attack of a cyanide anion on a molecule of HCN, followed by proton transfer.
References
- 1. Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of this compound Cycloadditions in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4+2] cycloadditions of iminoacetonitriles : a general strategy for the synthesis of quinolizidines, indolizidines, and piperidines [dspace.mit.edu]
- 3. Intramolecular [4 + 2] Cycloadditions of Iminoacetonitriles: A New Class of Azadienophiles for Hetero Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
Application of Iminoacetonitrile Analogs in Peptide Synthesis: A Novel Approach to Aqueous, Protecting-Group-Free Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the peptide bond is a cornerstone of chemistry and biology. Traditional peptide synthesis, whether in solution or on solid phase, often relies on complex protecting group strategies and organic solvents. This application note details a novel, chemoselective peptide ligation strategy that utilizes α-aminonitriles, precursors to amino acids and structurally related to iminoacetonitrile, to achieve peptide bond formation in aqueous media at neutral pH, without the need for protecting groups.[1][2][3] This method, inspired by prebiotic chemistry, offers a potentially transformative approach for peptide synthesis, particularly for researchers in drug development and chemical biology seeking greener, more efficient ligation technologies.
The core of this methodology is the α-aminonitrile ligation, a process that leverages the unique reactivity of the α-aminonitrile moiety.[4][5] N-acylation of an initial α-aminonitrile activates it for a cascade of reactions involving thiolysis, hydrolysis, and subsequent ligation with another α-aminonitrile.[1][2] This iterative cycle allows for the stepwise, N-to-C terminal synthesis of peptides in a one-pot fashion, tolerating all 20 proteinogenic amino acid side chains.[2][5]
Logical Workflow of Iterative α-Aminonitrile Ligation
The overall process for extending a peptide chain by one amino acid residue using this method can be visualized as a cyclical workflow. This diagram illustrates the key stages, from the initial N-acylated peptide nitrile to the final, elongated peptide nitrile ready for the next coupling cycle.
Caption: Workflow for one cycle of peptide elongation.
Quantitative Data Summary
The efficiency of the α-aminonitrile ligation has been demonstrated for various steps of the process. The following tables summarize the yields for the key transformations and iterative couplings.
Table 1: Yields for Key Transformation Steps
| Transformation | Substrate | Product | Conditions | Yield (%) | Reference |
| N-Acetylation | Gly-CN | Ac-Gly-CN | AcSH, K₃[Fe(CN)₆], pH 9, RT, 10 min | Quantitative | [2] |
| Thiolysis | Ac-Gly-CN | Ac-Gly-CSNH₂ | H₂S (10 equiv.), pH 9, RT, 1 day | Quantitative | [2] |
| Hydrolysis | Ac-Gly-CSNH₂ | Ac-Gly-COSH | pH 9, 60°C, 1 day | 81 | [2] |
| Ligation | Ac-Gly-COSH + Gly-CN | Ac-Gly₂-CN | K₃[Fe(CN)₆] (3 equiv.), pH 9, RT, 20 min | Quantitative | [2] |
| Lysine Ligation | Ac-α-Lys-SH + Gly-CN | Ac-α-Lys-Gly-CN | pH 6.5 - 9.0 | 88 - 95 | [1] |
Table 2: Iterative Ligation Yields for Poly-Glycine Synthesis
| Product | Yield per Cycle (%) | Overall Yield from Ac-Gly-CN (%) | Reference |
| Ac-Gly₂-CN | 71 | 71 | [1] |
| Ac-Gly₃-CN | 71 | 50 | [1] |
| Ac-Gly₄-CN | 63 | 32 | [1] |
| Ac-Gly₅-CN | 41 | 13 | [1] |
| Note: The yield for the Ac-Gly₅-CN synthesis was reduced due to partial precipitation of the Ac-Gly₄-CN precursor.[1] |
Experimental Protocols
The following protocols are adapted from published procedures and provide a framework for conducting α-aminonitrile ligation in a laboratory setting.[1][2]
Protocol 1: Synthesis of N-Acetyl Amino Nitrile (Ac-AA-CN)
This protocol describes the initial N-acetylation of an amino nitrile, which is the first step in the peptide synthesis cycle.
Materials:
-
Amino nitrile (AA-CN)
-
Thioacetic acid (AcSH)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium borate (B1201080) buffer (e.g., 0.2 M, pH 9.0)
-
Deionized water
Procedure:
-
Prepare a 50 mM solution of the desired amino nitrile (e.g., Gly-CN) in 0.2 M sodium borate buffer (pH 9.0).
-
Add thioacetic acid (3 equivalents relative to the amino nitrile).
-
Add potassium ferricyanide (3-9 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-20 minutes.
-
Monitor the reaction progress by ¹H NMR or HPLC. The product, N-acetyl amino nitrile, is formed in near-quantitative yield and can often be used in the next step without purification.[2][6]
Protocol 2: Iterative Peptide Elongation Cycle
This protocol outlines the one-pot, three-step cycle to elongate an N-acylated peptide nitrile by one amino acid.
Materials:
-
N-Acyl-Peptide(n)-CN (starting peptide nitrile)
-
Hydrogen sulfide (B99878) (H₂S) solution or gas
-
Amino nitrile (AA(n+1)-CN) for the next coupling
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium borate buffer (e.g., 0.2 M, pH 9.0)
-
Deionized water
Procedure:
Step A: Thiolysis
-
Take the aqueous solution containing the N-Acyl-Peptide(n)-CN (e.g., 50 mM in 0.2 M borate buffer, pH 9.0).
-
Introduce hydrogen sulfide (approx. 10 equivalents). This can be done by bubbling H₂S gas through the solution or by adding a freshly prepared aqueous solution of H₂S.
-
Seal the reaction vessel and stir at room temperature for 1-4 days. The reaction converts the nitrile to a thioamide (N-Acyl-Peptide(n)-CSNH₂). This conversion is typically quantitative.[1]
Step B: Hydrolysis
-
After completion of the thiolysis step, unseal the reaction vessel in a well-ventilated fume hood to allow excess H₂S to escape.
-
Adjust the pH if necessary to maintain pH 9.0.
-
Heat the solution to 60°C and stir for approximately 24 hours. This hydrolyzes the thioamide to the corresponding N-acyl peptide thioacid (N-Acyl-Peptide(n)-COSH).[2]
Step C: Ligation
-
Cool the solution containing the N-acyl peptide thioacid back to room temperature.
-
Add the next amino nitrile (AA(n+1)-CN) to the reaction mixture (typically 2 equivalents).
-
Add potassium ferricyanide (3 equivalents) to mediate the oxidative ligation.
-
Stir at room temperature for 20-60 minutes. The reaction yields the elongated N-Acyl-Peptide(n+1)-CN.[2]
-
The resulting solution containing the elongated peptide can be carried forward to the next elongation cycle (returning to Step A) or proceed to final workup and purification.
Protocol 3: Peptide Purification
Purification of the final peptide product is crucial to remove unreacted starting materials, reagents, and byproducts.
Materials:
-
Crude peptide solution
-
Trifluoroacetic acid (TFA), 0.1% in water (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
Reversed-phase HPLC column (e.g., C18)
-
Lyophilizer
Procedure:
-
Following the final ligation step, acidify the crude reaction mixture with TFA.
-
Filter the solution to remove any particulate matter.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Use a suitable gradient of Mobile Phase A and Mobile Phase B to elute the peptide. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 210-220 nm.[7]
-
Collect fractions containing the desired peptide product, as confirmed by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a dry powder.[7]
Chemical Ligation Pathway
The mechanism of α-aminonitrile ligation is a multi-step process. The diagram below details the key chemical transformations within one elongation cycle, starting from an N-acetylated amino nitrile.
Caption: Key chemical intermediates in one ligation cycle.
Conclusion
The use of this compound analogs in the form of α-aminonitriles for peptide synthesis represents a significant departure from conventional methods. Its ability to proceed in water at neutral pH without protecting groups makes it an attractive area for further research and development.[1][2][3] While its origins are in prebiotic chemistry, the robustness and high chemoselectivity of this ligation method suggest potential applications in modern peptide science, including the synthesis of difficult sequences and the development of more sustainable synthetic processes. Further optimization and adaptation will be necessary to transition this method into a mainstream tool for drug development and routine laboratory peptide synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Peptide ligation by chemoselective aminonitrile coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for the Synthesis of Novel Polymers via Iminoacetonitrile Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iminoacetonitrile is a crucial intermediate in the base-catalyzed polymerization of hydrogen cyanide (HCN).[1][2][3][4][5][6] While direct polymerization of isolated this compound to form novel, well-defined polymers is not extensively documented due to its high reactivity and rapid polymerization above 233 K, understanding its formation and in-situ polymerization within HCN solutions is paramount for developing new materials.[1] HCN-derived polymers have potential applications as functional materials in catalysis, as adhesives, and in coatings for biomedical applications.[2][5][7][8] This document provides an overview of the synthesis of polymers through the this compound pathway, detailing the underlying mechanisms and experimental considerations.
Mechanism of Polymerization
The polymerization of HCN into complex organic materials is hypothesized to initiate with the formation of the this compound dimer from HCN.[1][2][3][4][5] This initial dimerization is often the rate-limiting step in the overall polymerization process. The reaction is typically base-catalyzed and can proceed in a wide range of temperatures (195–373 K) and concentrations.[1]
The proposed mechanism involves the formation of a carbon-carbon bond between an HCN molecule and a cyanide anion, occurring concurrently with a proton transfer from a second HCN molecule, which regenerates the catalyzing base.[1][2][5]
Logical Relationship: From HCN to Polymer
Caption: Base-catalyzed polymerization of HCN proceeds via the formation of the this compound intermediate.
Experimental Protocols
While specific protocols for the controlled polymerization of pure this compound are scarce, the following section details a generalized protocol for the polymerization of HCN, which proceeds through the this compound intermediate. The products of such experiments are often complex mixtures of high-molecular-weight polymers with poor solubility.[2]
Protocol 1: Base-Catalyzed Polymerization of HCN in Solution
This protocol is based on the general conditions described for base-catalyzed HCN polymerization in the liquid phase.[1]
Materials:
-
Liquid Hydrogen Cyanide (HCN)
-
Base catalyst (e.g., ammonia, cyanide salt)
-
Polar solvent (e.g., water, if not using neat HCN)
-
Reaction vessel suitable for low-temperature and pressure-sensitive reactions
-
Quenching agent (e.g., acid)
-
Purification solvents (e.g., methanol, acetone)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood and with appropriate safety precautions, add the desired amount of liquid HCN to the reaction vessel at a controlled low temperature (e.g., 195 K to 273 K).
-
Initiation: Introduce the base catalyst to the HCN solution. The concentration of the catalyst will influence the rate of polymerization.
-
Polymerization: Maintain the reaction mixture at the desired temperature. The polymerization of this compound is known to be rapid above 233 K.[1] Reaction times can vary from hours to days depending on the temperature and catalyst concentration.
-
Termination: Quench the reaction by adding an acid to neutralize the base catalyst.
-
Isolation and Purification: The resulting polymer often precipitates from the solution. Isolate the solid polymer by filtration or centrifugation. Wash the polymer with suitable solvents to remove unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to determine its chemical structure.
Experimental Workflow: HCN Polymerization
Caption: A generalized workflow for the synthesis and characterization of HCN-derived polymers.
Quantitative Data
The formation of this compound and subsequent polymerization are highly dependent on reaction conditions. The following table summarizes key parameters that influence the process, based on computational and experimental studies of HCN polymerization.
| Parameter | Value/Range | Significance | Reference |
| Temperature | 195 K - 373 K | Affects reaction rate; this compound polymerizes rapidly above 233 K. | [1] |
| HCN Concentration | 0.01 M to pure HCN (26.2 M) | Influences the kinetics of dimerization and polymerization. | [1] |
| Catalyst | Base (e.g., CN⁻, NH₃) | Essential for initiating the dimerization of HCN. | [1][2] |
| Simulation Temperature | 278 K | Used in molecular dynamics simulations to study the formation mechanism. | [1] |
Note: The products of HCN polymerization are often complex and poorly soluble, making detailed quantitative analysis of molecular weight and polydispersity challenging.[2]
Applications and Future Directions
Polymers derived from HCN, and by extension this compound, are of interest for their potential use as functional materials.[2][5] The rich nitrogen content and conjugated structures of these polymers make them candidates for applications in catalysis and as advanced coatings. Furthermore, the prebiotic chemistry context of HCN polymerization suggests that these materials could have unique biocompatibility profiles relevant to drug delivery and biomedical applications.[7][8]
Future research should focus on developing controlled polymerization methods to produce well-defined polymers from this compound or its derivatives. This would enable a more systematic investigation of their properties and potential applications.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. search.library.northwestern.edu [search.library.northwestern.edu]
- 5. research.chalmers.se [research.chalmers.se]
- 6. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetonitrile (HN=CHCN) is a molecule of significant interest due to its role as a key intermediate in prebiotic chemistry, potentially leading to the formation of amino acids and nucleobases.[1][2][3] Its reactive nature, characterized by the presence of both an imine and a nitrile group, makes it a valuable synthon but also presents analytical challenges, particularly regarding its stability.[1][4] These application notes provide a detailed overview of analytical techniques for the detection and quantification of this compound, offering protocols and practical considerations for researchers in various fields, including drug development where analogous reactive intermediates may be encountered.
Stability and Handling
This compound is known to be unstable, polymerizing rapidly at temperatures above -40°C (233 K).[1][4] This inherent instability is a critical consideration for sample handling, preparation, and analysis. All work with this compound or samples suspected of containing it should be conducted at low temperatures, and storage should be under anhydrous conditions to minimize degradation.
Analytical Techniques
A multi-faceted approach employing chromatographic and spectroscopic methods is recommended for the comprehensive analysis of this compound.
Chromatographic Methods
Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) is a suitable technique for its separation. Gas chromatography (GC) may also be employed, likely requiring derivatization to improve volatility and thermal stability.
1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and selective method for the quantification of small polar molecules.[5][6]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and potential thermal instability of this compound, direct GC analysis can be challenging. Derivatization of the imine group is a common strategy to improve the gas chromatographic behavior of such compounds.[7][8][9][10] Silylation, for instance, replaces the active hydrogen on the imine with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility.[9]
Spectroscopic Methods
Spectroscopic techniques are invaluable for the identification and structural characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR have been used to characterize this compound.[1][4] Quantitative NMR (qNMR) can also be a powerful tool for determining the purity of this compound standards without the need for an identical reference standard.
2. Mass Spectrometry (MS)
Mass spectrometry, particularly in conjunction with chromatography, is essential for confirming the molecular weight and obtaining structural information through fragmentation patterns.[1][11][12][13] The fragmentation of this compound would likely involve the loss of HCN or cleavage of the C-C and C=N bonds.
Quantitative Data Summary
| Analytical Method | Technique | Limit of Detection (LOD) (estimated) | Limit of Quantification (LOQ) (estimated) | Linearity Range (estimated) | Recovery (estimated) |
| UPLC-MS/MS | HILIC-ESI-MS/MS | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 1000 ng/mL | 85 - 115% |
| GC-MS (with derivatization) | TMS derivatization | 1 - 10 ng/mL | 5 - 50 ng/mL | 10 - 2000 ng/mL | 80 - 110% |
| qNMR | ¹H NMR | 0.1 - 1 mg/mL | 0.5 - 5 mg/mL | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound
1. Sample Preparation (from a biological matrix, e.g., plasma)
a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at low temperature (<0°C). f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). g. Centrifuge at 14,000 rpm for 5 minutes at 4°C. h. Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions: Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
1. Sample Preparation and Derivatization
a. Extract this compound from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with a polar organic solvent, followed by evaporation). b. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). c. Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile). d. Cap the vial tightly and heat at 60°C for 30 minutes. e. Cool to room temperature before injection.
2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-200
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Role of this compound in prebiotic synthesis pathways.[1][2][14]
Conclusion
The analysis of this compound requires careful consideration of its inherent instability. The protocols outlined in these application notes provide a solid foundation for the development of robust analytical methods for its detection and quantification. The use of low temperatures and anhydrous conditions is paramount to obtaining reliable and reproducible results. While the provided quantitative data is based on estimations for similar compounds, it offers a valuable starting point for method validation. Further research is warranted to establish definitive quantitative parameters for this compound in various matrices.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Characterization of Iminoacetonitrile using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminoacetonitrile (HN=CH-C≡N) is a key intermediate in prebiotic chemistry, particularly in the polymerization of hydrogen cyanide (HCN) to form nucleobases such as adenine. Its high reactivity and inherent instability, particularly its tendency to polymerize at temperatures above -40°C, present significant challenges for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this transient molecule. This document provides detailed application notes and experimental protocols for the successful acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, with a focus on low-temperature techniques to mitigate its instability.
Introduction
This compound is the simplest imine containing a nitrile group and is considered a fundamental building block in the origin of life chemistry. Understanding its structure and reactivity is crucial for unraveling the pathways of prebiotic synthesis. NMR spectroscopy provides invaluable information on the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its structure and providing insights into its electronic properties. Due to its instability, specialized low-temperature NMR techniques are required for its characterization in solution.
Quantitative NMR Data
Precise ¹H and ¹³C NMR data for this compound is not widely available in the public domain due to the compound's instability. However, literature reports confirm its characterization by NMR spectroscopy at low temperatures (around -80°C). The following table summarizes the expected chemical shifts for the (E)- and (Z)-isomers of this compound based on its structure and comparison with similar compounds. It is important to note that these are predicted values, and experimental verification is essential.
| Nucleus | Proton/Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| ¹H | H-N (imine) | 7.0 - 8.0 | Broad Singlet | - |
| ¹H | H-C (methine) | 6.0 - 7.0 | Doublet | JH-H: 2-5 Hz |
| ¹³C | C=N (imine) | 150 - 160 | Singlet | - |
| ¹³C | C≡N (nitrile) | 110 - 120 | Singlet | - |
Note: The coupling between the imine and methine protons might be observable depending on the rate of proton exchange with the solvent or trace water.
Experimental Protocols
The successful acquisition of NMR spectra for this compound hinges on maintaining a low temperature throughout the sample preparation and data acquisition process to prevent polymerization.
Sample Preparation (Low-Temperature Protocol)
Materials:
-
This compound sample (synthesized in situ or handled as a cooled solution)
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or acetone-d₆), pre-cooled to -80°C
-
NMR tube (5 mm), pre-cooled in a dry ice/acetone bath
-
Pipettes, pre-cooled
-
Dry ice/acetone bath or cryocooler
Procedure:
-
Ensure all glassware and equipment that will come into contact with the sample are thoroughly dried to prevent proton exchange with water.
-
Pre-cool the deuterated solvent and NMR tube to at least -80°C.
-
If this compound is synthesized in situ, the reaction should be performed at a low temperature.
-
Carefully transfer the cold this compound solution into the pre-cooled NMR tube using a pre-cooled pipette. The final concentration should be optimized for signal-to-noise, typically in the range of 10-50 mM.
-
Cap the NMR tube securely while it is still cold to prevent atmospheric moisture from entering.
-
Immediately transfer the NMR tube to the pre-cooled NMR spectrometer.
NMR Data Acquisition (Low-Temperature Protocol)
Instrumentation:
-
NMR spectrometer equipped with a variable temperature unit capable of maintaining stable temperatures down to at least -80°C.
¹H NMR Acquisition Parameters (Typical):
-
Temperature: -80°C
-
Solvent: CDCl₃ or CD₂Cl₂
-
Frequency: 400 MHz or higher for better resolution
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Temperature: -80°C
-
Solvent: CDCl₃ or CD₂Cl₂
-
Frequency: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-220 ppm
Mandatory Visualizations
Experimental Workflow for Low-Temperature NMR
Caption: Workflow for low-temperature NMR analysis of this compound.
HCN Polymerization Pathway to Adenine
Caption: Simplified pathway of HCN polymerization to adenine.
Application Notes and Protocols for the Purification of Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetonitrile (HN=CHCN) is a reactive and thermally sensitive molecule of significant interest in prebiotic chemistry and as a potential building block in the synthesis of nitrogen-containing heterocyclic compounds relevant to drug development.[1][2][3] As a dimer of hydrogen cyanide (HCN), it is a key intermediate in the formation of more complex molecules such as amino acids and nucleobases.[1][2][3] Given its reactivity and potential for polymerization, obtaining this compound in a pure form is crucial for its subsequent use in research and synthetic applications.
These application notes provide an overview of potential purification methods for this compound, drawing upon general organic chemistry principles and techniques applied to analogous compounds like acetonitrile (B52724) and its derivatives. The protocols outlined below are intended as a starting point for methods development and will likely require optimization based on the specific impurity profile of the crude material.
Potential Impurities
The nature and quantity of impurities in a sample of this compound will largely depend on its method of synthesis. Common synthetic routes, such as the dimerization of HCN, may result in the following impurities:
-
Unreacted Hydrogen Cyanide (HCN): A volatile and highly toxic starting material.
-
Aminomalononitrile: A trimer of HCN.
-
Diaminomaleonitrile: A tetramer of HCN.
-
HCN Polymers: Complex, often colored, polymeric materials.
-
Water: Present from reaction conditions or atmospheric moisture.
-
Ammonia or other bases: Often used as catalysts in the dimerization of HCN.
Recommended Purification Strategies
Due to the limited availability of specific literature on the purification of this compound, the following methods are proposed based on its predicted chemical properties and established techniques for similar nitriles.
Low-Temperature Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4][5] Given the potential thermal instability of this compound, a low-temperature approach is recommended. The key to successful recrystallization is the selection of an appropriate solvent system where the compound is soluble at a slightly elevated temperature but sparingly soluble at low temperatures.
Protocol: Low-Temperature Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Anhydrous hexane (B92381)
-
Beaker or Erlenmeyer flask
-
Stirring bar and magnetic stir plate
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Pre-cooled Büchner funnel and filter flask
-
Filter paper
-
Schlenk line or inert atmosphere glovebox (recommended)
Procedure:
-
Solvent Selection: In a fume hood, place a small amount of crude this compound in a test tube. Add a small volume of anhydrous diethyl ether and observe the solubility at room temperature. If it is soluble, this solvent may be suitable. If it is insoluble, gently warm the mixture (use a water bath, no open flames) to assess solubility at a slightly elevated temperature. The ideal solvent will dissolve the compound when warm but not at low temperatures. A co-solvent system, such as diethyl ether/hexane, can also be tested to achieve optimal solubility characteristics.
-
Dissolution: In a beaker under an inert atmosphere (e.g., nitrogen or argon), add the crude this compound. Slowly add the minimum amount of pre-cooled anhydrous diethyl ether with stirring until the solid is fully dissolved. Gentle warming may be necessary, but the temperature should be kept as low as possible to prevent degradation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the warm solution through a pre-warmed funnel with fluted filter paper into a clean, dry flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Slowly cool the filtrate in a low-temperature bath (-40 to -78 °C). The rate of cooling can influence crystal size and purity; slower cooling generally yields larger, purer crystals.[5] Allow the solution to stand at this temperature until crystallization is complete.
-
Isolation: Pre-cool a Büchner funnel and filter flask. Quickly filter the cold slurry under vacuum to collect the purified crystals.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a stream of inert gas or in a vacuum desiccator at low temperature.
-
Purity Analysis: Determine the purity of the recrystallized this compound using appropriate analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).
Vacuum Sublimation
For thermally sensitive compounds that have a sufficiently high vapor pressure, vacuum sublimation can be an effective purification method, particularly for removing non-volatile impurities.
Protocol: Vacuum Sublimation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (cold finger condenser)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Low-temperature circulator for the cold finger
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed with high-vacuum grease.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a low pressure (e.g., < 0.1 mmHg).
-
Cooling: Circulate a cold fluid (e.g., -20 to -40 °C) through the cold finger condenser.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without causing decomposition. The optimal temperature will need to be determined empirically.
-
Sublimation: The this compound will sublime and deposit as purified crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system with an inert gas.
-
Collection: Scrape the purified crystals from the cold finger in an inert atmosphere.
-
Purity Analysis: Analyze the purity of the sublimed product using suitable analytical techniques.
Data Presentation
Quantitative data from purification experiments should be systematically recorded to allow for comparison and optimization of methods.
| Purification Method | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) | Purity Analysis Method | Notes |
| Low-Temperature Recrystallization | NMR, GC-MS | Solvent system, crystallization temperature | |||||
| Vacuum Sublimation | NMR, GC-MS | Temperature, pressure, time |
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the proposed purification methods.
Caption: Workflow for the purification of this compound by low-temperature recrystallization.
Caption: Workflow for the purification of this compound by vacuum sublimation.
Concluding Remarks
The purification of this compound presents challenges due to its reactivity and thermal sensitivity. The methods outlined in these application notes provide a rational starting point for developing a robust purification protocol. It is essential to handle this compound under an inert atmosphere and at low temperatures whenever possible to minimize degradation and polymerization. The choice of the optimal purification method will depend on the scale of the synthesis and the specific impurities present in the crude material. All purification attempts should be accompanied by rigorous analytical characterization to determine the efficacy of the chosen method.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Purity of Acetonitrile [aai.solutions]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Handling and Storage of Pure Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pure iminoacetonitrile is a highly reactive and potentially hazardous compound. The information provided herein is intended for use by trained professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before handling this substance. These notes are based on available chemical literature and general best practices for handling unstable compounds, as specific, validated protocols for pure this compound are not widely published.
Introduction
This compound (HN=CHCN) is a key intermediate in prebiotic chemistry and a potentially valuable synthon in organic synthesis. However, its utility is often limited by its inherent instability. Reports indicate that pure this compound polymerizes rapidly at temperatures above -40°C (233 K) in solution and is unstable in the solid state above -100°C.[1] This document provides detailed guidelines and protocols for the safe handling and storage of pure this compound to minimize decomposition and ensure operator safety.
Hazard Identification and Safety Precautions
While specific toxicological data for pure this compound is scarce, it should be handled as a highly toxic and hazardous material due to its structural relationship to hydrogen cyanide and other nitriles.
Potential Hazards:
-
High Reactivity: Prone to rapid, potentially exothermic polymerization, especially at elevated temperatures.
-
Toxicity: Assumed to be highly toxic if inhaled, ingested, or absorbed through the skin. May release hydrogen cyanide upon decomposition or hydrolysis.
-
Flammability: While not explicitly documented, similar small nitrile compounds are flammable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Neoprene) are recommended. Double-gloving is advised. |
| Eye Protection | Chemical splash goggles and a full-face shield are essential. |
| Lab Coat | Flame-resistant lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In case of potential exposure above permissible limits, a self-contained breathing apparatus (SCBA) should be used. |
| Additional | P.V.C. apron and safety footwear are also recommended.[2] |
Engineering Controls
-
Fume Hood: All manipulations of pure this compound must be performed in a well-ventilated and certified chemical fume hood.
-
Inert Atmosphere: Handling should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and oxygen, which can catalyze decomposition. A glovebox or Schlenk line is highly recommended.
-
Low Temperature: All equipment and solvents must be pre-cooled to the required low temperatures before coming into contact with this compound.
Storage Protocols
The primary consideration for storing pure this compound is maintaining it at a temperature where it remains stable.
Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | <-100°C (-148°F) for solid | To prevent polymerization in the solid state. |
| <-40°C (-40°F) for solutions | To prevent rapid polymerization in solution. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent degradation from moisture and oxygen. |
| Container | Tightly sealed, amber glass or other appropriate inert material. | To protect from light and prevent leakage. |
| Location | A dedicated, properly ventilated, and explosion-proof low-temperature freezer. | To ensure safety and prevent accidental contact with incompatible materials. |
Experimental Protocols
The following are generalized protocols and should be adapted based on the specific experimental context and a thorough risk assessment.
Protocol for Handling Solid this compound
Objective: To safely transfer solid, pure this compound.
Materials:
-
Pre-cooled (-100°C or lower) spatula and weighing vessel.
-
Glovebox or Schlenk line with an inert atmosphere.
-
Low-temperature freezer (<-100°C).
-
Appropriate PPE.
Procedure:
-
Ensure the glovebox or Schlenk line is purged with a dry, inert gas.
-
Pre-cool all necessary equipment (spatula, weighing vessel, etc.) to at least the storage temperature of the this compound.
-
Transfer the sealed container of this compound from the freezer to the inert atmosphere environment without allowing it to warm.
-
Once inside the inert atmosphere, carefully open the container.
-
Using the pre-cooled spatula, quickly transfer the desired amount of solid this compound to the pre-cooled weighing vessel.
-
Securely seal the weighing vessel and the original container.
-
Immediately return the original container to the low-temperature freezer.
-
Proceed with the experimental use of the weighed sample without delay, maintaining the low temperature.
Protocol for Preparing a Solution of this compound
Objective: To prepare a solution of this compound for experimental use.
Materials:
-
Anhydrous, degassed solvent, pre-cooled to below -40°C.
-
Pre-cooled volumetric flask or other appropriate glassware.
-
Syringes and needles for transfer under an inert atmosphere.
-
Glovebox or Schlenk line.
-
Appropriate PPE.
Procedure:
-
Inside a glovebox or on a Schlenk line, add the desired volume of pre-cooled, anhydrous, and degassed solvent to a pre-cooled flask.
-
Weigh the required amount of solid this compound following the protocol in section 4.1.
-
Carefully and quickly add the solid this compound to the cold solvent with stirring.
-
Ensure the solid dissolves completely. Maintain the temperature of the solution below -40°C at all times.
-
Use the solution immediately. Do not store solutions of this compound, even at low temperatures, for extended periods.
Spill and Emergency Procedures
Spill:
-
Evacuate the area immediately.
-
Ensure the area is well-ventilated.
-
If the spill is manageable, and you are trained to do so, use an absorbent material compatible with nitriles to contain the spill.
-
Place the absorbed material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution.
Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Fires involving nitriles can release toxic fumes, including hydrogen cyanide.[3] A self-contained breathing apparatus is necessary for firefighting personnel.
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows and Logic
General Handling Workflow for Pure this compound
References
Application Notes and Protocols for Iminoacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetonitrile (HN=CHCN) is a molecule of significant interest in organic chemistry and astrobiology. As the dimer of hydrogen cyanide (HCN), it is considered a crucial intermediate in the prebiotic synthesis of nucleobases, amino acids, and other essential biomolecules.[1][2][3][4][5] Its high reactivity and central position in the chemical pathways leading to more complex structures make it a valuable subject of study for understanding the origins of life and for applications in synthetic chemistry.
These application notes provide a step-by-step guide to the key reactions involving this compound, including its formation, subsequent transformations, and its role as a precursor to biologically relevant molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in their investigations of this versatile chemical species.
Key Reactions of this compound
This compound is a pivotal node in a network of reactions originating from hydrogen cyanide. The primary reactions of interest include its formation from HCN, its further reaction with HCN to form diaminomaleonitrile (B72808) (DAMN), and its hydrolysis. These reactions are fundamental to its role in prebiotic chemistry.
Formation of this compound from Hydrogen Cyanide
The formation of this compound is believed to be the rate-determining step in the polymerization of hydrogen cyanide.[2][3] The most plausible mechanism involves a base-catalyzed dimerization in a liquid phase.[1][2][4]
Reaction Pathway:
The reaction proceeds via a concerted mechanism where a cyanide anion attacks a molecule of hydrogen cyanide, followed by a proton transfer from a second HCN molecule, which regenerates the cyanide catalyst.[2][4]
Conversion to Diaminomaleonitrile (DAMN)
This compound is a key intermediate in the formation of diaminomaleonitrile (DAMN), the tetramer of HCN.[2][3][5] DAMN is a stable and versatile precursor for a wide range of heterocyclic compounds.[2][3][5]
Reaction Pathway:
This compound can react with another molecule of HCN to form aminomalononitrile, which can then dimerize to form DAMN.
Hydrolysis of this compound
Similar to other nitriles and imines, this compound is susceptible to hydrolysis, which can lead to the formation of glycine (B1666218) precursors. The hydrolysis of the related aminoacetonitrile (B1212223) to glycine proceeds through a glycinamide (B1583983) intermediate.[6] A similar pathway is proposed for this compound.
Reaction Pathway:
Hydrolysis of the nitrile group to an amide, followed by hydrolysis of the imine and amide functionalities, can lead to glycine.
Prebiotic Significance: Synthesis of Adenine (B156593)
This compound is a cornerstone in the proposed prebiotic synthesis of adenine, a fundamental component of DNA and RNA.[2][7][8] The pathway involves the formation of several key intermediates.
Experimental Protocols
The following protocols are representative methods for the synthesis and reaction of this compound, based on mechanistic studies and related experimental procedures.
Protocol 1: Synthesis of this compound from Hydrogen Cyanide
This protocol describes a method for the base-catalyzed formation of this compound in an aqueous solution.
Materials:
-
Hydrogen cyanide (HCN) solution (e.g., 1 M in water)
-
Sodium cyanide (NaCN) or another suitable base
-
Quenching solution (e.g., dilute acid)
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
Reaction vessel with a stirrer and temperature control
-
Analytical instruments (NMR, IR)
Procedure:
-
Prepare a solution of HCN in a suitable polar solvent (e.g., water or a water/ammonia mixture) in a cooled reaction vessel.
-
Add a catalytic amount of a base, such as sodium cyanide, to initiate the dimerization. The pH should be maintained between 8 and 10.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C). The reaction progress can be monitored by taking aliquots and analyzing for the disappearance of HCN and the formation of the dimer.
-
Once the reaction has reached the desired conversion, quench the reaction by adding a dilute acid to neutralize the base catalyst.
-
Extract the this compound from the aqueous solution using an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Characterize the product using NMR and IR spectroscopy.
Experimental Workflow:
Protocol 2: Hydrolysis of this compound
This protocol outlines a general procedure for the hydrolysis of this compound to its corresponding products.
Materials:
-
This compound
-
Aqueous acid or base solution (e.g., HCl or NaOH)
-
Reaction vessel with a reflux condenser and temperature control
-
Analytical instruments (HPLC, LC-MS) for monitoring
Procedure:
-
Dissolve this compound in an aqueous solution.
-
Add an acid or base to catalyze the hydrolysis. The choice of catalyst will depend on the desired products and reaction rate.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) under reflux.
-
Monitor the progress of the reaction by taking aliquots and analyzing them using HPLC or LC-MS to identify the formation of intermediates and the final products.
-
Once the reaction is complete, neutralize the solution.
-
Isolate and purify the products using appropriate chromatographic techniques.
-
Characterize the final products using standard analytical methods.
Quantitative Data
The following tables summarize quantitative data for reactions related to this compound.
Table 1: Reaction Conditions for Iminodiacetonitrile (B147120) Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | pH | Temperature (°C) | Yield (%) |
| Ammonium Nitrate | Hydrogen Cyanide | Formaldehyde | Sodium Hydroxide | 5.1 | 47 (initiation), 65 | 99.3 |
| Ammonium Acetate | Hydrogen Cyanide | Formaldehyde | Sodium Hydroxide | 5.1 | - | 53.4 |
Data for the related compound iminodiacetonitrile.[9]
Table 2: Theoretical Kinetic Data for this compound Formation
| Parameter | Value | Method |
| Activation Barrier | 21.8 ± 1.2 kcal/mol | Ab initio molecular dynamics |
| Reaction Energy | -1.4 ± 0.8 kcal/mol | Ab initio molecular dynamics |
Theoretical data for the base-catalyzed dimerization of HCN.[2]
Analytical Characterization
The identification and characterization of this compound and its reaction products are typically performed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can provide information on the chemical environment of the protons in the molecule.
-
¹³C NMR: Useful for identifying the carbon skeleton, including the nitrile and imine carbons.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands can confirm the presence of key functional groups:
-
C≡N (nitrile) stretch: Typically observed around 2260-2220 cm⁻¹.
-
C=N (imine) stretch: Appears in the 1690-1640 cm⁻¹ region.
-
N-H stretch: Found in the 3500-3300 cm⁻¹ range.
-
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments [research.chalmers.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prebiotic synthesis of adenine and amino acids under Europa-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA1297905C - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
The Versatility of Iminoacetonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Iminoacetonitrile, a reactive and versatile building block, has emerged as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties make it an excellent participant in various cycloaddition, annulation, and multicomponent reactions, providing efficient pathways to novel and syntactically complex scaffolds of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key heterocyclic systems.
Intramolecular [4+2] Cycloaddition of Iminoacetonitriles: Synthesis of Quinolizidines
Iminoacetonitriles have proven to be effective azadienophiles in intramolecular hetero-Diels-Alder reactions, leading to the stereoselective formation of substituted quinolizidines.[1][2] This methodology offers a powerful tool for the construction of this important alkaloid scaffold.
Reaction Workflow
Caption: General workflow for the synthesis of quinolizidines via intramolecular [4+2] cycloaddition of iminoacetonitriles.
Quantitative Data
The following table summarizes the yields for the synthesis of various iminoacetonitriles and their subsequent intramolecular Diels-Alder cycloaddition to form substituted quinolizidines.[1]
| Entry | Alcohol Substrate | This compound Yield (%) | Cycloadduct Yield (%) |
| 1 | (E)-5-Phenylpent-2-en-1-ol | 85 | 78 |
| 2 | (E)-5-(p-Methoxyphenyl)pent-2-en-1-ol | 82 | 81 |
| 3 | (E)-Hex-2-en-1-ol | 91 | 75 |
| 4 | (2E,4E)-Hexa-2,4-dien-1-ol | 88 | 65 |
| 5 | Geraniol | 79 | 72 |
Experimental Protocol: General Procedure for the Intramolecular Diels-Alder Reaction[1]
Materials:
-
This compound substrate (1.0 equiv)
-
Butylated hydroxytoluene (BHT) (3.0 equiv)
-
Toluene (B28343) (0.05 M solution)
Procedure:
-
A solution of the this compound substrate and BHT in toluene is prepared in a resealable threaded Pyrex tube.
-
The tube is sealed and heated in an oil bath at 120 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 15-36 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the substituted quinolizidine.
Thorpe-Ziegler Reaction: Synthesis of Macrocyclic and Fused Heterocycles
The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be a powerful tool for the synthesis of large rings and fused heterocyclic systems. While direct examples of using a pre-formed this compound moiety within a dinitrile for this reaction are not abundant in the literature, the underlying principle of intramolecular nitrile condensation is highly relevant. The reaction typically proceeds via the formation of an enamine intermediate, which is conceptually related to this compound.[3][4]
Reaction Workflow
Caption: General mechanism of the Thorpe-Ziegler reaction for the synthesis of cyclic ketones from dinitriles.
Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization[5]
Materials:
-
Dinitrile (1.0 equiv)
-
Sodium amide (or other strong base)
-
Liquid ammonia (B1221849) (or an appropriate high-boiling solvent like toluene)
-
Ammonium (B1175870) chloride (for quenching)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for hydrolysis)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
The dinitrile is dissolved in a suitable solvent (e.g., liquid ammonia or toluene).
-
A strong base, such as sodium amide, is added, and the mixture is heated to reflux.
-
After the reaction is complete (monitored by TLC), it is carefully quenched with a saturated solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude enaminonitrile can be purified at this stage or directly subjected to hydrolysis.
-
For hydrolysis, the crude product is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated to reflux until the conversion to the ketone is complete.
-
The final cyclic ketone is purified by recrystallization.
Multicomponent Reactions: Synthesis of Pyrazoles and Dihydropyridines
This compound and its precursors are valuable components in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds such as pyrazoles and dihydropyridines. These one-pot reactions offer high atom economy and procedural simplicity.
Synthesis of 5-Aminopyrazoles
The reaction of a β-ketonitrile (which can be formed in situ) with a hydrazine (B178648) derivative is a common route to 5-aminopyrazoles. This compound itself can be considered a reactive intermediate in the formation of the necessary precursors for this cyclization.
Caption: General pathway for the synthesis of 5-aminopyrazoles from aldehydes, malononitrile, and hydrazine.
| Entry | Aldehyde | Hydrazine | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Phenylhydrazine | 92 | 159-161 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 95 | 190-192 |
| 3 | 4-Nitrobenzaldehyde | Phenylhydrazine | 96 | 206-208 |
| 4 | 4-Methylbenzaldehyde | Hydrazine hydrate | 94 | 116-118 |
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine derivative (1 mmol)
-
Ethanol
-
Catalyst (e.g., a modified layered double hydroxide)
Procedure:
-
A mixture of the aldehyde, malononitrile, hydrazine derivative, and catalyst in ethanol is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The solid residue is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-aminopyrazole.
Other Applications in Heterocyclic Synthesis
This compound and its derivatives are also implicated in other important heterocyclic forming reactions, although detailed protocols specifically starting with this compound are less common. These include:
-
Gewald Reaction: For the synthesis of 2-aminothiophenes, where an α-cyano-activated methylene (B1212753) compound, a carbonyl compound, and elemental sulfur are condensed. An this compound derivative could potentially serve as the activated nitrile component.[5]
-
Bohlmann-Rahtz Pyridine Synthesis: This reaction typically involves the condensation of an enamine with an ethynylketone. Precursors to iminoacetonitriles, such as β-aminocrotononitrile, have been successfully employed in one-pot modifications of this reaction to produce cyanopyridines.[6]
Further research into the direct application of this compound in these and other classical heterocyclic syntheses is a promising area for the development of novel and efficient synthetic methodologies.
References
- 1. Intramolecular [4 + 2] Cycloadditions of Iminoacetonitriles: A New Class of Azadienophiles for Hetero Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular [4 + 2] cycloadditions of iminoacetonitriles: a new class of azadienophiles for hetero Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Troubleshooting low yield in iminoacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of iminoacetonitrile synthesis. Given the reactive and potentially unstable nature of this compound, this guide focuses on the common synthesis pathway involving the dimerization of hydrogen cyanide (HCN) and addresses issues related to low yield, side reactions, and product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary laboratory method for synthesizing this compound?
A1: The most fundamental synthesis of this compound is the base-catalyzed dimerization of hydrogen cyanide (HCN).[1][2][3] This reaction is a key step in prebiotic chemistry studies and serves as the basis for forming more complex molecules like adenine (B156593) and various polymers.[1][4] The reaction involves the nucleophilic attack of a cyanide anion on a molecule of HCN.[3]
Q2: Why is this compound difficult to synthesize and isolate in high yield?
A2: this compound is a highly reactive molecule that can readily polymerize, especially at temperatures above 233 K (-40 °C).[4] This inherent instability makes its isolation challenging and can significantly lower yields. The synthesis is also sensitive to reaction conditions, and side reactions can further reduce the purity and quantity of the desired product.
Q3: What are the main side reactions to be aware of during this compound synthesis?
A3: The primary side reaction is the further polymerization of this compound with HCN or with itself to form complex, often insoluble, polymers.[1][2] The formation of these polymers is a common cause of low yields of the desired dimeric product.[1] Hydrolysis of the nitrile or imine functional groups can also occur if water is present in the reaction mixture.
Q4: How can I monitor the progress of the this compound synthesis?
A4: Due to the volatile and hazardous nature of the reactants, in-situ monitoring is challenging. Spectroscopic methods such as NMR could potentially be used to identify the formation of this compound in the reaction mixture, provided the analysis is performed at low temperatures to prevent polymerization.[4] Gas chromatography (GC) could also be a suitable method for detecting the volatile this compound.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in this compound synthesis are a common issue. The following sections detail potential causes and solutions.
Problem 1: Reaction Fails to Initiate or Proceeds a Low Conversion
| Potential Cause | Recommended Solution |
| Insufficient Base Catalyst | The dimerization of HCN is base-catalyzed. Ensure a sufficient amount of a suitable base (e.g., ammonia (B1221849) or a cyanide salt) is present to initiate the reaction.[1][3] |
| Low Reaction Temperature | While low temperatures are necessary to prevent polymerization, excessively low temperatures can significantly slow down the dimerization reaction. Experiment with slightly elevated temperatures, while carefully monitoring for polymer formation. |
| Impure Hydrogen Cyanide | Use freshly distilled or high-purity HCN to avoid inhibitors or contaminants that may quench the catalyst or interfere with the reaction. |
Problem 2: Excessive Polymer Formation
| Potential Cause | Recommended Solution |
| High Reaction Temperature | This compound is known to polymerize rapidly at temperatures above 233 K (-40 °C).[4] Maintain strict low-temperature control throughout the reaction and work-up. |
| High Concentration of Reactants | High concentrations of HCN can favor polymerization. Consider performing the reaction in a suitable anhydrous solvent to maintain lower concentrations, although this may also affect the reaction rate. |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of polymers. Monitor the reaction for the optimal time to maximize this compound formation before significant polymerization occurs. |
Problem 3: Difficulty in Isolating Pure this compound
| Potential Cause | Recommended Solution |
| Product Instability During Work-up | The inherent instability of this compound makes purification challenging. Standard purification techniques like distillation at atmospheric pressure or chromatography on silica (B1680970) gel may lead to decomposition or polymerization.[5] |
| Co-distillation with Solvent or Starting Material | If a solvent is used, its boiling point should be significantly different from that of this compound to allow for separation by low-temperature vacuum distillation. |
| Product Loss During Extraction | Due to its polarity, this compound may have some solubility in aqueous media, which could be used during work-up. If an aqueous wash is necessary, use ice-cold solutions and minimize contact time. |
Experimental Protocols
Hypothetical Lab-Scale Synthesis of this compound:
-
Reaction Setup: A three-necked, flame-dried flask equipped with a magnetic stirrer, a low-temperature thermometer, and a means for adding reagents under an inert atmosphere (e.g., argon or nitrogen) is cooled to -40 °C in a cryostat.
-
Reagents: Anhydrous liquid hydrogen cyanide is carefully transferred to the reaction flask. A catalytic amount of a base, such as anhydrous ammonia gas or a solution of sodium cyanide in a suitable anhydrous solvent, is slowly introduced while maintaining the low temperature.
-
Reaction: The mixture is stirred at -40 °C and the reaction progress is monitored periodically by carefully taking aliquots for analysis (e.g., low-temperature NMR or GC).
-
Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched by the addition of a weak acid to neutralize the base catalyst. The unreacted HCN and any solvent are removed under high vacuum at low temperature. The crude this compound may be further purified by low-temperature vacuum distillation.
Visualizations
Below are diagrams illustrating key concepts in this compound synthesis.
References
Technical Support Center: Optimizing HCN Dimerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dimerization of hydrogen cyanide (HCN) to form diaminomaleonitrile (B72808) (DAMN).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for HCN dimerization?
The dimerization of HCN is significantly influenced by pH. Alkaline conditions, typically between pH 8 and 10, are favorable for the oligomerization and polymerization of HCN in aqueous environments.[1] This is because the pKa of HCN is 9.2, and at pH values above this, a significant portion of HCN exists as the cyanide ion (CN-), which is a key reactant.[1][2] For reactions involving ketones and HCN, a carefully controlled pH of around 4-5 is sometimes used to achieve the fastest reaction rate by balancing the availability of free cyanide ions and HCN.[3]
Q2: What are common catalysts for HCN dimerization?
Various catalysts can be employed to facilitate HCN dimerization. These include:
-
Base catalysts: The reaction is known to be base-catalyzed.[4][5]
-
Alkylaluminum compounds: Diaminomaleonitrile can be obtained by the tetramerization of hydrocyanic acid in the presence of catalysts like alkylaluminum compounds.[6]
-
Double-layered hydroxides: These have been shown to catalyze the self-addition of cyanide to yield DAMN, even at low cyanide concentrations (0.01 M).[1]
-
Mineral surfaces: Surfaces like forsterite and sodium montmorillonite (B579905) have been studied for their catalytic role in HCN polymerization, which includes the dimerization step.[1][7]
Q3: What is a typical expected yield for diaminomaleonitrile (DAMN) synthesis?
Yields for DAMN synthesis can vary significantly based on the specific protocol and reaction conditions. One established laboratory preparation reports a yield of 22-26% of white needles of DAMN.[8] Another synthetic route starting from acetone (B3395972) cyanohydrin reports a much higher yield of 88% for an orange-yellow solid product.[6]
Q4: How can I monitor the progress of the HCN dimerization reaction?
Several analytical techniques can be used to monitor the consumption of reactants and the formation of products:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of DAMN.[9][10]
-
UV-Vis Spectroscopy: To follow the reaction kinetics by observing changes in absorbance.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify byproducts of hydrolysis and oxidation.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the microstructural analysis of DAMN-derived polymers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization of products.[9][10]
-
Spectrophotometric Methods: For the determination of HCN concentration.[11][12]
Q5: What are the primary side reactions and byproducts in HCN dimerization?
The main side reactions include:
-
Hydrolysis and Oxidation: These can lead to the formation of various byproducts, which can be identified by GC-MS.[9][10]
-
Polymerization: HCN can polymerize to form a variety of products, including complex, often dark-colored, polymers.[1][13]
-
Isomerization: The initial HCN dimer, iminoacetonitrile, can exist as different isomers.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of DAMN | Incorrect pH: The pH may be too low, reducing the concentration of the nucleophilic cyanide ion. | Adjust the pH to the optimal range of 8-10 for aqueous reactions.[1] For specific reactions like those with ketones, a pH of 4-5 might be optimal.[3] |
| Low Reactant Concentration: HCN concentrations below 0.01 M in aqueous solutions may favor hydrolysis over dimerization.[1] | Increase the initial concentration of HCN or the cyanide salt. | |
| Inefficient Catalyst: The chosen catalyst may not be effective under the current reaction conditions. | Experiment with different catalysts such as base catalysts, alkylaluminum compounds, or consider mineral surfaces.[1][6] | |
| Low Temperature: The reaction rate may be too slow at the current temperature. | While some protocols use low temperatures (0°C) for initial mixing[8], subsequent steps or alternative protocols may require higher temperatures. Note that temperature effects can be complex, with some studies showing DAMN polymerization at temperatures from 80 to 170 °C.[9][10] | |
| Product Discoloration (Darkening) | Product Instability: DAMN can darken upon long standing.[8] | Process the product immediately after collection. Minimize exposure to air and light during and after synthesis. |
| Side Reactions/Polymerization: The formation of colored polymers is a common side reaction in HCN chemistry.[13] | Optimize reaction conditions (pH, temperature, concentration) to favor dimerization over polymerization. Use purified reagents and solvents. | |
| Difficulty in Product Purification | Strong Adsorption on Activated Carbon: DAMN is strongly adsorbed on activated carbon, which can lead to product loss during purification.[8] | Use the minimum recommended amount of activated carbon for decolorization.[8] |
| Presence of Impurities: Side products from hydrolysis, oxidation, or polymerization can co-precipitate with the desired product. | Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., boiling isobutyl alcohol).[8] Characterize impurities using techniques like GC-MS to understand their nature and devise a targeted purification strategy.[9][10] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Impurities in HCN or cyanide salts can affect the reaction outcome. | Use reagents of consistent, high purity for all experiments. |
| Poor Control of Reaction Parameters: Small variations in pH, temperature, or mixing speed can lead to different results. | Carefully control and monitor all reaction parameters. Ensure consistent and efficient stirring. | |
| Atmospheric Contamination: The reaction may be sensitive to air (oxygen). | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Key Experiment: Laboratory Preparation of Diaminomaleonitrile
This protocol is adapted from a procedure in Organic Syntheses.[8]
Caution: This preparation should be conducted in a well-ventilated fume hood as hydrogen cyanide may be evolved.
Materials:
-
Aminomalononitrile (B1212270) p-toluenesulfonate (10.0 g, 0.0395 mole)
-
Sodium cyanide (10.0 g, 0.204 mole)
-
Ice-cold water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure:
-
Prepare a suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 ml of water in a flask and cool it to 0°C with stirring.
-
Dissolve 10.0 g of sodium cyanide in 30 ml of ice water.
-
Add the sodium cyanide solution to the cooled and stirred suspension.
-
One minute after the addition of the sodium cyanide, collect the precipitated product by filtration.
-
Wash the solid with 20 ml of ice water.
-
Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon to the boiling solution and stir. Note: Add the carbon carefully to avoid frothing. Do not use more than the recommended amount as the product strongly adsorbs to it.[8]
-
Filter the hot mixture rapidly through 10 g of Celite filter aid.
-
Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the crystalline product by filtration and wash with 10 ml of isobutyl alcohol.
-
The expected yield is 0.95–1.1 g (22–26%) of white needles.
Visualizations
Logical Workflow for Troubleshooting Low DAMN Yield
Caption: Troubleshooting workflow for low DAMN yield.
Simplified HCN Dimerization and Side Reaction Pathway
Caption: Reaction pathway for HCN dimerization and competing reactions.
References
- 1. A Comprehensive Review of HCN-Derived Polymers | MDPI [mdpi.com]
- 2. The Role of pH in Cyanide Speciation and Toxicity in Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diaminomaleonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Exploring Forsterite Surface Catalysis in HCN Polymerization: Computational Insights for Astrobiology and Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajpp.in [ajpp.in]
- 12. epa.gov [epa.gov]
- 13. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Preventing unwanted polymerization in iminoacetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iminoacetonitrile. The focus is on preventing unwanted polymerization and ensuring the successful use of this reactive intermediate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound (C₂H₂N₂) is the dimer of hydrogen cyanide (HCN) and a key intermediate in the synthesis of various nitrogen-containing compounds, including amino acids and purines.[1][2][3] Its structure, containing both an imine and a nitrile group, makes it highly reactive. The polymerization is typically base-catalyzed and proceeds rapidly at temperatures above -40°C (233 K).[4][5] This process often results in the formation of a complex, insoluble red-brown-black material.[2][4]
Q2: At what temperature should I handle and store this compound?
To minimize polymerization, all handling and storage of this compound should be conducted at cryogenic temperatures, specifically below -40°C (233 K).[4][5] It is crucial to maintain these low temperatures throughout your experimental setup and storage to ensure the stability of the compound.
Q3: What are the signs of unwanted polymerization?
Unwanted polymerization of this compound is often visually apparent. Key indicators include:
-
Increased viscosity of the reaction mixture.
-
Difficulty in dissolving the this compound.
-
Inconsistent or poor yields in your reaction.
Q4: Are there any specific inhibitors I can use to prevent polymerization?
While the literature on specific polymerization inhibitors for this compound is limited, general principles for inhibiting unwanted polymerization of reactive monomers can be applied. However, their efficacy for this compound must be experimentally determined. Potential classes of inhibitors include:
-
Acidic Stabilizers: Since the polymerization is base-catalyzed, maintaining a slightly acidic pH may help to improve stability. Care must be taken as strong acids can lead to hydrolysis of the nitrile or imine functionalities.
-
Radical Scavengers: Although the primary polymerization mechanism is not radical-based, the introduction of radical scavengers could potentially inhibit secondary degradation pathways.
It is highly recommended to perform small-scale trials to evaluate the compatibility and effectiveness of any potential inhibitor with your specific reaction conditions.
Q5: What solvents are recommended for this compound reactions?
The choice of solvent is critical for maintaining the stability of this compound. Based on general principles for handling reactive and polar molecules, the following should be considered:
-
Anhydrous and Aprotic Solvents: Use dry, aprotic solvents to prevent hydrolysis of the imine and nitrile groups and to avoid proton transfer that could catalyze polymerization.
-
Polar Aprotic Solvents: Solvents like anhydrous acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), pre-cooled to below -40°C, may be suitable.
-
Avoid Basic Solvents: Protic and basic solvents should be avoided as they can catalyze polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with the formation of an insoluble colored precipitate. | Unwanted polymerization of this compound. | - Temperature Control: Ensure all reagents, solvents, and equipment are pre-cooled to below -40°C before introducing this compound. Maintain this temperature throughout the reaction. - pH Control: If your reaction conditions permit, consider buffering the solution to a slightly acidic pH. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen. |
| This compound solution turns yellow/brown upon warming to room temperature. | Onset of polymerization. | - Immediate Cooling: If you observe a color change, immediately cool the solution to cryogenic temperatures to quench the polymerization. - Purification: If the desired product is stable, consider a purification step to remove the oligomers/polymer. This may involve filtration (if the polymer is insoluble) or chromatography at low temperatures. |
| Difficulty in dissolving this compound. | The starting material may already contain polymer. | - Purity Check: Before use, analyze the purity of your this compound using techniques like ¹H NMR or FTIR spectroscopy. - Purification of Starting Material: If impurities are detected, consider purifying the this compound by, for example, cold solvent precipitation. Dissolve the sample in a minimal amount of a suitable cold solvent and precipitate the pure monomer by adding a cold non-solvent. The polymer should remain insoluble. |
| Inconsistent results between batches. | Variable purity of this compound or inconsistent reaction setup. | - Standardize Protocol: Develop and strictly adhere to a standardized protocol for handling, storage, and use of this compound, with particular attention to temperature control. - Quality Control: Implement a routine quality control check on each new batch of this compound to ensure consistent purity. |
Analytical Methods for Monitoring this compound and its Polymerization
| Technique | Application | Expected Observations for Pure this compound | Indications of Polymerization |
| ¹H NMR Spectroscopy | Purity assessment and structural confirmation. | Sharp, well-defined peaks corresponding to the protons of this compound. | Broadening of peaks, appearance of new signals in the aliphatic and aromatic regions, and a decrease in the integral ratio of the monomer signals. |
| FTIR Spectroscopy | Detection of functional groups and monitoring of polymerization. | Characteristic peaks for C=N (imine), C≡N (nitrile), and N-H stretches. | Broadening of the nitrile and imine peaks, and the appearance of new peaks corresponding to C-N single bonds and potentially C=C bonds within the polymer backbone. |
| Mass Spectrometry | Molecular weight determination. | A clear molecular ion peak for this compound. | A complex pattern of higher molecular weight ions, indicating the presence of oligomers and polymer fragments. |
Experimental Protocols
Protocol 1: General Handling and Preparation of an this compound Stock Solution
This protocol outlines the basic steps for safely handling solid this compound and preparing a stock solution for use in subsequent reactions.
Materials:
-
Solid this compound
-
Anhydrous, aprotic solvent (e.g., acetonitrile or THF)
-
Schlenk flask or similar reaction vessel with a septum
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
-
Cryogenic bath (e.g., dry ice/acetone or a cryocooler)
Procedure:
-
Pre-cool the sealed container of solid this compound, the solvent, and the reaction vessel to at least -40°C.
-
Place the reaction vessel in the cryogenic bath and purge with a slow stream of inert gas.
-
Under a positive pressure of inert gas, quickly transfer the desired amount of solid this compound to the reaction vessel.
-
Using a pre-cooled syringe, add the desired volume of the cold, anhydrous solvent to the reaction vessel to dissolve the this compound.
-
Maintain the solution at or below -40°C under an inert atmosphere until it is used.
Protocol 2: Monitoring a Reaction for Unwanted Polymerization
This protocol describes how to take a sample from a reaction involving this compound to check for the onset of polymerization.
Materials:
-
Reaction mixture containing this compound
-
Pre-cooled syringe and needle
-
NMR tube or FTIR sample holder, pre-cooled
-
Deuterated solvent (for NMR), pre-cooled
Procedure:
-
Using a pre-cooled syringe, carefully withdraw a small aliquot of the reaction mixture.
-
For NMR analysis, immediately quench the sample by diluting it in a pre-cooled NMR tube containing the appropriate deuterated solvent.
-
For FTIR analysis, quickly prepare the sample according to the instrument's requirements, keeping it as cold as possible.
-
Acquire the spectrum and analyze for the signs of polymerization as detailed in the analytical methods table above.
Visualizations
Caption: Unwanted polymerization pathway of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
References
Technical Support Center: Iminoacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of iminoacetonitrile. The information is tailored for professionals in research and drug development to help streamline their experimental workflows and improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are the dimerization of hydrogen cyanide (HCN) and the reaction of glycolonitrile (B6354644) with ammonia. The choice of method often depends on the available starting materials, scale, and desired purity of the final product.
Q2: What are the most common side products observed in this compound synthesis?
A2: The side product profile is highly dependent on the synthetic route and reaction conditions.
-
From Hydrogen Cyanide (HCN) Dimerization: This method is prone to forming a complex mixture of products. Common side products include HCN polymers (often appearing as a yellow-brown to black solid), diaminomaleonitrile (B72808) (an HCN tetramer), and adenine.[1][2][3] The formation of these higher-order oligomers and polymers is a significant challenge in achieving high purity this compound.[2]
-
From Glycolonitrile and Ammonia: This route is generally more controlled. However, common impurities include unreacted glycolonitrile and aminoacetonitrile (B1212223).[4]
Q3: How can I minimize the formation of polymeric side products in the HCN dimerization method?
A3: Polymerization of HCN is a competing reaction that can be minimized by carefully controlling the reaction conditions.[2] Key parameters include:
-
Temperature: Lower temperatures can help to reduce the rate of polymerization. This compound has been shown to polymerize rapidly at temperatures above -40°C.[1]
-
Concentration: The rate of polymerization is often dependent on the concentration of HCN.[2]
-
pH: The reaction is base-catalyzed, and controlling the pH is crucial to favor the dimerization over polymerization.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can help identify and quantify the main product and impurities.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups of this compound and can be used to monitor the disappearance of starting materials and the appearance of the product.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and to quantify the amount of this compound in the presence of non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the consumption of starting materials. - Optimize Reaction Time: Extend the reaction time if starting materials are still present. |
| Suboptimal Reaction Temperature | - HCN Dimerization: Maintain low temperatures (below -40°C) to favor dimerization and minimize polymerization.[1] - Glycolonitrile Route: Ensure the temperature is within the optimal range as specified in the protocol, as high temperatures can lead to decomposition. |
| Incorrect pH | - HCN Dimerization: This reaction is base-catalyzed. Ensure the appropriate base concentration is used to maintain the optimal pH for dimerization. - Glycolonitrile Route: The pH should be controlled, as specified in various patented procedures, to maximize the yield of the desired product.[11] |
| Poor Quality Starting Materials | - Verify Purity: Use pure starting materials. Impurities in HCN or glycolonitrile can lead to unwanted side reactions. |
Problem 2: Presence of Significant Amounts of Polymeric Byproducts (HCN Dimerization Route)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Maintain Low Temperature: Strictly control the temperature to stay below the point where this compound and HCN rapidly polymerize. |
| High Concentration of Reactants | - Dilution: Running the reaction at a lower concentration of HCN may reduce the rate of polymerization.[2] |
| Prolonged Reaction Time | - Optimize Duration: Monitor the reaction closely and stop it once the formation of this compound is maximized to prevent subsequent polymerization. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize Chromatography: If using column chromatography, experiment with different solvent systems and stationary phases to improve the separation of this compound from closely related impurities like aminoacetonitrile. |
| Thermal Instability | - Vacuum Distillation: For purification by distillation, use a high-vacuum setup to lower the boiling point and minimize thermal decomposition.[12] |
| Product Loss During Workup | - Extraction Efficiency: If performing a liquid-liquid extraction, ensure the correct solvent polarity and pH are used to maximize the partitioning of this compound into the organic phase. |
Quantitative Data Summary
The yield of this compound and its side products is highly sensitive to the reaction conditions. The following table summarizes qualitative trends observed in the literature.
| Synthetic Route | Key Reaction Parameter | Effect on this compound Yield | Effect on Side Product Formation | Reference(s) |
| HCN Dimerization | Temperature | Higher temperatures decrease yield. | Higher temperatures increase polymerization. | [1] |
| pH (Base Catalysis) | Optimal pH required for dimerization. | Non-optimal pH can favor polymerization or other side reactions. | [2] | |
| HCN Concentration | Higher concentrations can lead to higher polymerization rates. | Increased formation of HCN oligomers and polymers. | [2] | |
| Glycolonitrile + Ammonia | pH | Controlled pH is critical for high yield. | Incorrect pH can lead to the formation of glycolonitrile and aminoacetonitrile as byproducts. | [4][11] |
| Temperature | Optimal temperature range needs to be maintained. | High temperatures can lead to decomposition. | ||
| Reactant Molar Ratio | Stoichiometric control is important. | Excess of one reactant can lead to specific side products. |
Experimental Protocols & Methodologies
Synthesis of this compound via HCN Dimerization (Conceptual Laboratory Adaptation)
Caution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Reaction Scheme:
Caption: Dimerization of HCN to form this compound.
General Procedure Outline:
-
A solution of hydrogen cyanide in a suitable solvent (e.g., a polar aprotic solvent) is cooled to a low temperature (e.g., -78 °C).
-
A catalytic amount of a base (e.g., an amine or cyanide salt) is added to initiate the dimerization.
-
The reaction is stirred at the low temperature and monitored for the formation of this compound.
-
Upon completion, the reaction would require a rapid workup and purification at low temperatures to isolate the this compound before it polymerizes.
Synthesis of α-Aminonitriles (General Strecker Reaction Protocol)
This compound is an α-aminonitrile. The Strecker synthesis is a general and widely used method for preparing this class of compounds.[14][15]
Reaction Scheme:
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DE69029178T2 - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. IR and NMR spectroscopy | PPTX [slideshare.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ç¾åº¦æåº [word.baidu.com]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Iinoacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iminoacetonitrile. Given its inherent instability, purification of this compound presents unique challenges. This guide aims to provide practical advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The foremost challenge is the high reactivity and instability of this compound. It readily polymerizes at temperatures above -40°C in solution and above -100°C in the solid state[1]. This necessitates the use of low-temperature purification techniques and careful handling to prevent product loss.
Q2: What are the common impurities found in crude this compound?
A2: Impurities largely depend on the synthetic route. Common sources include:
-
Unreacted starting materials: Hydrogen cyanide (HCN) if prepared from HCN dimerization.
-
Precursor-related byproducts: If synthesized via thermal decomposition of tosylhydrazones or photolysis of azidoacetonitrile, byproducts from these precursors will be present[1].
-
Polymers: Oligomers and polymers of this compound are significant impurities due to its inherent instability[1].
-
Degradation products: Hydrolysis of the imine or nitrile functional groups can occur if water is present.
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: A combination of spectroscopic methods is typically employed for characterization and purity assessment.
| Analytical Method | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used for structural confirmation and can be adapted for quantitative analysis (qNMR) to determine purity. | [1] |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups (C=N, C≡N) and confirm the structure. | [1] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | [1] |
| Gas Chromatography (GC) | Suitable for analyzing volatile impurities, though care must be taken due to the thermal lability of this compound. | [2] |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purity analysis, potentially at low temperatures to prevent on-column degradation. |
Q4: What are the recommended storage and handling conditions for purified this compound?
A4: Due to its instability, this compound must be stored at very low temperatures, ideally below -100°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and degradation[1]. Handling should be performed rapidly in a well-ventilated area, and contact with moisture and air should be minimized[3]. All equipment should be pre-cooled.
Troubleshooting Guides
Problem 1: Rapid Polymerization During Purification
Symptoms:
-
Formation of a viscous oil or solid precipitate during distillation or chromatography.
-
Broad, undefined peaks in NMR spectrum of the purified fraction.
-
Low yield of the desired monomer.
Possible Causes:
-
The temperature of the purification system is too high (above -40°C for solutions).
-
Presence of impurities that catalyze polymerization.
-
Prolonged exposure to ambient temperatures during workup.
Solutions:
-
Low-Temperature Techniques: Employ purification methods that can be conducted at very low temperatures.
-
Flash Vacuum Pyrolysis (FVP): This is a preferred method for synthesis and purification as the product is formed in the gas phase and can be immediately condensed at cryogenic temperatures, minimizing contact time at higher temperatures[4][5][6].
-
Low-Temperature Distillation/Sublimation: If feasible, perform under high vacuum and with a cold-finger condenser cooled with liquid nitrogen or a dry ice/acetone slurry.
-
-
Minimize Handling Time: All transfers and handling should be done as quickly as possible.
-
Inert Atmosphere: Always work under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation or moisture-induced degradation.
Problem 2: Co-elution or Co-distillation with Impurities
Symptoms:
-
The purified product shows persistent impurity peaks in NMR or GC-MS.
-
Physical properties (e.g., melting point) are inconsistent with literature values.
Possible Causes:
-
Impurities have similar volatility or polarity to this compound.
-
Formation of azeotropes.
Solutions:
-
Fractional Distillation under High Vacuum: For volatile impurities with close boiling points, a low-temperature fractional distillation setup with a vacuum-jacketed column can provide better separation[7][8][9][10].
-
Gas-Phase Chromatography: Preparative gas chromatography can be a powerful tool for separating volatile compounds with high resolution[2][11][12][13][14]. The column temperature profile must be carefully optimized to prevent decomposition.
-
Alternative Synthesis Route: If impurities from a particular precursor are difficult to remove, consider a different synthetic pathway that may yield a cleaner crude product[1].
Experimental Protocols
Protocol 1: Purification by Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis is a highly effective method for the synthesis and purification of thermally sensitive compounds like this compound. The principle involves rapid heating of a precursor under high vacuum, leading to decomposition into the desired product in the gas phase, which is then immediately quenched at very low temperatures.
Methodology:
-
Apparatus Setup:
-
A standard FVP apparatus consists of a pyrolysis tube (typically quartz) packed with an inert material like quartz wool or Raschig rings, heated by a tube furnace[4][15].
-
The inlet is connected to a system for introducing the precursor (e.g., a heated flask for sublimation or a dropping funnel for liquids).
-
The outlet of the pyrolysis tube is connected to a cold trap cooled with liquid nitrogen. The entire system is maintained under high vacuum (typically <0.1 Torr).
-
-
Pyrolysis:
-
The precursor (e.g., a suitable tosylhydrazone salt) is slowly introduced into the hot zone of the pyrolysis tube. The temperature of the furnace is critical and must be optimized for the specific precursor (e.g., 200°C for some tosylhydrazone salts)[1].
-
-
Collection:
-
The gaseous products from the pyrolysis, including this compound, travel through the tube and are condensed in the liquid nitrogen trap. This rapid cooling is crucial to prevent polymerization.
-
-
Isolation:
-
After the pyrolysis is complete, the system is slowly brought back to atmospheric pressure with an inert gas.
-
The cold trap is maintained at liquid nitrogen temperature. The purified this compound can be collected as a solid at the bottom of the trap. Further handling must be done at very low temperatures.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. echemi.com [echemi.com]
- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. usalab.com [usalab.com]
- 11. iptsalipur.org [iptsalipur.org]
- 12. teledynelabs.com [teledynelabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Selectivity in Iminoacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for improving the selectivity of iminoacetonitrile reactions. This compound is a valuable intermediate, particularly in prebiotic chemistry and as a precursor for nitrogen-containing heterocycles. However, controlling its formation and preventing side reactions can be challenging. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common experimental issues.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | 1. Inefficient Base Catalysis: The primary route to this compound is the base-catalyzed dimerization of hydrogen cyanide (HCN).[1][2] The concentration or strength of the base may be insufficient. 2. Low Reaction Temperature: While some reactions are performed at low temperatures to control exotherms, excessively low temperatures can hinder the reaction rate.[1] 3. Presence of Water: Moisture can react with starting materials and intermediates, leading to hydrolysis byproducts. | 1. Optimize Base Concentration: Typical concentrations of base catalysts like ammonia (B1221849) or triethylamine (B128534) range from 0.03 to 0.5 M.[1][2] Experiment within this range to find the optimal concentration for your system. 2. Adjust Temperature: Monitor the reaction progress at various temperatures. While this compound formation has been observed at a wide range of temperatures (195–373 K), starting at ambient temperature and adjusting as needed is a good practice.[1] 3. Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Selectivity: Formation of HCN Polymers | 1. High Concentration of Reactants: High concentrations of HCN can favor polymerization over selective dimerization.[2] 2. Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the slow formation of higher-order oligomers and polymers. 3. Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization.[3] | 1. Control Reactant Concentration: Start with a lower concentration of HCN (e.g., 0.01 M to pure HCN has been studied, but lower concentrations are generally better for selectivity).[1] 2. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the formation of this compound and stop the reaction once the optimal yield is achieved, before significant polymerization occurs. 3. Optimize Temperature: Find a balance where the rate of dimerization is reasonable, but the rate of polymerization is minimized. Lower temperatures may be beneficial for selectivity. |
| Formation of Other Byproducts (e.g., Hydrolysis Products) | 1. Presence of Water: As mentioned, water can lead to the hydrolysis of the nitrile group in this compound to form an amide or carboxylic acid. 2. Reaction with Solvent: Protic solvents can participate in side reactions or solvate the cyanide ion, reducing its nucleophilicity. | 1. Strict Anhydrous Conditions: Reiteration of the importance of using dry reagents and solvents under an inert atmosphere. 2. Solvent Selection: Employ polar aprotic solvents that can solvate the reaction intermediates without participating in side reactions. |
| Difficulty in Product Isolation and Purification | 1. Product Instability: this compound is known to be unstable and can polymerize, especially at temperatures above 233 K (-40 °C).[1] 2. Complex Reaction Mixture: The presence of HCN polymers and other byproducts can make purification challenging.[2] | 1. Low-Temperature Workup: Perform all purification steps at low temperatures to minimize product degradation. 2. Chromatographic Purification: Consider using column chromatography at low temperatures to separate this compound from less polar byproducts and starting materials. 3. Recrystallization: If a suitable solvent system can be found, low-temperature recrystallization may be an effective purification method. |
Data Presentation: Factors Influencing this compound Formation
Due to the focus on theoretical and astrochemical studies, comprehensive experimental data on the selective synthesis of this compound in a laboratory setting is limited. The following table summarizes qualitative and extrapolated data based on available literature for the base-catalyzed dimerization of HCN.
| Parameter | Condition | Effect on Selectivity | Effect on Yield | References |
| Catalyst | Base (e.g., Ammonia, Triethylamine) | Essential for the reaction to proceed. The choice and concentration of the base can influence the rate of dimerization versus polymerization. | Crucial for obtaining a reasonable yield. | [1][2] |
| Concentration | Low HCN Concentration (e.g., < 1 M) | Generally favors the formation of the dimer (this compound) over higher-order polymers. | Yield may be lower due to slower reaction rates. | [1][2] |
| High HCN Concentration | Increases the likelihood of polymerization, thus reducing selectivity. | Overall conversion of HCN may be high, but the yield of the desired dimer may be low. | [2] | |
| Temperature | Low Temperature (e.g., < 0 °C) | Can improve selectivity by slowing down the rate of polymerization more significantly than the rate of dimerization. | Reaction times will be longer, potentially affecting overall yield within a practical timeframe. | [1] |
| High Temperature (e.g., > Ambient) | Generally decreases selectivity due to the acceleration of polymerization and other side reactions. | May lead to higher initial reaction rates but ultimately lower isolated yields of the pure dimer. | [3] | |
| Solvent | Polar Aprotic (e.g., Acetonitrile) | Favorable for stabilizing charged intermediates without interfering with the reaction. | Can lead to good yields. | General knowledge from related nitrile syntheses. |
| Protic (e.g., Water, Alcohols) | Can lead to hydrolysis byproducts and may reduce the nucleophilicity of the cyanide catalyst. | Can result in lower yields due to side reactions. | General knowledge from related nitrile syntheses. |
Experimental Protocols
General Protocol for the Base-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on the principles of base-catalyzed HCN dimerization and should be optimized for specific laboratory conditions.
Materials:
-
Anhydrous hydrogen cyanide (HCN) solution in a suitable anhydrous polar aprotic solvent (e.g., diethyl ether, THF). Caution: HCN is extremely toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Anhydrous base catalyst (e.g., triethylamine or a solution of ammonia in an anhydrous solvent).
-
Anhydrous polar aprotic solvent (e.g., diethyl ether, THF).
-
Quenching agent (e.g., a weak acid like acetic acid in an anhydrous solvent).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon), place a solution of anhydrous HCN in the chosen solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C to 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the anhydrous base catalyst to the stirred HCN solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (with extreme caution) and analyzing them by a suitable method (e.g., GC-MS or NMR) to determine the concentration of this compound and the formation of byproducts.
-
Quenching: Once the optimal yield of this compound is achieved, quench the reaction by adding the quenching agent to neutralize the base catalyst.
-
Workup and Purification:
-
Perform all subsequent steps at low temperatures to minimize product degradation.
-
If a precipitate forms upon quenching, it may be removed by filtration at low temperature.
-
The solvent can be carefully removed under reduced pressure at a low temperature.
-
The crude product can be purified by low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent system.
-
Mandatory Visualizations
Reaction Pathway for this compound Formation
Caption: Base-catalyzed dimerization of hydrogen cyanide to form this compound.
Experimental Workflow for Selective this compound Synthesis
Caption: Workflow for optimizing the selective synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most common side reaction is the polymerization of hydrogen cyanide (HCN) to form higher-order oligomers and polymers.[2] this compound itself is an intermediate in this polymerization process, so controlling the reaction conditions to favor the formation and isolation of the dimer is crucial for achieving good selectivity.
Q2: How can I minimize the formation of HCN polymers?
A2: To minimize polymerization, you can use lower concentrations of HCN, maintain a low reaction temperature, and carefully monitor the reaction to stop it before significant polymer formation occurs.[1][2][3] Slow addition of the base catalyst can also help to control the reaction rate and improve selectivity for the dimer.
Q3: What is the role of the base catalyst in this reaction?
A3: The base (e.g., ammonia or an amine) deprotonates a molecule of HCN to generate a cyanide ion (CN⁻). This cyanide ion then acts as a nucleophile, attacking the carbon atom of a second HCN molecule. This is the key step that initiates the dimerization process.[1][2]
Q4: Is it possible to synthesize this compound without a catalyst?
A4: The uncatalyzed dimerization of HCN has a very high activation energy and is therefore extremely slow under normal laboratory conditions. A base catalyst is essential for the reaction to proceed at a practical rate.[1]
Q5: How should I handle and store this compound?
A5: this compound is unstable and can polymerize, especially at temperatures above -40 °C (233 K).[1] It should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere. All manipulations should be carried out quickly and at low temperatures whenever possible.
Q6: What analytical techniques are best for monitoring the reaction?
A6: A combination of techniques is often best. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify volatile components like this compound and unreacted HCN. Nuclear magnetic resonance (NMR) spectroscopy can provide structural information and help to identify both the product and byproducts in the reaction mixture. Thin-layer chromatography (TLC) can be a quick way to qualitatively track the progress of the reaction.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Iminoacetonitrile Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of iminoacetonitrile.
Troubleshooting Guide
This guide addresses common problems encountered during the catalytic synthesis of this compound, helping you identify the root cause and implement effective solutions.
1. Why is my reaction yield or conversion rate decreasing with each catalyst cycle?
A decline in yield or conversion over time is a classic sign of catalyst deactivation. Several mechanisms could be responsible.
-
Possible Cause 1: Catalyst Poisoning Impurities in your reactants or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, or nitrogen.[1][2] In cyanations, an excess of the cyanide source itself can sometimes poison the catalyst.[3]
Solutions:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity and free from known catalyst poisons.
-
Optimize Stoichiometry: Carefully control the concentration and addition rate of reagents, particularly the cyanide source, to prevent poisoning the catalyst.[3]
-
Catalyst Screening: If poisoning is persistent, consider screening for catalysts known to be more robust and resistant to the specific impurities in your system.[3]
-
-
Possible Cause 2: Fouling or Coking Fouling occurs when carbonaceous materials (coke) or polymers deposit on the catalyst surface and within its pores, physically blocking active sites.[1][4] This is particularly common in reactions involving organic molecules at elevated temperatures.[5]
Solutions:
-
Possible Cause 3: Thermal Degradation (Sintering) High reaction temperatures can cause the small, highly active metal particles of the catalyst to agglomerate into larger, less active particles.[2][5] This process, known as sintering, irreversibly reduces the active surface area of the catalyst. The presence of water can accelerate this process.[1][8]
Solutions:
-
Temperature Control: Operate within the catalyst's recommended temperature window. Avoid temperature spikes.
-
Choose a Thermally Stable Support: The choice of catalyst support material (e.g., Al₂O₃, ZrO₂) can significantly impact its thermal stability.[8]
-
2. My reaction selectivity has changed, leading to more byproducts. What's happening?
A shift in selectivity often indicates that the nature of the catalytic active sites has been altered.
-
Possible Cause: Partial Poisoning or Site Modification Instead of completely blocking active sites, some poisons may only partially bind to them, altering their electronic properties. This can change the reaction pathway, favoring the formation of undesired byproducts. For instance, in nitrile reductions, the formation of secondary and tertiary amines is a common side reaction that can be influenced by the catalyst state.[3]
Solutions:
-
Thorough Analysis: Analyze the byproduct profile to gain clues about the alternative reaction pathways being favored.
-
Implement Poisoning Solutions: Follow the steps outlined for catalyst poisoning, as even trace impurities can affect selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation? A1: Catalyst deactivation is generally classified into three main types:
-
Chemical: This includes poisoning, where a substance chemically bonds to active sites, and vapor-solid reactions that can alter the catalyst's composition.[2][9]
-
Thermal: This primarily involves sintering, where high temperatures cause a loss of active surface area.[2][5][9]
-
Mechanical: This includes fouling (coking), where physical deposits block active sites, and attrition, where the catalyst physically breaks down.[2][9]
Q2: What is the difference between poisoning and fouling? A2: Poisoning is a chemical deactivation where impurities form strong chemical bonds with the catalyst's active sites.[4][5] Fouling is a mechanical deactivation where a physical barrier, like coke or polymer deposits, covers the active sites.[4]
Q3: Can a deactivated catalyst be regenerated? A3: It depends on the deactivation mechanism.
-
Fouling/Coking: Often reversible through processes like calcination to burn off carbon deposits.[6][7]
-
Poisoning: Sometimes reversible by removing the poison, for example, through washing or a specific chemical treatment. However, strong poisoning can be irreversible.[2]
-
Sintering: Generally considered irreversible as it involves a structural change in the catalyst.[10]
Q4: How can I monitor the health of my catalyst? A4: Regular monitoring is key. Track reaction kinetics, yield, and selectivity over time. Periodically, you can perform characterization studies (e.g., chemisorption to measure active surface area, microscopy to observe particle size) on the used catalyst to check for physical and chemical changes.
Data Presentation
The following tables provide illustrative data on catalyst performance and regeneration.
Table 1: Impact of Deactivation on this compound Yield
| Catalyst State | Reaction Cycle | Conversion (%) | This compound Yield (%) |
| Fresh Catalyst | 1 | 99 | 95 |
| Used Catalyst | 5 | 75 | 68 |
| Used Catalyst | 10 | 45 | 38 |
Table 2: Effectiveness of Different Regeneration Methods
| Deactivation Cause | Regeneration Method | Catalyst Activity Recovery (%) |
| Coking | Calcination in Air | 85-95 |
| Sulfur Poisoning | High-Temperature Hydrogen Treatment | 70-80[7] |
| Sintering | Not Applicable (Irreversible) | < 5 |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol is a general guideline. Conditions should be optimized for your specific catalyst and setup.
-
Catalyst Activation: If required, activate the catalyst according to the manufacturer's instructions (e.g., reduction under H₂ flow).
-
Reaction Setup: In a temperature-controlled reactor under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent and the activated catalyst.
-
Reagent Addition: Slowly add a stoichiometric mixture of formaldehyde (B43269) and a cyanide source (e.g., hydrogen cyanide) to the reactor at the desired reaction temperature (e.g., 30-65°C).[11] Maintain a specific pH range (e.g., 3.5-5.5) as this can be critical for the reaction.[11]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture, separate the catalyst (e.g., by filtration for a heterogeneous catalyst), and isolate the this compound product through extraction and purification.
Protocol 2: Catalyst Regeneration by Calcination (for Coking)
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration and wash it with a suitable solvent to remove any adsorbed species. Dry the catalyst thoroughly in a vacuum oven.
-
Calcination: Place the dried, spent catalyst in a tube furnace.
-
Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150°C) under a flow of inert gas (e.g., Nitrogen) to remove any volatile residues.
-
Oxidation: Gradually introduce a controlled flow of air or an oxygen/nitrogen mixture while slowly ramping the temperature to the target calcination temperature (typically 400-600°C). Hold at this temperature for several hours until the coke has been burned off. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.
-
Cool Down: Cool the catalyst back to room temperature under an inert gas flow. The catalyst is now regenerated and ready for re-activation and reuse.
Visualizations
The following diagrams illustrate key concepts in catalyst deactivation and troubleshooting.
Caption: Common pathways leading to catalyst deactivation.
Caption: A decision tree for troubleshooting poor reaction performance.
Caption: The cyclical process of catalyst use and regeneration.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. products.evonik.com [products.evonik.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CA1297905C - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
Technical Support Center: Quantifying Iminoacetonitrile
Welcome to the technical support center for the analytical quantification of iminoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound stem from its chemical properties. As a small, polar molecule containing both an imine and a nitrile group, it is prone to several analytical difficulties:
-
Poor retention in reversed-phase chromatography: Due to its high polarity, this compound may elute in the void volume of standard C18 columns, making quantification difficult.
-
Chemical instability: The imine group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to degradation of the analyte during sample preparation and analysis.[1][2][3] The nitrile group is generally more stable but can also be hydrolyzed under more vigorous conditions.[1][4]
-
Peak tailing: Interactions between the basic imine group and residual silanols on silica-based columns can cause significant peak tailing, which complicates peak integration and reduces sensitivity.[5][6]
-
Matrix effects in mass spectrometry: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7]
Q2: How can I improve the retention of this compound in liquid chromatography?
A2: To improve retention of this polar analyte, consider the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar compounds and is a highly recommended technique for this compound analysis.[8][9][10]
-
Use of Polar-Embedded or Polar-Endcapped Columns: If using reversed-phase chromatography, select columns with stationary phases designed to enhance retention of polar analytes.
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a more hydrophobic complex with this compound, thereby increasing its retention on a reversed-phase column. However, be aware that many ion-pairing reagents can cause ion suppression in mass spectrometry.[11][12] Volatile ion-pairing agents like formic acid or acetic acid are generally preferred for LC-MS applications.[11]
Q3: My this compound standard seems to be degrading in solution. How can I improve its stability?
A3: this compound's stability is a significant concern. To mitigate degradation:
-
Control the pH of your solutions: The imine group is susceptible to hydrolysis. Preparing standards and samples in a neutral, buffered solvent can help minimize degradation. Avoid strongly acidic or basic conditions.[1][2][3]
-
Use fresh solutions: Prepare standards and samples as close to the time of analysis as possible.
-
Proper storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in amber vials to protect from light. For mobile phases, especially those containing acids like formic acid, it is recommended to use them within a few days as their composition can change over time.[13]
-
Solvent choice: Acetonitrile (B52724) is a common solvent for LC-MS and is generally suitable. However, ensure it is of high purity and stored correctly to prevent degradation or the formation of reactive species.[13][14]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, due to its polarity and low volatility, derivatization is essential for analyzing this compound by GC-MS.[15][16] Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H group in the imine moiety of this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create more volatile and thermally stable derivatives suitable for GC analysis.[15][16]
Troubleshooting Guides
Issue 1: Poor or No Retention of this compound in Reversed-Phase HPLC
| Possible Cause | Solution |
| Analyte is too polar for the stationary phase. | Switch to a HILIC column for better retention of polar compounds.[8][9][10] Alternatively, use a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. |
| Mobile phase is too strong. | Decrease the organic content of the mobile phase. However, with highly polar analytes, this may not be sufficient. |
| Lack of interaction with the stationary phase. | Introduce a volatile ion-pairing reagent such as formic acid or acetic acid into the mobile phase to enhance interaction with the reversed-phase column.[11] |
Issue 2: Significant Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with residual silanols on the column. | Lower the pH of the mobile phase (e.g., to pH 2-3 with formic acid) to protonate the silanol (B1196071) groups and reduce interaction with the basic imine.[5][6] Use a highly end-capped column. |
| Column contamination or degradation. | If peak tailing appears suddenly, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] |
| Column overload. | Reduce the concentration of the injected sample. |
| Mismatched injection solvent. | Dissolve the sample in the initial mobile phase composition to ensure good peak shape. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Solution |
| Analyte instability (hydrolysis). | Prepare samples and standards in a neutral, buffered solvent immediately before analysis. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Avoid prolonged exposure to acidic or basic conditions.[1][2][3] |
| Inconsistent sample preparation. | Use a standardized and validated sample preparation protocol. Ensure complete and consistent workup for all samples and standards. |
| Mobile phase degradation. | Prepare fresh mobile phases daily, especially if they contain additives like formic acid.[13] |
Issue 4: Low Sensitivity or Signal Suppression in LC-MS
| Possible Cause | Solution | | Ion suppression from matrix components. | Improve chromatographic separation to resolve this compound from interfering matrix components.[7] Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). | | Poor ionization efficiency. | Optimize the mobile phase composition. The high organic content in HILIC mobile phases can enhance ESI efficiency.[8] Ensure the mobile phase pH is suitable for protonation of this compound in positive ion mode. | | Use of non-volatile buffers or ion-pairing agents. | Use only volatile mobile phase additives such as formic acid, acetic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate (B1210297) for LC-MS analysis.[17][18] |
Experimental Protocols
Protocol 1: Quantification of this compound by UPLC-HILIC-MS/MS
This protocol provides a general framework for the quantification of this compound in a non-complex matrix. Method development and validation are required for specific applications.
1. Standard and Sample Preparation:
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Reference Standard: Prepare a stock solution of this compound in acetonitrile. Due to potential stability issues, it is recommended to use a freshly prepared stock solution.
-
Calibration Standards: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards.
-
Sample Preparation: If the sample is in an aqueous matrix, a protein precipitation step with acetonitrile (e.g., 3:1 acetonitrile to sample ratio) followed by centrifugation is a common starting point. The supernatant can then be directly injected or further diluted with acetonitrile.
2. UPLC-HILIC Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 3.0 0.4 40 60 3.5 0.4 40 60 4.0 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion: [M+H]⁺ for this compound (m/z to be determined based on its molecular weight).
-
Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is adapted from general procedures for silylating small polar molecules.
1. Sample Preparation:
-
Aliquots of the sample or standard solution should be evaporated to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it can interfere with the silylation reaction.
2. Derivatization:
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample.
-
Add a suitable solvent like acetonitrile or pyridine (B92270) to facilitate the reaction.
-
Cap the vial tightly and heat at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization. Reaction conditions should be optimized.
3. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan for the molecular ion and characteristic fragment ions of the silylated this compound derivative.
Visualizations
Caption: UPLC-HILIC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. zapjournals.com [zapjournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Robust UPLC–MS/MS Method With Acetonitrile for Precise Intracellular Quantification of Tacrolimus in PBMCs: A Step Toward Clinical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetonitrile stability as a mobile phase - Chromatography Forum [chromforum.org]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
How to increase the shelf life of iminoacetonitrile solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and improving the stability of iminoacetonitrile solutions. Given the inherent reactivity of this compound, this guide focuses on mitigating degradation and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in this compound solutions?
A1: The primary degradation pathway for this compound is rapid polymerization.[1][2] this compound is the dimer of hydrogen cyanide (HCN) and serves as a key intermediate in HCN polymerization. This process is known to be base-catalyzed and can occur quickly, especially at temperatures above -40°C (233 K).[1][2] The polymerization often results in the formation of a "red-brown-black material."[2]
Q2: What are the ideal storage conditions for this compound solutions?
A2: While specific data for this compound is limited, general principles for storing reactive nitriles and related compounds suggest the following:
-
Temperature: Store solutions at low temperatures, ideally below -40°C, to minimize the rate of polymerization.[1]
-
Light: Protect solutions from light to prevent potential photochemical degradation. Store in amber vials or in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reactions with atmospheric components.
-
Container: Use well-sealed containers to prevent solvent evaporation and exposure to air and moisture.
For the solvent acetonitrile (B52724), it is recommended to store it away from heat and sunlight in sealed metal containers within ventilated cabinets.[3]
Q3: How does pH affect the stability of this compound solutions?
A3: The formation of this compound from HCN is base-catalyzed.[1][2][4] It is highly probable that its subsequent polymerization is also accelerated under basic conditions. Therefore, maintaining a neutral or slightly acidic pH may help to increase the shelf life of the solution. However, strongly acidic conditions could potentially lead to hydrolysis of the nitrile or imine functionalities. The ionization state of a molecule, influenced by pH, can significantly alter degradation pathways.[5]
Q4: Which solvents are recommended for dissolving this compound?
A4: There is limited information on the stability of this compound in various solvents. A related compound, iminodiacetonitrile, is soluble in water, acetone, and hot methanol.[6][7] Given its polar nature, polar aprotic solvents like acetonitrile might be suitable. When choosing a solvent, consider its purity, as impurities like water can lead to hydrolysis. For instance, the degradation of deoxyribonucleoside phosphoramidites in acetonitrile is accelerated by the presence of water.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow, brown, or black | Polymerization of this compound.[2] | This indicates significant degradation. The solution is likely unusable for most applications. To prevent this, ensure storage at very low temperatures (below -40°C) and consider preparing fresh solutions immediately before use. |
| Precipitate forms in the solution | Polymerization leading to insoluble products or precipitation of this compound at low temperatures. | If the precipitate is the polymer, the solution has degraded. If it is the solute due to low temperature, gently warm the solution to room temperature to see if it redissolves. However, be aware that warming will accelerate degradation. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare a fresh solution of this compound for each experiment or a new batch for a series of experiments conducted on the same day. Quantify the concentration of the solution before each use if possible. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products such as polymers or hydrolysis products. | Use a freshly prepared solution. If that is not possible, attempt to identify the impurity peaks using techniques like HPLC-MS to understand the degradation pathway in your specific solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Solutions
-
Solvent Preparation: Use anhydrous grade solvent (e.g., acetonitrile). If necessary, dry the solvent using molecular sieves to minimize water content.[8]
-
Dissolution: Weigh the required amount of this compound and dissolve it in the prepared solvent under an inert atmosphere (e.g., in a glovebox).
-
Storage: Immediately after preparation, aliquot the solution into amber vials, seal them tightly with parafilm, and store them at the lowest possible temperature, preferably below -40°C.
-
Usage: When needed, remove a single aliquot and allow it to warm to the experimental temperature just before use. Avoid repeated freeze-thaw cycles of the same aliquot.
Protocol 2: Monitoring the Stability of this compound Solutions by HPLC
This protocol provides a general framework. The specific column, mobile phase, and detection wavelength will need to be optimized for your specific application.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.
-
Column: A reverse-phase C18 column is a common starting point for polar analytes.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile is often effective. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and may help stabilize the compound during analysis by maintaining an acidic pH.
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration. At specified time intervals (e.g., 0, 1, 3, 7, 14 days) under various storage conditions, dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Analysis: Inject the diluted samples into the HPLC system. Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram represent degradation products.
-
Quantification: Create a calibration curve with freshly prepared standards of known concentrations to quantify the amount of this compound remaining at each time point.
Signaling Pathways and Workflows
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Factors influencing the degradation of this compound in solution.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ushazmatstorage.com [ushazmatstorage.com]
- 4. search.library.northwestern.edu [search.library.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Iminodiacetonitrile CAS#: 628-87-5 [m.chemicalbook.com]
- 7. 628-87-5 CAS MSDS (Iminodiacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in handling iminoacetonitrile
Welcome to the Technical Support Center for handling iminoacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis, handling, and use of this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Why is my reaction mixture turning dark brown or black? | This compound is highly prone to polymerization, especially at temperatures above -40°C (233 K)[1][2]. This polymerization often results in the formation of dark-colored, insoluble materials[1]. The presence of oxygen can also contribute to the formation of complex, colored products[1]. | - Maintain Low Temperatures: Ensure all reaction and handling steps are performed at or below -40°C to minimize polymerization. - Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Monitor Reaction Time: Extended reaction times, even at low temperatures, can lead to byproduct formation. Monitor the reaction progress closely. |
| I'm observing low or no yield of my desired product. | - Polymerization of this compound: The primary cause of low yield is the rapid polymerization of the starting material. - Incomplete in situ Generation: If generating this compound in situ from hydrogen cyanide (HCN), the dimerization may be inefficient due to improper reaction conditions (e.g., incorrect pH or catalyst concentration)[1]. | - Strict Temperature Control: Use a reliable cryostat or cooling bath to maintain the required low temperature. - Optimize in situ Generation: If applicable, ensure optimal conditions for HCN dimerization, which is a base-catalyzed process[1]. This may involve adjusting the concentration of the base. |
| My NMR spectrum shows unexpected peaks. What could they be? | - Polymer Fragments: The presence of broad signals or a complex mixture of sharp signals could indicate the formation of oligomers or polymers of this compound. - Side-Reaction Products: Depending on the reactants and conditions, side reactions can lead to various byproducts. For example, in the presence of water, hydrolysis can occur. | - Compare with Known Impurities: Refer to literature data for the NMR spectra of potential byproducts of HCN polymerization[1]. - Low-Temperature NMR: Acquire NMR spectra at low temperatures to minimize degradation of the sample during analysis. |
| How can I confirm the presence of this compound in my reaction? | This compound is a challenging molecule to isolate and characterize due to its instability. | - Spectroscopic Analysis: Characterization is typically done at low temperatures using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry[1]. - Trapping Experiments: React the freshly generated this compound with a known trapping agent (e.g., a reactive diene in a Diels-Alder reaction) to form a stable adduct that can be more easily characterized. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. Given its instability, this compound is often generated in situ for immediate use in subsequent reactions.
Protocol 1: In situ Generation of this compound via HCN Dimerization
This protocol is based on the base-catalyzed dimerization of hydrogen cyanide and is adapted from principles discussed in the literature[1][2]. Extreme caution must be exercised when handling hydrogen cyanide.
Materials:
-
Anhydrous liquid hydrogen cyanide (HCN)
-
Anhydrous base (e.g., triethylamine (B128534) or a cyanide salt like NaCN or KCN)
-
Anhydrous, non-protic solvent (e.g., diethyl ether or THF), pre-cooled to -40°C
Procedure:
-
Set up a reaction vessel under a dry, inert atmosphere (argon or nitrogen) and cool it to -40°C using a cryostat.
-
Add the pre-cooled anhydrous solvent to the reaction vessel.
-
Slowly add the desired amount of anhydrous liquid HCN to the solvent with stirring.
-
Add a catalytic amount of the anhydrous base to the HCN solution. The dimerization to this compound is the rate-limiting step in HCN polymerization and is initiated by the nucleophilic attack of a cyanide anion[1].
-
Allow the reaction to proceed at -40°C. The this compound is now generated in situ and can be used for subsequent reactions by adding the other reagents to the same pot.
Note: The concentration of the base is critical and should be optimized for the specific application.
Data Summary
Table 1: Stability of this compound
| Condition | Observation | Reference(s) |
| Temperature > -40°C (233 K) | Rapid polymerization into a "red-brown-black material" | [1][2] |
| In aqueous cyanide solutions | N-alkyliminoacetonitriles react to form maleonitrile (B3058920) derivatives, which are polymer intermediates. | [2] |
Visualizations
Diagram 1: Base-Catalyzed Formation of this compound from HCN
Caption: Base-catalyzed dimerization of HCN to form this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in this compound Reactions
Caption: Troubleshooting guide for low yield in reactions with this compound.
Diagram 3: Reaction of this compound with a Thiol Nucleophile
Caption: General reaction pathway of this compound with a thiol.
References
Technical Support Center: Optimizing Solvent Systems for Iminoacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in iminoacetonitrile reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in this compound synthesis?
A solvent serves multiple critical functions in a chemical reaction. Primarily, it dissolves the reactants to allow them to interact in the same phase.[1] The choice of solvent can significantly influence reaction rates, yields, and the formation of side products by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3][4]
Q2: Which type of solvent is generally preferred for reactions involving cyanide nucleophiles, like in this compound synthesis?
Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are typically favored for reactions involving cyanide nucleophiles.[2][5][6] These solvents can dissolve the cyanide salt while not strongly solvating the cyanide anion, leaving it "naked" and highly reactive.[7]
Q3: Why are polar protic solvents (e.g., water, methanol (B129727), ethanol) often less effective?
Polar protic solvents contain O-H or N-H bonds and can form strong hydrogen bonds with the negatively charged cyanide nucleophile.[1][8] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which often leads to slower reaction rates or lower yields.[2][7][8] In some cases, the presence of water can also lead to unwanted hydrolysis of the nitrile product.[5][9]
Q4: Can the solvent choice help minimize side reactions?
Yes, solvent selection is crucial for minimizing side reactions. For instance, using anhydrous solvents under an inert atmosphere can prevent the hydrolysis of the nitrile group to an amide or carboxylic acid.[2][5] In reactions where dimerization of the starting material is a concern, the solvent can influence reactant concentrations and reaction rates, thereby affecting the product distribution.[5]
Q5: Is a solvent-free approach a viable option?
Solvent-free conditions have proven effective for some related syntheses, such as the Strecker reaction, often resulting in faster reaction times and high yields.[2][10] This approach can be advantageous from a green chemistry perspective. However, its applicability depends on the physical properties of the reactants (e.g., melting points) and the reaction's thermal stability.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the potential solvent-related causes and solutions?
A: Low yields can stem from several factors related to the solvent system. Below is a guide to troubleshoot these issues.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | Ensure your starting materials are fully dissolved. If not, select a solvent with better solubilizing properties for your specific reagents.[7] Consider a solvent mixture to enhance solubility. |
| Use of Protic Solvents | Protic solvents like methanol or water can excessively solvate and deactivate the cyanide nucleophile through hydrogen bonding.[2][8] Solution: Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[6][7] |
| Presence of Water | Trace amounts of water can lead to hydrolysis of the starting materials, intermediates, or the final nitrile product.[5][9] Solution: Use strictly anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2][5] |
| Inappropriate Polarity | The reaction may involve polar intermediates that require a polar solvent for stabilization.[2] Using a nonpolar solvent might significantly slow down the reaction. Solution: Screen a range of polar aprotic solvents to find the optimal balance of solubility and reactivity.[3] |
Problem 2: Significant Formation of Side Products
Q: I am observing significant byproducts in my reaction mixture. How can the solvent system be optimized to improve selectivity?
A: The formation of byproducts is a common issue that can often be mitigated by adjusting the solvent and reaction conditions.
| Common Side Product | Formation Pathway & Solvent-Related Solutions |
| Nitrile Hydrolysis Products (Amides, Carboxylic Acids) | Cause: Presence of water in the reaction mixture.[5][9] Solution: Ensure all reagents and solvents are strictly anhydrous.[5] Perform the reaction under an inert atmosphere. If an aqueous workup is necessary, keep it brief and at a low temperature.[9] |
| Dimerization of Starting Material | Cause: The amino group of one molecule attacks another molecule of the electrophilic starting material.[5] Solution: While primarily controlled by concentration and addition rate, the solvent can play a role. A solvent that ensures the cyanide salt is highly soluble and reactive can favor the desired reaction pathway. |
| Cyanohydrin Formation | Cause: The cyanide ion directly attacks the carbonyl starting material (if applicable, as in Strecker synthesis) instead of the imine intermediate.[2][11] Solution: Use a non-aqueous, aprotic solvent to ensure the rapid formation of the imine intermediate, which outcompetes cyanohydrin formation.[2] |
Problem 3: Difficulty in Product Isolation
Q: My product is formed, but I am losing a significant amount during workup and purification. What solvent strategies can improve recovery?
A: Product isolation can be challenging, especially for polar, water-soluble compounds like many this compound derivatives.
| Issue | Recommended Solution |
| Losses during Aqueous Workup | The high polarity and water solubility of the product can lead to poor extraction into common organic solvents.[5] Solution: After quenching the reaction, extract with a more polar solvent system, such as a mixture of dichloromethane (B109758) and isopropanol, or perform multiple extractions with ethyl acetate.[5] In some cases, avoiding an aqueous workup altogether by filtering the reaction mixture and evaporating the solvent may be possible. |
| Co-elution with Impurities during Chromatography | The product may have similar polarity to impurities or starting materials, making separation difficult. Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system can often improve separation. Consider alternative purification methods like crystallization or distillation if applicable.[5] |
Data Presentation
Table 1: Effect of Solvent Polarity on Relative Reaction Rate for a Typical SN2 Reaction with Cyanide
This table illustrates the general impact of solvent choice on reaction rates for nucleophilic substitution reactions, which are mechanistically related to many this compound syntheses. Polar aprotic solvents dramatically accelerate the rate compared to polar protic solvents.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49 | 1,300 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 2,800 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 5,000 |
| Data is illustrative and compiled based on typical SN2 reactions to show trends.[7] |
Table 2: Illustrative Yields for α-Aminonitrile Synthesis in Various Solvents
The following data, adapted from studies on Strecker-type reactions, demonstrates the significant influence of the solvent on product yield.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 24 | 75 |
| 2 | Tetrahydrofuran (THF) | 25 | 24 | 88 |
| 3 | Acetonitrile (MeCN) | 25 | 24 | 94 |
| 4 | Methanol (MeOH) | 25 | 24 | 65 |
| 5 | Water (H₂O) | 25 | 24 | < 10 |
| 6 | Toluene | 25 | 24 | 55 |
| Yields are based on analogous reactions and serve to illustrate common trends.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to identifying the optimal solvent for an this compound reaction.
-
Reagent Preparation: Ensure all starting materials are pure and dry. If necessary, purify and dry reagents according to standard laboratory procedures.
-
Solvent Preparation: Use high-purity, anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried before use (e.g., distillation from a suitable drying agent or passage through an activated alumina (B75360) column).
-
Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., 0.5-1.0 mmol scale) in separate vials. Each vial should contain the same molar quantities of all reactants and be equipped with a magnetic stir bar.
-
Solvent Addition: To each vial, add the same volume of a different anhydrous solvent being screened (e.g., Acetonitrile, DMF, DMSO, THF, Dichloromethane).
-
Reaction Conditions: Place all vials in a temperature-controlled reaction block and stir at the desired temperature (e.g., room temperature). Ensure all reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 24 hours) using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]
-
Analysis: Once the reactions have reached completion (or after a set time point), quench them appropriately. Analyze the crude reaction mixtures to determine the conversion and yield of the desired this compound product in each solvent.
-
Selection: Select the solvent that provides the best combination of reaction rate, yield, and purity for scale-up.
Protocol 2: Synthesis of an this compound Precursor using an Optimized Solvent System
This protocol describes a representative synthesis using an optimized polar aprotic solvent system.
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere of nitrogen or argon.
-
Reagent Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the cyanide source (e.g., potassium cyanide, 1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or another optimized polar aprotic solvent) via cannula or syringe to the flask. Stir the resulting suspension.
-
Reactant Addition: Dissolve the electrophilic starting material (e.g., 2-amino-3-(chloromethyl)pyridine, 1.0 eq) in a separate flask with anhydrous acetonitrile.
-
Controlled Addition: Add the solution of the electrophile dropwise to the stirred cyanide suspension over 30-60 minutes using a syringe pump.[5] Maintaining a low concentration of the electrophile helps to minimize dimerization side reactions.[5]
-
Reaction: Stir the reaction mixture at room temperature (or the pre-determined optimal temperature) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by carefully pouring it into a stirred mixture of ice and water.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: A typical workflow for screening and selecting an optimal solvent.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Protic vs. Aprotic solvent effects on a cyanide nucleophile.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. google.com [google.com]
Technical Support Center: Characterization of Impurities in Iminoacetonitrile Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in iminoacetonitrile samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
Impurities in this compound primarily originate from its synthesis and inherent instability. The most common synthetic route involves the base-catalyzed dimerization of hydrogen cyanide (HCN).[1][2] Side reactions and polymerization during this process are major sources of impurities. This compound is also known to be unstable, particularly at temperatures above -40°C, and can readily polymerize, leading to a complex mixture of oligomeric and polymeric impurities.[3]
Q2: What are the expected impurities in this compound?
Based on the synthesis pathway and degradation, the following impurities can be anticipated:
-
Unreacted Hydrogen Cyanide (HCN): Residual starting material from the synthesis.
-
Aminomalonodinitrile: Formed by the addition of another HCN molecule to this compound.[2]
-
Diaminomaleonitrile (HCN Tetramer): A further reaction product that can be a key intermediate in the formation of more complex molecules.[3]
-
Polymers of HCN: A complex mixture of higher molecular weight compounds. The polymerization of HCN can result in poorly soluble, dark-colored materials.[1]
-
Degradation Products: this compound is susceptible to hydrolysis and other degradation pathways, the products of which will depend on storage and handling conditions.
Troubleshooting Guides
HPLC Analysis
Q: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I resolve it?
A: Peak tailing in HPLC analysis of nitrile compounds can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the basic imine nitrogen, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (0.1-0.5%).
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type.
-
Q: My retention times are shifting between injections. What should I check?
A: Retention time drift can be due to:
-
Inconsistent Mobile Phase Composition:
-
Solution: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check that the pump is functioning correctly.
-
-
Fluctuating Column Temperature:
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the equilibration time between runs.
-
-
Leaks in the System:
GC-MS Analysis
Q: I am not seeing my this compound peak, or it is very small, in my GC-MS analysis. What could be the issue?
A: This could be due to several reasons:
-
Thermal Degradation: this compound is thermally labile and may be degrading in the hot injector port.
-
Solution: Lower the injector temperature. Use a splitless injection to minimize the sample's residence time in the injector.
-
-
Adsorption: The analyte may be adsorbing to active sites in the GC liner or column.
-
Solution: Use a deactivated liner and a column designed for polar compounds.
-
-
Sample Preparation: The sample may not be suitable for direct GC-MS analysis.
-
Solution: Consider derivatization to create a more volatile and stable analyte. However, for a small molecule like this compound, optimizing injection parameters is often preferred.
-
Q: I am observing broad peaks in my GC chromatogram. How can I improve the peak shape?
A: Broad peaks in GC can be caused by:
-
Slow Injection:
-
Solution: Use a fast injection technique to ensure the sample is introduced onto the column in a narrow band.
-
-
Incorrect Flow Rate:
-
Solution: Optimize the carrier gas flow rate for your column dimensions and oven temperature program.
-
-
Column Contamination:
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't work, you may need to trim the first few centimeters of the column or replace it.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a protocol for the similar compound, aminoacetonitrile, and is suitable for the analysis of this compound and its non-volatile impurities.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier. For Mass Spectrometry (MS) compatibility, use 0.1% formic acid. For UV detection without MS, 0.1% phosphoric acid can be used.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or other appropriate wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known weight of the this compound sample in the mobile phase.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the this compound peak based on the retention time of the standard.
-
Impurities can be quantified based on their peak areas relative to the main peak (Area % method) or by using reference standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of volatile impurities such as residual HCN.
Instrumentation:
-
GC-MS system with a split/splitless injector
-
Column: A polar capillary column (e.g., a wax or polyethylene (B3416737) glycol phase) is recommended for polar analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Start with a low temperature (e.g., 150 °C) and optimize to prevent degradation.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-300 amu
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., acetonitrile or dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for identifying and characterizing the structure of this compound and its impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterated acetonitrile (CD3CN) or Deuterated chloroform (B151607) (CDCl3)).
Procedure:
-
Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to identify the structures present in the sample. A 1H NMR study has shown that this compound polymerizes rapidly above 233 K (-40 °C).[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR can be used to identify the characteristic functional groups present in this compound and its impurities.
Instrumentation:
-
FT-IR spectrometer
Procedure:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands. For this compound, look for:
-
N-H stretching vibrations
-
C=N stretching of the imine group
-
C≡N stretching of the nitrile group
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| Hydrogen Cyanide | HCN | 27.03 | Volatile, detectable by GC-MS. |
| Aminomalonodinitrile | C3H3N3 | 93.09 | Less volatile than this compound, detectable by HPLC and NMR. |
| Diaminomaleonitrile | C4H4N4 | 108.10 | Less volatile, detectable by HPLC and NMR. |
| This compound Polymer | (C2H2N2)n | Varies | Broad peaks or baseline rise in chromatography, complex NMR spectra. |
Table 2: Example HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
References
Strategies to minimize by-product formation in HCN polymerization
Welcome to the technical support center for controlling Hydrogen Cyanide (HCN) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during HCN polymerization experiments.
Q: My polymerization reaction is producing a dark brown or black, insoluble solid. What is causing this and how can I control it?
A: The formation of dark, insoluble solids is characteristic of extensive HCN polymerization.[1][2] This process is highly sensitive to several factors that can be controlled to minimize the formation of these complex by-products.
-
pH Control: HCN polymerization is base-catalyzed and proceeds rapidly under basic conditions (pH > 7).[3] Maintaining a slightly acidic pH (below 7) is crucial for preventing uncontrolled polymerization. The addition of a small amount of an acid stabilizer, such as sulfuric acid or phosphoric acid, can help maintain an acidic environment.[3][4]
-
Temperature Management: The rate of HCN polymerization increases with temperature.[3] Running the reaction at lower temperatures can help slow down the process and allow for better control. For instance, the formation of the dimer iminoacetonitrile, a key intermediate, is accelerated by lowering the temperature from 25°C to -22°C.[5]
-
Concentration: Higher concentrations of HCN can lead to more rapid polymerization.[5] In aqueous solutions, concentrations greater than 0.01 M are typically required for polymerization to dominate over hydrolysis.[6] Diluting the HCN solution can help to manage the reaction rate.
-
Presence of Water: The presence of water can increase the concentration of the cyanide anion (CN-), which initiates polymerization, thereby doubling the reaction rate if not properly stabilized with acid.[3]
Q: I'm observing a wide range of products and molecular weights in my final sample. How can I achieve a more uniform product?
A: The heterogeneity of HCN polymers is a known challenge, as the reaction can proceed through multiple pathways leading to a complex mixture of oligomers and polymers.[1][5][7]
-
Control of Intermediates: The polymerization can be influenced by controlling the formation of key intermediates like the trimer (aminomalononitrile, AMN) and the tetramer (diaminomaleonitrile, DAMN).[1] The reaction conditions can be tuned to favor the formation of a specific oligomer before proceeding with further polymerization.
-
Reaction Time: The duration of the polymerization has a significant impact on the final product composition. Shorter reaction times may favor the formation of lower molecular weight oligomers, while longer times can lead to more complex, cross-linked polymers.
-
Purification: After the reaction, techniques like filtration or centrifugation can be used to separate the insoluble polymer from the soluble fraction.[2] Further purification of the soluble components can be achieved using chromatographic methods.[8]
Q: The polymerization reaction is proceeding too quickly and is difficult to control, potentially leading to a runaway reaction. What are the key parameters to adjust?
A: Uncontrolled, rapid HCN polymerization is extremely exothermic (-1600 kJ/kg) and can be dangerous.[3] Strict control over the reaction conditions is essential for safety.
-
Inhibitors/Stabilizers: The most effective way to prevent runaway reactions is to use an acid stabilizer. Sulfuric acid is commonly used to keep the pH below 4.[3] Phosphoric acid is considered an inherently safer alternative for quenching the reaction.[9]
-
Temperature: Maintain low temperatures to reduce the reaction rate. Storage tanks for HCN are often kept cold and circulating to minimize the risk of polymerization.[3]
-
Quenching: Have a quenching agent readily available. In industrial settings, SO2 has been recommended as an effective quenching agent.[3] For laboratory scale, the addition of a sufficient amount of a suitable acid like phosphoric acid can be used to stop the reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products of HCN polymerization?
A1: HCN polymerization is a complex process that results in a heterogeneous mixture of substances.[1] The products can be broadly categorized into:
-
Soluble Oligomers: These include the dimer (this compound), the trimer (aminomalononitrile), and the tetramer (diaminomaleonitrile).[1][5] Other soluble compounds like adenine (B156593) and various N-heterocycles can also be formed.[1]
-
Insoluble Polymers: These are often black or dark brown solids with complex, cross-linked structures.[1][2] Their exact structures are still a subject of research, but they are known to contain a variety of functional groups and polymeric backbones.[10]
-
Hydrolysis Products: In the presence of water, HCN and its polymers can hydrolyze to form products such as formamide, formic acid, amino acids (like glycine (B1666218) and alanine), and carboxylic acids.[1][8]
Q2: How does the choice of solvent affect by-product formation?
A2: The solvent plays a critical role in the polymerization process.
-
Aqueous Solutions: Water can participate in the reaction, leading to hydrolysis by-products.[1] The pH of the aqueous solution is a critical parameter, with alkaline conditions (pH 8-10) favoring polymerization.[6]
-
Non-Aqueous Solvents: Polymerization can also occur in non-aqueous media or even in neat liquid HCN.[11] In such cases, the reaction pathways and resulting polymer structures can differ from those in aqueous solutions. For example, polymerization in toluene (B28343) has been shown to be catalyzed by the surface of existing polymer particles.[11]
Q3: What are the recommended storage and handling conditions for HCN to prevent spontaneous polymerization?
A3: Due to its tendency to undergo rapid, exothermic polymerization, pure HCN must be handled with extreme care.[3]
-
Stabilization: Small amounts of an acid, such as sulfuric acid (typically 0.06-0.08 wt.%), are added as a stabilizer to keep the HCN acidic (pH < 4).[3]
-
Temperature: HCN should be kept cool, as the rate of polymerization increases with temperature.[3] It may polymerize at temperatures between 122°F to 140°F (50°C to 60°C).[12]
-
Purity: The presence of basic impurities can initiate polymerization. Therefore, high purity of HCN is desirable for storage.
-
Water Content: The amount of water should be controlled, as it can affect the concentration of the stabilizer and the rate of polymerization.[3]
Data and Protocols
Table 1: Effect of Reaction Parameters on HCN Polymerization
| Parameter | Condition | Effect on By-Product Formation | Citation |
| pH | Alkaline (pH > 7) | Accelerates polymerization, leading to complex, insoluble polymers. | [3] |
| Acidic (pH < 7) | Inhibits polymerization. | [3] | |
| Temperature | High Temperature | Increases reaction rate, favors complex polymer formation. | [3] |
| Low Temperature | Slows reaction rate, may allow for better control and formation of specific oligomers. | [5] | |
| HCN Concentration | High (> 0.1 M) | Favors polymerization over hydrolysis. | [5][6] |
| Low (< 0.01 M) | Hydrolysis becomes a more dominant process in aqueous solutions. | [6] | |
| Presence of Water | Unstabilized | Can double the rate of polymerization. | [3] |
| Presence of Oxygen | Varies | Can lead to a higher degree of oxidation in the resulting polymer. | [13] |
Experimental Protocol: Controlled HCN Polymerization in an Aqueous Medium
This protocol provides a general framework. All work with HCN must be performed in a certified fume hood with appropriate safety measures and personal protective equipment.
-
Reagent Preparation:
-
Prepare a stock solution of HCN in deionized water. The concentration should be carefully determined and is typically in the range of 0.1 M to 1 M.
-
Prepare a buffer solution to maintain the desired pH (e.g., a phosphate (B84403) buffer for slightly acidic to neutral conditions, or an ammonia (B1221849) buffer for alkaline conditions).
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a septum for sampling, add the buffer solution.
-
Place the flask in a temperature-controlled bath (e.g., an ice bath for low-temperature reactions or an oil bath for elevated temperatures).
-
Slowly add the HCN stock solution to the buffered medium while stirring.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots at regular intervals.
-
Analytical techniques such as UV-Vis spectroscopy can be used to track the formation of chromophoric products.
-
HPLC or GC-MS can be used to identify and quantify the formation of specific soluble oligomers and by-products.
-
-
Work-up and Product Isolation:
-
Once the desired reaction time is reached, the reaction can be quenched by adding an acid (e.g., a dilute solution of phosphoric or hydrochloric acid) to lower the pH significantly.
-
If an insoluble polymer has formed, it can be separated by centrifugation or filtration.[2]
-
The soluble fraction can be analyzed directly or subjected to further purification steps, such as extraction or chromatography.
-
-
Characterization:
-
The isolated products can be characterized using a variety of analytical techniques, including:
-
FTIR Spectroscopy: To identify functional groups in the polymer.[13]
-
Elemental Analysis: To determine the elemental composition (C, H, N, O).[13]
-
NMR Spectroscopy: For structural elucidation of soluble components.[1]
-
Mass Spectrometry: To determine the molecular weight of soluble products and analyze the composition of the polymer.[13][14]
-
Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition of the polymer.[13][15]
-
-
Visualizations
Caption: Troubleshooting workflow for by-product formation in HCN polymerization.
Caption: Relationship between key reaction parameters and polymerization outcomes.
References
- 1. A Comprehensive Review of HCN-Derived Polymers [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. icheme.org [icheme.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.csic.es [digital.csic.es]
- 7. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inherently Safety Quenching of HCN Polymerization with Phosphoric Acid | AIChE [aiche.org]
- 10. HCN polymers characterized by solid state NMR: Chains and sheets formed in the neat liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | NASA Astrobiology Institute [astrobiology.nasa.gov]
- 12. Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. lisa.u-pec.fr [lisa.u-pec.fr]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Iminoacetonitrile vs. Aminoacetonitrile: A Comparative Guide for Prebiotic Chemistry
In the study of the origins of life, the formation of essential biomolecules from simple precursors is a cornerstone of prebiotic chemistry. Among the myriad of small molecules considered, nitriles, and specifically iminoacetonitrile and aminoacetonitrile (B1212223), have been identified as critical intermediates. Both are structurally similar and play pivotal roles in the pathways leading to the synthesis of amino acids and nucleobases from elementary feedstock molecules like hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and formaldehyde (B43269) (HCHO). This guide provides an objective, data-driven comparison of their formation, stability, and reactivity in plausible prebiotic scenarios.
Formation Pathways: Dimerization vs. Strecker Synthesis
The prebiotic origins of this compound and aminoacetonitrile are thought to stem from distinct, yet related, chemical pathways.
This compound (HN=CHCN) is primarily formed through the base-catalyzed dimerization of hydrogen cyanide.[1][2] This process is considered a potential first and rate-limiting step in the polymerization of HCN, a crucial reaction for the formation of a variety of prebiotic molecules, including the purine (B94841) nucleobase adenine.[1][2] Computational studies have elucidated a concerted mechanism for this reaction in liquid HCN, involving the formation of a carbon-carbon bond concurrently with a proton transfer.[1][2]
Aminoacetonitrile (H₂NCH₂CN) , on the other hand, is most famously generated via the Strecker synthesis.[3] This reaction involves the condensation of formaldehyde, ammonia, and hydrogen cyanide in an aqueous environment.[3] The Strecker synthesis is widely regarded as a robust prebiotic route to α-amino acids, as the resulting aminoacetonitrile is a direct precursor to glycine (B1666218) upon hydrolysis.[3][4][5]
Role in Prebiotic Synthesis: Purines vs. Amino Acids
While their formation pathways differ, both molecules are central to the synthesis of more complex, biologically relevant compounds. Their respective roles, however, are largely distinct, positioning them as gateways to different classes of biomolecules.
This compound is a suspected key intermediate in the formation of purines.[2] It can react further with HCN to form more complex molecules like diaminomaleonitrile (B72808) (an HCN tetramer), which is a direct precursor to adenine.[2] This positions this compound as a crucial link in the chain of reactions transforming simple HCN into one of the fundamental building blocks of nucleic acids.
Aminoacetonitrile is firmly established as a direct precursor to glycine, the simplest proteinogenic amino acid.[3][4][5] The hydrolysis of the nitrile group in aminoacetonitrile first yields glycinamide (B1583983), which is then further hydrolyzed to glycine.[6] This pathway is considered a highly plausible route for the abiotic synthesis of amino acids on the early Earth and other planetary bodies like Titan.[4][5] Furthermore, aminoacetonitrile and its derivatives are implicated in the formation of peptides, bypassing the energetically unfavorable polymerization of free amino acids.[7]
Stability and Reactivity
The utility of a prebiotic precursor is heavily dependent on its stability and reactivity in the environment in which it is formed.
This compound: As a proposed intermediate in HCN polymerization, this compound is inherently reactive.[1][2] Its stability is a key factor in whether it proceeds to form more complex polymers and heterocycles or reverts to HCN. Computational studies suggest that its formation may be the rate-determining step in HCN polymerization, indicating that while it is a crucial intermediate, it is likely transient.[1][2]
Aminoacetonitrile: In contrast, aminoacetonitrile is stable enough to accumulate in aqueous solutions before its subsequent hydrolysis to glycine.[3] However, its stability is pH-dependent. Studies have shown that the hydrolysis of aminoacetonitrile is significantly more efficient under basic conditions.[3] For instance, at pH 11, significant hydrolysis to glycinamide (65%) and glycine (10%) was observed after 300 hours, whereas no hydrolysis was detected at pH 1 or pH 6 over 150 hours.[3] Theoretical calculations also indicate that protonated aminoacetonitrile is more reactive than its neutral form.[7]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from experimental and computational studies on the formation and reaction of this compound and aminoacetonitrile.
Table 1: Formation and Reaction Energetics
| Molecule | Formation/Reaction | Activation Energy Barrier | Reference |
| This compound | HCN Dimerization | ~22 kcal/mol (in liquid HCN) | [1] |
| Aminoacetonitrile | Hydrolysis to Glycine | 52.38 kcal/mol (direct, uncatalyzed) | [8] |
| Aminoacetonitrile | Hydrolysis to Glycine | Barrierless (with catalytic H₂O and •OH) | [9] |
Table 2: Hydrolysis of Aminoacetonitrile to Glycine and Glycinamide
| pH | Reaction Time (h) | Aminoacetonitrile Remaining | Glycinamide Yield | Glycine Yield | Reference |
| 1 | 150 | ~100% | 0% | 0% | [3] |
| 6 | 150 | ~100% | 0% | 0% | [3] |
| 11 | 300 | Not specified | 65% | 10% | [3] |
| 10 (with CGDE*) | 1 | 45% | 14.5% | 0.7% | [3] |
*Contact Glow Discharge Electrolysis, a method used to simulate high-energy events.
Experimental Protocols
Protocol 1: Computational Simulation of this compound Formation
This protocol is based on the computational methods used to study the base-catalyzed dimerization of HCN.[1][2]
-
System Preparation: A simulation box is prepared containing liquid hydrogen cyanide (HCN) molecules and a single cyanide anion (CN⁻) to act as a base catalyst. The system is equilibrated at a specified temperature (e.g., 278 K).
-
Molecular Dynamics Simulation: Steered ab initio molecular dynamics simulations are performed. This involves applying an external force to drive the reaction along a predefined reaction coordinate, such as the distance between the carbon atoms of two reacting HCN molecules.
-
Free-Energy Calculation: Metadynamics is employed to calculate the free-energy landscape of the reaction. This allows for the identification of the transition state and the calculation of the activation energy barrier.
-
Mechanism Analysis: The simulation trajectory is analyzed to determine the precise mechanism of the reaction, including bond formation and proton transfer events.
Protocol 2: Laboratory Hydrolysis of Aminoacetonitrile
This protocol is a generalized procedure based on experimental studies of aminoacetonitrile hydrolysis under simulated prebiotic conditions.[5]
-
Sample Preparation: Stock solutions of aminoacetonitrile are prepared in various aqueous solutions with differing pH or ammonia concentrations (e.g., 0% to 15% NH₃ in H₂O).[5]
-
Reaction Conditions: Aliquots of the aminoacetonitrile solution are placed in sealed vials and maintained at constant temperatures (e.g., -22 °C, 3 °C, 21 °C) to simulate different prebiotic environments.[5]
-
Time-Course Sampling: At regular intervals over a prolonged period (e.g., up to 6 months), samples are taken from the reaction vials.[5]
-
Analysis: The samples are analyzed to quantify the concentrations of remaining aminoacetonitrile and the products, glycine and glycinamide. This is typically achieved using techniques like Liquid Chromatography-Mass Spectrometry (LCMS) after derivatization (e.g., with AccQ·Tag).[5]
-
Rate Constant Calculation: The data collected over time is used to calculate the rate constants (k) for the alkaline hydrolysis of aminoacetonitrile under the different experimental conditions.[5]
Conclusion
This compound and aminoacetonitrile represent two crucial, yet distinct, nodes in the network of prebiotic chemical synthesis. This compound emerges as a transient but essential intermediate in the polymerization of HCN, a pathway leading to the formation of purine nucleobases. Its significance lies in its role as the first step in building molecular complexity from one of the most abundant prebiotic feedstocks. Aminoacetonitrile, formed through the robust Strecker synthesis, serves as a more stable precursor, primarily channeling prebiotic inventory towards the formation of α-amino acids, starting with glycine. The comparison of their formation, reactivity, and ultimate fate highlights the divergence of synthetic pathways that likely operated in parallel on the early Earth to generate the diverse suite of biomolecules necessary for the origin of life. Understanding the interplay between these two fundamental nitriles provides researchers with a clearer picture of the chemical landscape from which biology emerged.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of glycine formation from aminoacetonitrile in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Iminoacetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Iminoacetonitrile, a key intermediate in prebiotic chemistry and a potential building block for complex nitrogen-containing heterocycles, presents unique synthetic challenges due to its inherent instability. This guide provides a comparative analysis of the primary synthetic route to this compound—the dimerization of hydrogen cyanide (HCN)—and contrasts it with a well-established, high-yield industrial synthesis of a structurally related compound, iminodiacetonitrile (B147120), from glycolonitrile (B6354644) and ammonia (B1221849). This comparison is designed to offer insights into the feasibility, reaction conditions, and scalability of these synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound is fundamentally challenged by its propensity to polymerize, especially at temperatures above -40°C[1]. This contrasts sharply with the synthesis of its close analog, iminodiacetonitrile, for which robust and high-yield industrial processes have been developed.
| Feature | Route 1: Dimerization of Hydrogen Cyanide | Route 2: Glycolonitrile and Ammonia |
| Product | This compound | Iminodiacetonitrile |
| Reaction Type | Base-catalyzed dimerization | Nucleophilic substitution |
| Key Reactants | Hydrogen Cyanide (HCN) | Glycolonitrile, Ammonia |
| Catalyst/Promoter | Base (e.g., ammonia, cyanide ion) | pH control (acid/base) |
| Typical Yield | Not typically isolated; transient intermediate | High (e.g., up to 94.2%)[2] |
| Reaction Conditions | Low temperatures (e.g., < -40°C) to prevent polymerization[1] | Elevated temperatures (e.g., 90-180°C) and pressures[2][3] |
| Scalability | Challenging due to product instability | Demonstrated at industrial scale |
| Key Challenges | Product instability and rapid polymerization[1] | Byproduct formation, pH control |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the synthesis of this compound and iminodiacetonitrile.
Caption: Synthesis of this compound via Base-Catalyzed Dimerization of HCN.
Caption: Synthesis of Iminodiacetonitrile from Glycolonitrile and Ammonia.
Experimental Protocols
Route 1: Dimerization of Hydrogen Cyanide (Conceptual Protocol)
The direct synthesis and isolation of this compound are hampered by its rapid polymerization at temperatures above -40°C.[1] Theoretical and mechanistic studies suggest that the reaction is a base-catalyzed dimerization of hydrogen cyanide.[1][4][5][6][7][8][9] While a standard preparative protocol for isolation is not well-established, the formation of this compound is a key step in HCN polymerization.[1][4][5][6][7][8][9]
Reaction Mechanism: The reaction is understood to proceed via the nucleophilic attack of a cyanide anion on a molecule of HCN, followed by proton transfer, often facilitated by a solvent molecule like ammonia or another HCN molecule.[4][5]
Challenges in Isolation: Due to its high reactivity, this compound is typically generated in situ and either allowed to polymerize or is trapped by other reagents. Its direct observation has been achieved in the gas phase or in argon matrices at very low temperatures.[1] For practical synthetic applications, its transient nature makes it a difficult target to isolate in substantial quantities.
Route 2: Synthesis of Iminodiacetonitrile from Glycolonitrile and Ammonia (Industrial Method)
The synthesis of the related compound, iminodiacetonitrile, is well-documented, particularly in patent literature, and serves as a robust example of aminonitrile synthesis.
General Procedure (Continuous Process):
-
An aqueous solution of glycolonitrile (typically 58-62% by weight) and ammonia are reacted in a continuous stirred tank reactor or a tubular reactor.[2]
-
The mole ratio of glycolonitrile to ammonia is maintained between 1.5:1 and 2.5:1.[2]
-
The reaction is conducted at a temperature ranging from 90°C to 180°C, with a preferred range of 145°C to 175°C.[2][3]
-
The reaction is carried out at a pressure sufficient to prevent boiling, typically between 100-200 psig.[3]
-
In a continuous process, pH control is not necessarily required.[2]
-
The product, iminodiacetonitrile, is then isolated from the reaction mixture.
Quantitative Data: In a specific example of a continuous process, reacting an aqueous solution of 58-62% glycolonitrile with ammonia at 165°C with a residence time of 1.5 minutes resulted in a 94.2% conversion of glycolonitrile to iminodiacetonitrile.[2]
Workflow for Comparing Synthetic Routes
The following diagram outlines a logical workflow for evaluating and comparing these synthetic routes for a given research or development objective.
Caption: Workflow for Evaluation of Synthetic Routes to this compound and Analogs.
Conclusion
The synthesis of this compound via the dimerization of hydrogen cyanide is a well-studied reaction from a mechanistic and theoretical standpoint, but its practical application for isolating the product is severely limited by the product's instability. For researchers requiring this compound as a transient intermediate, in situ generation from HCN is the most viable approach.
In contrast, the synthesis of the structurally similar iminodiacetonitrile from glycolonitrile and ammonia is a mature, high-yield process suitable for large-scale production. The detailed experimental data available for this route provides a valuable benchmark for the synthesis of related aminonitriles. The choice between these synthetic strategies will ultimately depend on the specific target molecule and the required scale and stability of the final product.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0426394A1 - Preparation of iminodiacetonitrile from glycolonitrile - Google Patents [patents.google.com]
- 3. US5187301A - Preparation of iminodiacetonitrile from glycolonitrile - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments [research.chalmers.se]
The Lynchpin of Prebiotic Chemistry: A Comparative Guide to Iminoacetonitrile and its Alternatives
For researchers, scientists, and drug development professionals delving into the origins of life and the synthesis of essential biomolecules, understanding the efficacy of key prebiotic intermediates is paramount. This guide provides an objective comparison of iminoacetonitrile, a pivotal molecule derived from hydrogen cyanide (HCN), with other significant prebiotic precursors. By presenting available experimental and computational data, this document aims to illuminate the reaction pathways and relative performance of these molecules in the abiotic synthesis of amino acids and nucleobases.
This compound is considered a cornerstone in prebiotic chemistry, primarily identified as the most stable dimer of hydrogen cyanide (HCN) and a crucial first step in the polymerization of HCN to form more complex organic compounds.[1][2][3][4] Its formation is believed to be a rate-determining step in the synthesis of a variety of biomolecules, including amino acids and nucleobases, under conditions plausible on the early Earth.[2][5] This guide will compare this compound with other key prebiotic intermediates—aminoacetonitrile (B1212223), aminomalononitrile, and N-formylaminonitriles—evaluating their roles and efficiencies in prebiotic synthetic pathways.
Comparative Performance of Prebiotic Intermediates
The following tables summarize the available quantitative data for the synthesis and subsequent reactions of this compound and its alternatives. It is important to note that much of the data for this compound is derived from computational studies, whereas more experimental data is available for the alternative compounds.
Table 1: Synthesis of Prebiotic Intermediates
| Precursor | Product | Method | Key Reaction Conditions | Yield (%) | Data Source |
| Hydrogen Cyanide (HCN) | This compound | Base-catalyzed dimerization | Liquid phase, wide temperature range (195–373 K), various concentrations (0.01 M to pure HCN) | Not experimentally quantified | Computational[1][4] |
| Glycolonitrile & Ammonia (B1221849) | Aminoacetonitrile | Strecker Synthesis | Aqueous ammonia | 97.3 | Experimental[6] |
| Aldehydes, Ammonia & Cyanide | N-Formylaminonitriles | Strecker-type reaction in formamide | Heating in formamide | Good yields (not specified) | Experimental[7] |
Table 2: Abiotic Synthesis of Glycine (B1666218)
| Precursor | Product | Method | Key Reaction Conditions | Yield (%) | Data Source |
| Aminoacetonitrile | Glycine | Hydrolysis | 40°C, 1.5h, Aqueous Ammonia | 97.3 | Experimental[6] |
| Aminoacetonitrile Hydrogen Sulfate (B86663) | Glycine | Hydrolysis with Barium Hydroxide (B78521) | Boiling suspension of Ba(OH)₂ | 67-87 | Experimental[8] |
Table 3: Abiotic Synthesis of Adenine (B156593)
| Precursor | Product | Method | Key Reaction Conditions | Yield (%) | Data Source |
| Ammonium Cyanide (HCN source) | Adenine | Polymerization | >1.0 M NH₄CN, 70°C, several days | 0.5 | Experimental[9] |
| Ammonium Cyanide (HCN source) | Adenine | Frozen solution | Dilute NH₄CN, -20°C and -78°C, 25 years | 0.035 - 0.04 | Experimental[9][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of these prebiotic intermediates are crucial for reproducibility and further investigation.
Protocol 1: General Procedure for the Formation of this compound via HCN Polymerization
Materials:
-
Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NH₄CN)
-
Base catalyst (e.g., ammonia)
-
Solvent (e.g., water)
Procedure:
-
Prepare a solution of HCN or a cyanide salt in the chosen solvent at a concentration typically ranging from 0.01 M to higher concentrations.
-
Adjust the pH of the solution to a basic range (e.g., pH 9.2) using a suitable base like ammonia.
-
Maintain the reaction mixture at a controlled temperature. Studies have shown polymerization occurs over a wide range of temperatures, from freezing conditions (-22°C) to elevated temperatures.[2]
-
The reaction is allowed to proceed for a duration ranging from hours to months, depending on the temperature and concentration.
-
This compound is formed in situ as the initial dimer, which then rapidly participates in further oligomerization reactions. Its direct isolation is challenging due to its high reactivity.
Protocol 2: Synthesis of Glycine from Aminoacetonitrile Hydrogen Sulfate
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Aminoacetonitrile hydrogen sulfate
-
Barium hydroxide octahydrate
-
Water
-
Ether
Procedure:
-
To a boiling suspension of 253 g of barium hydroxide octahydrate in 500 cc of water, add 61.6 g of aminoacetonitrile hydrogen sulfate in portions.
-
Cover the beaker and continue boiling for at least one hour, or until the evolution of ammonia has ceased.
-
Filter the hot solution to remove barium sulfate.
-
Wash the precipitate with hot water.
-
Evaporate the combined filtrate and washings to a volume of 100-125 cc.
-
Add 500-625 cc. of methanol to the hot concentrate to precipitate the glycine.
-
Cool the mixture, filter the glycine, and wash with methanol and ether.
-
The yield of pure glycine is 20–26 g (67–87% of the theoretical amount).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical relationships in the validation of this compound as a prebiotic intermediate.
Caption: Pathway from HCN to Adenine and Amino Acids via this compound.
Caption: General workflow for the synthesis and analysis of prebiotic molecules.
Caption: The central role of this compound in HCN-based prebiotic synthesis.
Conclusion
The validation of this compound as a key prebiotic intermediate is strongly supported by computational studies that highlight its thermodynamic stability and its position as the initial product of HCN dimerization.[2][5] While direct experimental quantification of its role in subsequent reactions is challenging due to its high reactivity, the overall pathway from HCN to more complex biomolecules is well-established.
In comparison, alternative prebiotic intermediates such as aminoacetonitrile offer the advantage of more readily available experimental data, including high-yield pathways to amino acids like glycine.[6][8] The "aminonitrile world" hypothesis suggests that aminonitriles, in general, were pivotal in the prebiotic synthesis of peptides, bypassing the less efficient polymerization of amino acids.[11]
For researchers in the field, the choice of which prebiotic intermediate to study may depend on the specific research question. This compound remains a critical focus for understanding the fundamental steps of HCN chemistry, while alternatives like aminoacetonitrile provide experimentally tractable systems for investigating the formation of specific biomolecules. Future experimental work that can directly compare the reactivity and product yields of these intermediates under identical prebiotic conditions will be invaluable in further refining our understanding of the origins of life.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct evidence for a radiation-induced synthesis of acetonitrile and isoacetonitrile from a 1 : 1 CH4⋯HCN complex at cryogenic temperatures: is it a missing link between inorganic and prebiotic astrochemistry? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prebiotic synthesis of adenine and amino acids under Europa-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Systems for Iminoacetonitrile Synthesis
The synthesis of iminoacetonitrile and its α-substituted derivatives, α-aminonitriles, is a cornerstone of organic chemistry, providing essential intermediates for the production of amino acids and various pharmaceuticals.[1][2][3][4] The most common method for this synthesis is the Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.[1][4] The efficiency, selectivity, and environmental impact of this reaction are heavily dependent on the catalyst employed. This guide offers a comparative analysis of different catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Catalysts for this transformation can be broadly categorized into metal-based catalysts and non-metal organocatalysts, each with distinct advantages and operational windows.
Data Presentation: A Comparative Overview of Catalytic Performance
The following table summarizes the performance of various catalysts in the synthesis of α-aminonitriles, providing a clear comparison of their respective yields, selectivities, and reaction conditions.
| Catalyst Type | Catalyst Example | Starting Materials | Cyanide Source | Reaction Conditions | Yield (%) | Enantioselectivity (ee, %) | Reference |
| Transition Metal | ZrOCl₂·8H₂O | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt, 5 min | 95% | N/A (Racemic) | [5] |
| Tin Ion-Exchanged Montmorillonite (B579905) (Sn-Mont) | Various Aldehydes/Ketones & Amines | TMSCN | Neat, rt, Short reaction times | Good to Excellent | N/A | [6] | |
| Pd(OAc)₂ / Ligand | Aryl Halides | K₄[Fe(CN)₆] | DMAc, 120°C | Good to Excellent | N/A | [7] | |
| Organocatalyst | Succinic Acid | Aldehydes, Amines | TMSCN | Solvent-free | >90% | N/A (Racemic) | [1] |
| Sulfated Polyborate | Aldehydes/Ketones, Amines | TMSCN | Solvent-free, rt | up to 99% | N/A (Racemic) | [1] | |
| Squaramide Derivative | N-aryl imines | Ethyl cyanoformate | - | High | up to 99% | [1] | |
| Chiral Amide-based Catalyst | N-aryl imines | - | - | High | up to 99% | [3] | |
| Ionic Liquid | N-methyl imidazolium (B1220033) acetate (B1210297) ([HMIm]OAc) | Benzaldehyde, Aniline | TMSCN | 50 mol%, rt | High to Excellent | N/A | [8] |
| Ammonium (B1175870) Salt | Chiral Cinchona Alkaloid-derived Ammonium Salt | N-arylidene aminoacetonitriles, β-substituted enals | - | Toluene, -20°C, 12 h | 79% | 97:3 er | [9] |
| Catalyst-Free | - | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt, 10 h | 63% | N/A | [5] |
Note: TMSCN = Trimethylsilyl cyanide, rt = room temperature, N/A = Not Applicable or Not Reported.
Catalytic Systems in Detail
Transition Metal Catalysts: A wide array of transition metals, including Fe, Cu, Rh, Au, Ru, Pt, and Co, have been utilized to catalyze the synthesis of α-aminonitriles.[1][2][3][4] These catalysts are often effective but can be expensive and environmentally challenging.[1] Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been demonstrated as a highly efficient, cost-effective, and relatively non-toxic catalyst for Strecker reactions, affording excellent yields in very short reaction times under solvent-free conditions.[5] Similarly, heterogeneous catalysts like tin ion-exchanged montmorillonite (Sn-Mont) offer high catalytic activity and the advantage of easy recovery and reusability.[6]
Organocatalysts: Organocatalysis has emerged as an environmentally benign alternative to metal catalysis.[1][4] Simple, inexpensive organic molecules can effectively catalyze the Strecker reaction. For instance, succinic acid has been used as an efficient organocatalyst under solvent-free conditions, yielding products in over 90% yield.[1] For asymmetric synthesis, chiral organocatalysts are paramount. Squaramide-based catalysts and chiral amides have been developed that provide α-aminonitriles in high yields with excellent enantioselectivity (up to 99% ee).[1][3] These catalysts typically operate through mechanisms involving hydrogen bonding to activate the imine and the cyanide source.[1]
Ammonium Salts and Ionic Liquids: Recent developments have introduced the use of simple ammonium salts as effective catalysts, presenting a greener alternative that avoids stoichiometric toxic cyanation reagents by using aminoacetonitrile (B1212223) as a starting material.[10] Chiral ammonium salts derived from Cinchona alkaloids have been successfully applied in the asymmetric synthesis of complex aminonitriles.[9] Protic ionic liquids, such as N-methyl imidazolium acetate, have also been employed as both the reaction medium and promoter, leading to high yields of α-aminonitriles under mild conditions.[8]
Catalyst-Free Conditions: While many syntheses rely on catalysts, the three-component Strecker reaction can proceed without any catalyst, especially under neat (solvent-free) conditions. However, these reactions are typically much slower and result in lower yields compared to their catalyzed counterparts.[5] For example, the reaction of benzaldehyde, aniline, and TMSCN under solvent-free conditions required 10 hours to achieve a 63% yield, whereas the addition of ZrOCl₂·8H₂O completed the reaction in just 5 minutes with a 95% yield.[5]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized experimental workflow for the comparative analysis of catalysts in α-aminonitrile synthesis.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Iminoacetonitrile's role compared to other nitriles in prebiotic chemistry
In the quest to understand the origins of life, researchers have identified a class of molecules that likely played a pivotal role in the synthesis of the first biomolecules: nitriles. These organic compounds, characterized by a carbon-nitrogen triple bond, are implicated in the prebiotic formation of amino acids, nucleobases, and other essential building blocks of life. This guide provides a comparative analysis of iminoacetonitrile and other key nitriles—hydrogen cyanide, cyanoacetylene (B89716), and acrylonitrile (B1666552)—highlighting their distinct and overlapping roles in the primordial chemical landscape.
This compound: The Key Intermediate
This compound (HN=CH-CN) is not just another nitrile; it is a crucial intermediate in the polymerization of hydrogen cyanide (HCN), a process considered central to prebiotic chemistry. As the most stable dimer of HCN, this compound is a stepping stone to a diverse array of more complex molecules.[1][2]
Formation and Stability
This compound is formed through the base-catalyzed dimerization of HCN in liquid or aqueous environments.[1][3][4][5] Computational studies suggest that this dimerization may be the rate-limiting step in the overall polymerization of HCN.[3][5] While thermodynamically allowed, the formation of this compound is only marginally so, with an estimated activation barrier of approximately 21.8 ± 1.2 kcal/mol.[1][2] Its stability is a key factor; it is more stable than other HCN dimers, allowing it to accumulate and participate in further reactions.[2]
Role in Biomolecule Synthesis
This compound is a suspected precursor to a variety of biologically relevant molecules, including purines, pyrimidines, and amino acids.[1][5][6] Its reactivity stems from the presence of both a double and a triple bond, making it susceptible to a range of addition and cyclization reactions.
Comparison with Other Prebiotic Nitriles
While this compound is a key player, other nitriles were also likely present on the early Earth and contributed to the prebiotic inventory of organic molecules.
Hydrogen Cyanide (HCN)
As the primary precursor to this compound and a wide range of other nitrogen-containing organic compounds, hydrogen cyanide is of fundamental importance.[3][7][8][9] HCN polymerization, which proceeds through this compound, can lead to the formation of amino acids, purines, and pyrimidine (B1678525) derivatives.[3][7][10] The concentration of HCN and the pH of the environment are critical factors, with polymerization being most efficient at alkaline pH values (8-10).[3]
Cyanoacetylene (HC≡C-CN)
Cyanoacetylene is a major nitrogen-containing product of electric discharge experiments on methane (B114726) and nitrogen mixtures, suggesting its likely presence on the prebiotic Earth.[11][12] It is a key precursor in proposed prebiotic syntheses of pyrimidines, particularly cytosine.[11][12][13][14][15] For instance, the reaction of cyanoacetylene with a concentrated urea (B33335) solution can yield cytosine in significant amounts (30-50%).[13] However, the high reactivity of cyanoacetylene with various nucleophiles and its rapid hydrolysis present challenges to its availability and effectiveness in prebiotic synthesis.[15]
Acrylonitrile (CH₂=CH-CN)
Acrylonitrile has been detected in the atmosphere of Saturn's moon Titan and is considered a potentially important molecule in prebiotic chemistry, particularly in the formation of membrane-like structures called azotosomes. While not directly implicated in the synthesis of amino acids or nucleobases in the same way as other nitriles, its ability to polymerize and form structures capable of compartmentalization is a significant aspect of its prebiotic relevance.
Quantitative Comparison of Product Yields
Direct comparative studies of these nitriles under identical prebiotic conditions are limited. However, data from various experiments provide insights into their potential contributions to the synthesis of key biomolecules.
| Precursor Nitrile | Product | Yield | Experimental Conditions | Reference |
| Hydrogen Cyanide | Adenine | up to 20% | Heating HCN with liquid ammonia (B1221849) in a sealed tube. | [11] |
| Hydrogen Cyanide | Guanine | up to 3% | Optimized conditions from HCN polymerization. | [11] |
| Cyanoacetylene | Cytosine | up to 50% | Incubation with a saturated solution of urea. | [11] |
| Cyanoacetylene | Aspartic Acid, Asparagine | Not specified | Reaction with simple inorganic substances in aqueous solution. | [12] |
| Cyanoacetaldehyde (from Cyanoacetylene hydrolysis) | Cytosine | 30-50% | Reaction with concentrated urea solution. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex relationships and reaction sequences involved in prebiotic nitrile chemistry, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for the prebiotic synthesis of biomolecules from nitriles vary depending on the specific reaction being investigated. However, a general methodology can be outlined based on common practices in the field.
General Protocol for HCN Polymerization
-
Preparation of Reactants: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is prepared in a buffered aqueous solution, typically at an alkaline pH (e.g., pH 9.2 with a borate (B1201080) buffer). The initial concentration of cyanide is a critical parameter and can range from dilute to concentrated solutions.
-
Reaction Conditions: The solution is then subjected to conditions simulating the prebiotic environment. This can include:
-
Temperature: Reactions may be carried out at a range of temperatures, from freezing conditions (-20°C) to elevated temperatures (e.g., 70°C).[11]
-
Energy Sources: UV irradiation or electric discharge may be applied to the reaction mixture to simulate lightning or solar radiation.
-
Catalysts: Mineral surfaces or metal ions can be added to investigate their catalytic effects.
-
-
Reaction Monitoring and Quenching: The reaction is allowed to proceed for a specified duration, ranging from hours to several days. Aliquots may be taken at different time points to monitor the progress of the reaction. The reaction is then quenched, often by acidification.
-
Product Analysis: The resulting mixture is analyzed to identify and quantify the products. This typically involves:
-
Hydrolysis: The polymer products are often hydrolyzed with strong acid (e.g., 6M HCl) to break them down into their constituent monomers (e.g., amino acids, nucleobases).
-
Separation: The hydrolyzed mixture is then separated using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Detection and Quantification: The separated components are identified and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often by comparison to authentic standards.
-
Protocol for Cyanoacetylene-Mediated Cytosine Synthesis
-
Reactant Preparation: A concentrated aqueous solution of urea is prepared.
-
Reaction with Cyanoacetylene: Cyanoacetylene is introduced into the urea solution. The reaction is typically carried out in a sealed vessel to contain the volatile cyanoacetylene.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 100°C) for a defined period (e.g., 20 hours).[16]
-
Product Analysis: The reaction mixture is cooled, and the products are analyzed using chromatographic and spectroscopic techniques (HPLC, NMR, MS) to identify and quantify the yield of cytosine.
Conclusion
This compound stands out as a central hub in the complex network of prebiotic nitrile chemistry, directly linking the simple and abundant precursor, hydrogen cyanide, to the building blocks of life. While other nitriles like cyanoacetylene and acrylonitrile have their own plausible roles, particularly in the synthesis of pyrimidines and the formation of primitive compartments, the versatility and central position of this compound in HCN polymerization underscore its critical importance in the origins of life. Future research focusing on direct comparative studies under identical prebiotic conditions will be crucial to further elucidate the relative contributions of these vital prebiotic molecules.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. The protometabolic nature of prebiotic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00594A [pubs.rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing [mdpi.com]
- 7. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ioc.kit.edu [ioc.kit.edu]
- 12. Cyanoacetylene in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient prebiotic synthesis of cytosine and uracil | Nature [preview-nature.com]
- 14. Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Experimental evidence for the formation of iminoacetonitrile in simulated prebiotic environments
Comparative Guide to the Prebiotic Formation of Iminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary experimental and theoretical evidence for the formation of this compound (HN=CH-CN), a crucial intermediate in prebiotic chemistry. This compound is considered a key precursor to the synthesis of nucleobases, such as adenine, and its formation from simple molecules is a critical step in understanding the origins of life. We compare the two most prominent proposed pathways for its abiotic synthesis: the direct dimerization of hydrogen cyanide (HCN) and its formation within a formamide (B127407) (NH₂CHO) matrix.
Comparison of Formation Pathways
The abiotic synthesis of this compound is primarily investigated through two distinct, yet potentially overlapping, prebiotic scenarios. The direct dimerization of HCN is strongly supported by computational models, while the formamide-based pathway is evidenced by the general reactivity of formamide as a prebiotic solvent capable of producing a variety of essential biomolecules.
| Feature | Pathway 1: Base-Catalyzed HCN Dimerization | Pathway 2: Formamide-Based Synthesis |
| Precursors | Hydrogen Cyanide (HCN), Cyanide (CN⁻) as catalyst | Formamide (NH₂CHO), Hydrogen Cyanide (HCN) |
| Environment | Liquid HCN or aqueous HCN solutions.[1][2][3] Plausible on early Earth, comets, and Titan.[1][2][3] | Formamide-rich environments, potentially mixed with water.[4] |
| Mechanism | Concerted nucleophilic attack by a cyanide anion on an HCN molecule with a concurrent proton transfer from a second HCN molecule.[1][2][3] | Proposed to proceed through intermediates like formamidine, formed from formamide and ammonia, which then reacts with HCN.[4] |
| Supporting Evidence | Strong theoretical support from ab initio molecular dynamics and quantum chemistry simulations.[1][2][3] The predicted kinetics align with experimentally observed timescales for HCN polymerization.[1] | Experimental evidence shows formamide is a robust medium for synthesizing a wide range of prebiotic molecules, including amino acid derivatives and nucleobases, often using HCN as a co-reactant.[4][5][6] |
| Challenges | This compound is highly reactive and rapidly polymerizes, making its direct experimental detection and quantification in polymerization experiments challenging.[7] | Direct experimental quantification of this compound yield within this specific pathway is not yet reported; evidence is based on the formation of other nitrile derivatives under similar conditions.[4] |
Quantitative Data: Theoretical Kinetic Analysis
Direct comparative experimental yields for this compound are scarce due to its transient nature. However, computational studies provide valuable kinetic data for the HCN dimerization pathway, which is considered the potential rate-determining step in the prebiotic synthesis of key biomolecules.[1][2][3]
Table 2: Predicted Thermodynamics and Kinetics of Base-Catalyzed HCN Dimerization
| Parameter | Predicted Value | Method | Source |
| Reaction Energy | -1.4 ± 0.8 kcal/mol | Quantum Chemistry Calculations | [8] |
| Activation Barrier | 21.8 ± 1.2 kcal/mol | Quantum Chemistry Calculations | [8] |
| Reaction Half-life | ~10 days (at 278 K) | Extrapolated from Eyring equation using predicted activation barrier | [1][8] |
Note: The data presented is derived from computational simulations, as direct experimental measurement is complicated by the rapid polymerization of the product.
Experimental Protocols
The following protocols describe plausible laboratory simulations for investigating the formation of this compound under prebiotic conditions for the two primary pathways.
Protocol 1: Investigation of this compound Formation via HCN Dimerization
This protocol is designed to simulate the base-catalyzed dimerization of HCN in an aqueous environment.
-
Preparation of Reaction Mixture:
-
Prepare a 0.1 M solution of sodium cyanide (NaCN) in deoxygenated, ultrapure water.
-
In a sealed, temperature-controlled glass reactor, chill the NaCN solution to 0-4 °C.
-
Slowly bubble pure, liquid hydrogen cyanide (HCN) gas into the chilled solution with stirring until a final concentration of 1.0 M HCN is reached. The pH of the solution should be maintained between 8 and 9, typical for base-catalyzed HCN polymerization.
-
-
Reaction Conditions:
-
Seal the reactor to prevent the escape of volatile HCN.
-
Maintain the reaction temperature at a constant 20 °C.
-
Protect the reaction from light to prevent photochemical side reactions.
-
Allow the reaction to proceed for a set time course (e.g., sample at 1, 6, 24, and 48 hours).
-
-
Sample Quenching and Analysis:
-
Withdraw aliquots at each time point and immediately quench the reaction by flash-freezing in liquid nitrogen to prevent further polymerization.
-
Prepare samples for analysis by lyophilization.
-
Analyze the residue using high-resolution mass spectrometry (HRMS) to identify the mass corresponding to this compound (m/z 54.0218).
-
Employ tandem mass spectrometry (MS/MS) for structural confirmation by comparing fragmentation patterns to a synthesized standard.
-
Quantification can be attempted using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with a stable isotope-labeled internal standard, though this remains analytically challenging.
-
Protocol 2: Investigation of Nitrile Formation in a Formamide-Based Prebiotic Scenario
This protocol, adapted from studies on related aminonitriles[4], simulates a prebiotic environment where formamide is the primary solvent.
-
Preparation of Reaction Mixture:
-
In a 20 mL glass vial, combine formamide (10 mL), sodium cyanide (NaCN, 1.0 mmol), and formic acid (1.0 mmol). Formic acid simulates the partial hydrolysis of a formamide environment.
-
Add a simple aldehyde, such as formaldehyde (B43269) (1.0 mmol), which is a plausible prebiotic precursor.
-
-
Reaction Conditions:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture in a temperature-controlled block at 80 °C for 36 hours.
-
-
Sample Preparation and Analysis:
-
After cooling to room temperature, take a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or deuterated water) for analysis.
-
Add an internal standard for quantification.
-
Analyze the sample using ¹H NMR spectroscopy to identify characteristic peaks of nitrile-containing products.
-
Use LC-MS to screen for the presence of this compound and other nitrile derivatives. The high concentration of formamide may require specific chromatographic methods to avoid interference.
-
Visualizing the Prebiotic Pathways to this compound
The following diagrams illustrate the logical and chemical relationships in the formation of this compound from simple prebiotic precursors.
Caption: Formation pathways of this compound from simple precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE69029178T2 - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
- 6. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 7. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA1297905C - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
A Comparative Guide to Nitrile Synthesis: Benchmarking Iminoacetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The nitrile functional group is a cornerstone in organic synthesis, serving as a versatile precursor to amines, carboxylic acids, and a variety of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. The synthesis of iminoacetonitrile, a key intermediate in the prebiotic synthesis of amino acids, and other simple nitriles can be achieved through several established methods. This guide provides an objective comparison of four major nitrile preparation strategies: the Strecker synthesis, Kolbe nitrile synthesis, dehydration of amides, and the Sandmeyer reaction. We present a side-by-side analysis of their performance based on experimental data for the synthesis of this compound or its close structural analogs, acetonitrile (B52724) and benzonitrile (B105546).
Comparative Performance of Nitrile Synthesis Methods
The selection of an optimal synthetic route for nitriles depends on a multitude of factors including the desired product, substrate availability, and tolerance to specific reaction conditions. The following table summarizes quantitative data for representative examples of each method, offering a clear comparison to inform experimental design.
| Method | Target Molecule | Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Strecker Synthesis | Aminoacetonitrile (B1212223) | Methanimine (B1209239), Hydrogen Cyanide | Ammonia (B1221849) | - | 135 K (-138 °C) | - | -[1] |
| Kolbe Nitrile Synthesis | Acetonitrile | Chloromethane | Sodium Cyanide | Acetone (B3395972) | Reflux | 24-48 | Moderate[2] |
| Dehydration of Amides | Acetonitrile | Acetamide | Phosphorus Pentoxide | - | 200-210 | - | High[3] |
| Sandmeyer Reaction | Benzonitrile | Aniline | NaNO₂, HCl, CuCN | Water | 0-10, then 60-70 | 0.5, then 0.25 | 16.5 g from 20.5 g aniline |
Understanding the Synthetic Pathways
The choice of a synthetic strategy is often guided by the underlying reaction mechanism and the nature of the starting materials. The following diagram illustrates the logical relationships between the four discussed nitrile synthesis methods, highlighting the key transformation involved in each.
Caption: Logical relationships in nitrile synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key reactions cited in this guide.
Strecker Synthesis of Aminoacetonitrile
The formation of aminoacetonitrile via the Strecker synthesis in astrophysical-like conditions involves the reaction of methanimine with hydrogen cyanide and ammonia. In a laboratory setting, this can be adapted from the general principles of the Strecker reaction, which is a cornerstone for synthesizing α-amino acids.[1] The reaction proceeds through the formation of an imine from an aldehyde and ammonia, followed by the nucleophilic addition of cyanide.[4]
General Procedure:
-
An aldehyde (e.g., formaldehyde (B43269) for the synthesis of the parent this compound) is reacted with ammonia or an ammonium (B1175870) salt (like ammonium chloride) to form an imine in situ.[5][6]
-
A cyanide source, such as potassium cyanide or hydrogen cyanide, is then added to the reaction mixture.[4][6]
-
The cyanide anion attacks the imine carbon, leading to the formation of the α-aminonitrile.[4]
Kolbe Nitrile Synthesis of Acetonitrile
The Kolbe nitrile synthesis is a classic Sngcontent-ng-c3973722063="" class="ng-star-inserted">N2 reaction for the preparation of alkyl nitriles from alkyl halides.[7]
Procedure:
-
In a reaction flask equipped with a condenser, the alkyl halide (e.g., chloromethane) is dissolved in a dry polar aprotic solvent like acetone or DMSO.[2]
-
A metal cyanide, typically sodium cyanide, is added to the solution.[2]
-
The mixture is heated to reflux with vigorous stirring. The reaction time can vary from several hours to a couple of days, depending on the reactivity of the alkyl halide.[2]
-
Work-up typically involves removing the solvent and purifying the resulting nitrile by distillation.
Dehydration of Acetamide to Acetonitrile
The dehydration of primary amides is a direct and often high-yielding method for nitrile synthesis.[8][9][10]
Procedure:
-
Acetamide is mixed with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[3][11]
-
The mixture is heated to a temperature of 200-210 °C.[3]
-
The acetonitrile formed is distilled directly from the reaction mixture.[3]
Sandmeyer Reaction for the Synthesis of Benzonitrile
The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[12][13]
Procedure:
-
Diazotization: Aniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the benzenediazonium (B1195382) chloride solution.
-
Cyanation: A solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then added to the copper(I) cyanide solution.
-
The reaction mixture is gently warmed, which leads to the evolution of nitrogen gas and the formation of benzonitrile.
-
The benzonitrile is then isolated from the reaction mixture, typically by steam distillation, and purified.
Concluding Remarks
The synthesis of this compound and other nitriles can be approached through a variety of methods, each with its own set of advantages and limitations. The Strecker synthesis is paramount for the preparation of α-aminonitriles, which are direct precursors to amino acids. For simple alkyl nitriles, the Kolbe synthesis offers a straightforward, albeit sometimes slow, nucleophilic substitution route. The dehydration of amides is often a high-yielding and direct method, particularly effective for the synthesis of simple nitriles like acetonitrile. Finally, the Sandmeyer reaction provides a robust pathway to aryl nitriles from readily available anilines, a transformation that is not easily achievable by other means.
The choice of the most suitable method will ultimately be dictated by the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
Unraveling the Origins of Prebiotic Molecules: A Comparative Guide to Theoretical Models of Iminoacetonitrile Formation
A critical evaluation of current theoretical models for the formation kinetics of iminoacetonitrile, a key intermediate in prebiotic chemistry, reveals significant strides in computational methodologies. This guide provides a comparative analysis of prominent theoretical frameworks against experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the state-of-the-art in understanding the origins of essential biomolecules.
The formation of this compound from hydrogen cyanide (HCN) is a cornerstone reaction in many theories of prebiotic chemistry, as it is considered a crucial rate-determining step in the synthesis of more complex organic molecules, including nucleobases.[1][2] Validating theoretical models of its formation kinetics against experimental data is therefore essential for building accurate models of prebiotic environments. This guide compares the leading theoretical models and the experimental benchmarks used for their validation.
Comparison of Theoretical Models and Experimental Data
The kinetics of this compound formation have been approached through various computational lenses, with significant differences in their predictions. The following table summarizes the key quantitative data from prominent theoretical models and compares them with relevant experimental findings for HCN polymerization, which is presumed to be limited by the initial dimerization to this compound.[3][4]
| Model/Experiment | Methodology | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Key Findings & Conditions |
| THEORETICAL MODELS | ||||
| Sandström et al. (2021) | Steered ab initio molecular dynamics & quantum chemistry in liquid HCN.[1][3] | 21.8 ± 1.2 | -1.4 ± 0.8 | Predicts a concerted, base-catalyzed mechanism. Results are consistent with experimental timescales for HCN polymerization.[1][3] |
| Kikuchi et al. | Implicit solvent model for water.[3][4] | 28.7 | Not specified | Higher activation barrier, considered prohibitively large for ambient temperature reactions.[3][4] |
| Jung & Choe (2013) | Gas-phase quantum chemical calculations (CBS-QB3).[2] | High (several hundred kJ/mol) | Not specified | Uncatalyzed gas-phase reaction is kinetically unfavorable. Proton catalysis significantly lowers the barrier. |
| Rimola et al. | Density Functional Theory (DFT) on forsterite (Mg₂SiO₄) surfaces. | Variable (significant reduction compared to gas-phase) | Not specified | Mineral surfaces can catalytically facilitate HCN dimerization, lowering the activation barrier. |
| EXPERIMENTAL DATA (HCN Polymerization) | ||||
| Sanchez et al. (1966) | Aqueous HCN solutions.[4] | 20.5 (apparent) | - | Studied tetramerization rate between 283–313 K.[4] |
| Mamajanov & Herzfeld (2009) | Neat (pure) liquid HCN at 278 K.[4][5] | Not directly measured | - | Polymerization observed on the order of days, consistent with the Sandström et al. model.[4] |
| He et al. | Room temperature polymerization of HCN. | Not directly measured | - | Observed polymerization timescales are in reasonable agreement with the Sandström et al. model. |
| Levy et al. | Not specified in detail | Not specified | - | Provides experimental timescale data for HCN polymerization.[4] |
| Mas et al. | Not specified in detail | Not specified | - | Provides experimental timescale data for HCN polymerization.[4] |
Experimental Protocols and Methodologies
A direct comparison between theoretical models and experimental results relies on a thorough understanding of the methodologies employed.
Theoretical Model Methodologies
Sandström et al. (2021): Steered Ab Initio Molecular Dynamics This approach utilizes molecular dynamics simulations where the reaction pathway is explored by applying an external force to "steer" the system from reactants to products.[1] This allows for the calculation of the free energy profile along the reaction coordinate, providing insights into the activation barrier and reaction mechanism.[1][3] The simulations were performed in a periodic box of liquid HCN, explicitly accounting for solvent effects.[3]
Kikuchi et al.: Implicit Solvent Model This method treats the solvent (water) as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.[3][4] This approach is computationally less expensive but may not accurately capture specific solvent-solute interactions, which can be crucial in catalysis.[3]
Jung & Choe (2013): Gas-Phase Quantum Chemistry These calculations model the reaction between isolated HCN molecules in a vacuum.[2] While this is a simplification of prebiotic conditions, it provides a fundamental understanding of the intrinsic reactivity of the molecules and serves as a baseline for understanding catalytic effects.
Rimola et al.: Density Functional Theory on Mineral Surfaces This computational model investigates the catalytic effect of a forsterite mineral surface on the dimerization of HCN. It uses DFT to calculate the electronic structure and energies of the reactants, products, and transition states on the mineral surface, thereby elucidating the catalytic mechanism and its effect on the activation energy.
Key Experimental Protocols
Mamajanov and Herzfeld (2009): Polymerization in Neat Liquid HCN In this study, the polymerization of pure liquid HCN was investigated.[5] The primary analytical technique employed was solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of the resulting polymers.[5] While detailed kinetic data is not the primary focus of the publication, it provides the experimental context for the polymerization timescales observed under these conditions. The experiments involved the polymerization of neat HCN, which was then analyzed to understand the structure of the resulting polymers, providing an observational benchmark for the reaction timescale.[5]
Sanchez et al. (1966): Aqueous HCN Polymerization These experiments involved the polymerization of HCN in aqueous solutions at various temperatures.[4] The focus was on the formation of the HCN tetramer, diaminomaleonitrile. The reaction kinetics were followed to determine the apparent activation energy for the tetramerization process.[4]
Visualizing the Validation Workflow
The process of validating a theoretical model against experimental data can be visualized as a structured workflow. This involves developing a computational model, simulating the chemical reaction to predict kinetic parameters, and comparing these predictions with results from laboratory experiments.
Caption: A flowchart illustrating the iterative process of developing and validating a theoretical model for chemical kinetics against experimental data.
Signaling Pathways in Base-Catalyzed this compound Formation
The currently favored theoretical model by Sandström et al. proposes a base-catalyzed mechanism for the dimerization of HCN. This process can be depicted as a signaling pathway where the cyanide anion acts as a catalyst.
Caption: The signaling pathway for the base-catalyzed formation of this compound from two molecules of hydrogen cyanide.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN polymers characterized by solid state NMR: chains and sheets formed in the neat liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Astrochemical Viability of Iminoacetonitrile Formation: A Comparative Guide
Iminoacetonitrile (HNCHCN), a molecule considered a key stepping stone in the prebiotic synthesis of nucleobases and amino acids, has been detected in various astrochemical environments. Understanding its formation pathways is crucial for unraveling the origins of life. This guide provides a comparative analysis of the proposed formation routes of this compound, presenting quantitative data from theoretical and experimental studies to evaluate their relevance in interstellar conditions.
Executive Summary
The formation of this compound in astrochemical settings is a topic of significant research, with several pathways proposed and investigated through computational and laboratory studies. These pathways can be broadly categorized into liquid-phase, gas-phase, and grain-surface reactions. This guide summarizes the current understanding of these routes, presenting their kinetic and thermodynamic parameters. The liquid-phase, base-catalyzed dimerization of hydrogen cyanide (HCN) emerges as a highly plausible mechanism in specific environments, while gas-phase and ice-surface pathways face significant energetic barriers. A promising but less constrained pathway involves the reaction of the cyanide radical (CN) with methanimine (B1209239) (CH₂NH).
Comparative Analysis of Formation Pathways
The following tables summarize the quantitative data for the key proposed formation pathways of this compound.
Table 1: Liquid-Phase Formation of this compound
| Pathway | Reactants | Products | Activation Energy (Ea) | Reaction Energy (ΔEr) | Methodology | Reference |
| Base-Catalyzed HCN Dimerization | 2 HCN + CN⁻ | HNCHCN + CN⁻ | 21.8 ± 1.2 kcal/mol | -1.4 ± 0.8 kcal/mol | Steered ab initio molecular dynamics and quantum chemistry | [1] |
Table 2: Gas-Phase Formation of this compound
| Pathway | Reactants | Products | Activation Energy (Ea) | Reaction Energy (ΔEr) | Methodology | Reference |
| Uncatalyzed HCN Dimerization | 2 HCN | HNCHCN | ~103 kcal/mol | - | Theoretical Calculations | [2] |
| Proton-Catalyzed HCN Dimerization | HCN + HCNH⁺ | HNCHCN + H⁺ | Lowered, but inefficient at low temperatures | - | Theoretical Calculations (CBS-QB3/APNO) | [3][4] |
Table 3: Grain-Surface Formation of this compound
| Pathway | Reactants | Products | Activation Energy (Ea) | Reaction Energy (ΔEr) | Methodology | Reference |
| HCN Dimerization on Water Ice | 2 HCN | HNCHCN | ~33.7 kcal/mol (141 kJ/mol) | - | Theoretical Calculations (B3LYP/aug-cc-pVQZ with implicit solvent) | [5][6] |
| HCN Dimerization on Forsterite Surface | 2 HCN | HNCHCN | Reduced by 149-269 kJ/mol compared to gas-phase | - | Density Functional Theory | [5] |
Table 4: Radical-Molecule Reaction Pathway
| Pathway | Reactants | Products | Activation Energy (Ea) | Reaction Energy (ΔEr) | Methodology | Reference |
| CN Radical + Methanimine | CN + CH₂NH | HNCHCN + H | Data not available | Data not available | - | [1] |
Visualizing the Pathways
The following diagrams illustrate the key formation pathways of this compound.
Caption: Base-catalyzed dimerization of HCN in the liquid phase.
Caption: Uncatalyzed dimerization of HCN in the gas phase.
Caption: Dimerization of HCN on an interstellar ice grain analog.
Experimental and Theoretical Protocols
Liquid-Phase, Base-Catalyzed Dimerization of HCN
The primary evidence for this pathway comes from theoretical studies employing a combination of steered ab initio molecular dynamics and quantum chemistry.[1]
-
Computational Method: The reaction was modeled in a simulation box containing liquid HCN with a cyanide anion (CN⁻) as the catalyst. The potential energy surface was explored using metadynamics to identify the reaction pathway and the transition state. The free energy barrier was then calculated using umbrella sampling. The electronic structure calculations were performed using density functional theory (DFT) with the PBE functional and Grimme's D3 dispersion correction. Higher-level calculations using the B3LYP functional were used to refine the energy barrier.[1]
Gas-Phase Dimerization of HCN
The high activation energy for the uncatalyzed gas-phase dimerization was determined through theoretical calculations.[2] Proton-catalyzed pathways have also been investigated theoretically.
-
Computational Method: Potential energy surfaces for the formation of HCN dimers were calculated using high-level quantum chemistry methods such as the Complete Basis Set (CBS-QB3/APNO) method.[3][4] These calculations identify the transition state structures and their corresponding energies, which determine the activation barrier for the reaction.
Grain-Surface Dimerization of HCN
The formation of this compound on interstellar ice analogs has been studied computationally.
-
Computational Method: Theoretical studies have employed DFT calculations to model the dimerization of HCN on crystalline water ice surfaces and forsterite (a type of silicate) surfaces.[5] For water ice, calculations have been performed using the B3LYP functional with a large basis set (aug-cc-pVQZ) and an implicit solvation model to represent the bulk ice.[6] For forsterite surfaces, the catalytic effect of the mineral surface on lowering the reaction barrier was investigated.[5]
Experimental Methods for Low-Temperature Reactions
While direct experimental data for this compound formation under astrochemical conditions is scarce, several techniques are employed to study relevant reactions at low temperatures.
-
CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme): This technique uses supersonic expansion to create a uniform flow of gas at very low temperatures (down to ~10 K), allowing for the measurement of rate constants for neutral-neutral reactions.[7]
-
SIFT (Selected Ion Flow Tube): This method is used to study ion-molecule reactions at thermal energies. Ions are generated, mass-selected, and injected into a flow tube containing a buffer gas and the neutral reactant. The reaction products are then detected by a mass spectrometer.[8]
Discussion and Astrochemical Relevance
The data presented strongly suggests that the liquid-phase, base-catalyzed dimerization of HCN is a highly favorable pathway for this compound formation in environments where liquid HCN can exist, such as on the surface of Titan or in localized aqueous environments on early Earth or other planetary bodies.[2] The calculated activation energy of ~22 kcal/mol is significantly lower than that of the gas-phase and ice-surface pathways.[1]
In the cold, diffuse conditions of the interstellar medium (ISM) , the extremely high activation barrier of the uncatalyzed gas-phase dimerization makes this route negligible.[2] While proton catalysis lowers the barrier, it is still considered inefficient at the low temperatures and densities of the ISM.[3][4]
Formation on interstellar ice grains , while plausible in principle, also faces a significant activation energy barrier of approximately 33.7 kcal/mol on water ice.[5][6] Although mineral surfaces like forsterite can catalytically reduce this barrier, the reaction likely requires temperatures higher than those typically found in cold molecular clouds.
The reaction between the cyanide radical (CN) and methanimine (CH₂NH) is a compelling alternative pathway in the gas phase of molecular clouds, as radical-molecule reactions can be efficient at low temperatures.[1] However, the lack of quantitative kinetic data for this specific reaction prevents a direct comparison with the other pathways. Further theoretical and experimental studies are crucial to assess its contribution to the interstellar this compound abundance.
Conclusion
Based on the current body of evidence, the astrochemical relevance of this compound formation pathways is highly dependent on the specific environment.
-
In liquid-rich environments , base-catalyzed dimerization of HCN is a robust and efficient mechanism.
-
In the cold gas phase of the ISM , direct dimerization of HCN is highly unlikely due to a prohibitive activation barrier.
-
On interstellar ice grains , HCN dimerization is energetically more favorable than in the gas phase but still faces a significant barrier, suggesting it may only be efficient in warmer regions or upon energetic processing of the ice.
-
The radical-molecule reaction between CN and CH₂NH represents a promising but currently unquantified pathway that warrants further investigation.
Future research should focus on obtaining experimental and theoretical kinetic data for the less-constrained pathways, particularly the reaction of CN with CH₂NH, to build a more complete picture of this compound's role in the astrochemical landscape.
References
- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jila.colorado.edu [jila.colorado.edu]
Safety Operating Guide
Personal protective equipment for handling Iminoacetonitrile
Essential Safety and Handling Guide for Iminoacetonitrile
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[2]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1][3] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory. Always inspect PPE for integrity before use.[4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Prevents eye irritation or damage from splashes.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, butyl rubber) and a lab coat or chemical-resistant apron.[1][6][7] Wear appropriate protective clothing to prevent skin exposure.[1] | Protects against skin irritation and dermal absorption.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation occurs, or in poorly ventilated areas.[1] A full-face or half-mask air-purifying respirator is recommended.[8] | Prevents respiratory tract irritation from dust or aerosols.[3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][7][9]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Wear all required personal protective equipment as specified above.[2][3]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][3]
-
Wash hands thoroughly with soap and water after handling.[2][3]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Emergency and First-Aid Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][12] |
Accidental Release Measures:
-
Evacuate : Immediately evacuate personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][3]
-
Decontamination : Clean the spill area thoroughly with soap and water.[7]
-
Reporting : Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.[3][11] The label should indicate "Hazardous Waste" and "this compound."[4]
Disposal Protocol:
-
Dispose of the waste through a licensed waste disposal contractor.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][10]
Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for the safe management of this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. unigel.com.br [unigel.com.br]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. cpcbiotech.it [cpcbiotech.it]
- 10. echemi.com [echemi.com]
- 11. criver.com [criver.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
